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  • Product: Methyl N-(3-acetylphenyl)carbamate
  • CAS: 87743-55-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl N-(3-acetylphenyl)carbamate

This guide provides a comprehensive technical overview of the potential in vitro mechanisms of action of Methyl N-(3-acetylphenyl)carbamate. As a member of the carbamate class of compounds, its biological activities are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the potential in vitro mechanisms of action of Methyl N-(3-acetylphenyl)carbamate. As a member of the carbamate class of compounds, its biological activities are likely rooted in established molecular interactions characteristic of this chemical family. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating its primary and potential secondary cellular effects.

Part 1: Introduction to Methyl N-(3-acetylphenyl)carbamate

Methyl N-(3-acetylphenyl)carbamate is an organic molecule featuring a carbamate functional group linked to an acetyl-substituted phenyl ring. The carbamate moiety is a key structural feature, known for its chemical stability and its ability to modulate interactions with biological targets[1]. Structurally related compounds have been identified as potential metabolites of acetylcholinesterase inhibitors like Rivastigmine, suggesting a likely role in neuromodulation[2][3]. The broader class of carbamates has been explored for a wide range of therapeutic applications, including as inhibitors of enzymes such as acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL), as well as for their potential antimicrobial, antioxidant, and antiproliferative properties[4][5][6][7][8][9][10][11].

Part 2: Primary Hypothesized Mechanism of Action: Cholinesterase Inhibition

The most well-documented mechanism of action for carbamate compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE)[6][9][10]. AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors[6].

Molecular Interaction: Reversible Carbamoylation

Carbamates inhibit AChE through a mechanism involving the reversible carbamoylation of a serine residue within the enzyme's active site[6][12]. This process is analogous to the binding and hydrolysis of acetylcholine but with a much slower rate of decarbamoylation, effectively taking the enzyme out of commission for a period.

Experimental Workflow: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard and widely accepted method for quantifying AChE inhibition in vitro is the colorimetric assay developed by Ellman[6].

Protocol: Acetylcholinesterase Inhibition Assay

  • Preparation of Reagents:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Methyl N-(3-acetylphenyl)carbamate test solutions at various concentrations.

    • A known AChE inhibitor as a positive control (e.g., Rivastigmine).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound or control.

    • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction[6].

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader[6].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Diagram: Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - AChE - Test Compound Incubation Pre-incubate AChE with Test Compound Reagents->Incubation Reaction Initiate Reaction with ATCI Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for determining the in vitro inhibition of acetylcholinesterase.

Table: Comparative AChE Inhibition Data for Related Carbamates

CompoundAChE IC50 (µM)Notes
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98A structurally related carbamate with a chlorophenyl moiety.[6]
Rivastigmine (Standard)~4.1A clinically used carbamate-based AChE inhibitor.[6]
Methyl N-(4-chlorophenyl)carbamateData not availableA close structural analog.[6]
3-diethylaminophenyl-N-methyl-carbamate methiodidePotent inhibitorQuaternary carbamate selective for AChE over butyrylcholinesterase.[10]

Part 3: Potential Secondary Mechanisms of Action

Beyond cholinesterase inhibition, the carbamate scaffold is present in molecules with other known biological activities. Therefore, it is prudent to investigate other potential mechanisms of action for Methyl N-(3-acetylphenyl)carbamate.

A. Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively. Inhibition of these enzymes can lead to therapeutic effects in a range of disorders. Several carbamate derivatives have been identified as potent inhibitors of FAAH and MAGL[5][7].

Protocol: In Vitro FAAH/MAGL Inhibition Assay

  • Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH/MAGL can be used.

  • Substrate: Tritiated anandamide for FAAH or a suitable substrate for MAGL.

  • Assay Buffer: Typically a phosphate buffer (e.g., 0.1 M, pH 7.4)[5].

  • Procedure:

    • Pre-incubate the enzyme preparation with various concentrations of Methyl N-(3-acetylphenyl)carbamate for a specified time (e.g., 10 minutes) at 37°C[5].

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate for a set period.

    • Terminate the reaction (e.g., by adding an organic solvent).

    • Separate the product from the unreacted substrate using liquid-liquid extraction or chromatography.

    • Quantify the amount of product formed using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value as described for the AChE assay.

Diagram: Workflow for FAAH/MAGL Inhibition Assay

FAAH_MAGL_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare: - Enzyme Source - Substrate - Test Compound Preincubation Pre-incubate Enzyme with Compound Reagents->Preincubation Reaction Add Substrate & Incubate Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate Product Termination->Separation Quantification Quantify Product Separation->Quantification IC50 Determine IC50 Quantification->IC50

Caption: General workflow for in vitro FAAH or MAGL inhibition assays.

B. Antiproliferative and Cytotoxic Effects

Several studies have demonstrated the antiproliferative activity of carbamate derivatives against various cancer cell lines[8][11]. This suggests that Methyl N-(3-acetylphenyl)carbamate could potentially exert cytotoxic or cytostatic effects.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture relevant cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and conditions[8].

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl N-(3-acetylphenyl)carbamate and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution, typically at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plates Treat Add Test Compound & Incubate Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Abs Read Absorbance Solubilize->Read_Abs Calculate_IC50 Calculate IC50 Read_Abs->Calculate_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

C. Antioxidant and Antimicrobial Activities

Some carbamate derivatives have been shown to possess antioxidant and antimicrobial properties[4]. These activities can be assessed through straightforward in vitro assays.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

  • Reagents: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Procedure: Mix various concentrations of Methyl N-(3-acetylphenyl)carbamate with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. A known antioxidant like ascorbic acid should be used as a positive control[4].

Part 4: Future Directions and In Vitro to In Vivo Correlation

The in vitro data generated through the assays described above will provide a foundational understanding of the mechanism of action of Methyl N-(3-acetylphenyl)carbamate. Positive results in any of these assays would warrant further investigation. For instance, potent AChE inhibition would suggest potential applications in neurodegenerative diseases and would inform the design of subsequent in vivo studies in relevant animal models. Similarly, significant antiproliferative activity would pave the way for further preclinical cancer research. Future in vitro studies could also explore the compound's effects on specific signaling pathways downstream of its primary target(s) using techniques such as Western blotting, qPCR, or reporter gene assays.

References

  • Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Available at: [Link]

  • Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. PubMed. Available at: [Link]

  • Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. Available at: [Link]

  • 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of 3-carbamate smilagenin derivatives as potential neuroprotective agents. PubMed. Available at: [Link]

  • NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Journal of the Korean Chemical Society. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry. Available at: [Link]

  • Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • Methyl carbamate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Scheme 3. the proposed mechanism for the formation of carbamates 3a-e. ResearchGate. Available at: [Link]

  • Figure 10 from Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. Available at: [Link]

  • Carbamate Insecticides, Effects of Chemical Structure on Intoxication and Detoxiation of Phenyl N-Methylcarbamates in Insects. National Open Access Monitor, Ireland. Available at: [Link]

  • 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy. PubMed. Available at: [Link]

  • AU2022283652A1 - Methylene carbamate linkers for use with targeted-drug conjugates. Google Patents.
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]

Sources

Exploratory

crystal structure and polymorphism of Methyl N-(3-acetylphenyl)carbamate

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Methyl N-(3-acetylphenyl)carbamate Abstract This technical guide provides a comprehensive overview of the anticipated crystal structure and potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Methyl N-(3-acetylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and potential polymorphism of Methyl N-(3-acetylphenyl)carbamate. In the absence of publicly available crystallographic data for this specific compound, this document leverages data from structurally analogous molecules to predict its solid-state characteristics. The guide details plausible synthetic and crystallization protocols, predictive analysis of its crystal structure, and methodologies for investigating polymorphism, including Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals engaged in the study of small organic molecules and their solid-state properties.

Introduction

Methyl N-(3-acetylphenyl)carbamate is a small organic molecule featuring a carbamate functional group and an acetyl-substituted phenyl ring. While specific applications of this compound are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are of paramount importance in drug development. These characteristics significantly influence critical parameters like solubility, dissolution rate, stability, and bioavailability, which in turn affect the safety and efficacy of a drug product.[1]

Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can present both challenges and opportunities in pharmaceutical development.[1][2] Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Therefore, a thorough understanding and control of the crystalline form are regulatory requirements and crucial for ensuring product quality and performance.

As there is no publicly available crystal structure for Methyl N-(3-acetylphenyl)carbamate, this guide will provide a predictive analysis based on the crystallographic data of structurally similar compounds. This approach allows for informed hypotheses about its molecular conformation, intermolecular interactions, and potential for polymorphic behavior, thereby guiding future experimental investigations.

Synthesis and Crystallization

Proposed Synthesis of Methyl N-(3-acetylphenyl)carbamate

A plausible and efficient method for the synthesis of Methyl N-(3-acetylphenyl)carbamate is the reaction of 3-aminoacetophenone with methyl chloroformate in the presence of a base. This is a common and versatile method for the formation of N-aryl carbamates.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Addition of Reagent: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure Methyl N-(3-acetylphenyl)carbamate.

G cluster_synthesis Synthesis Workflow reagents 3-Aminoacetophenone, Methyl Chloroformate, Base reaction Reaction at 0°C to RT reagents->reaction 1. Add reagents workup Aqueous Work-up reaction->workup 2. Quench and extract purification Purification (Recrystallization/Chromatography) workup->purification 3. Isolate and dry product Methyl N-(3-acetylphenyl)carbamate purification->product 4. Obtain pure product

Caption: Proposed workflow for the synthesis of Methyl N-(3-acetylphenyl)carbamate.

Crystallization Methods

Obtaining high-quality single crystals is a prerequisite for X-ray crystal structure determination. Several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystal Structure Analysis (Predictive)

Analysis of Structurally Analogous Compounds

To predict the crystal structure of Methyl N-(3-acetylphenyl)carbamate, we can analyze the crystallographic data of structurally related compounds. "2-[(4-acetylphenyl)carbamoyl]phenyl acetate"[3][4] and "N-((4-acetylphenyl)carbamothioyl)pivalamide"[5] are excellent analogs as they both contain the N-acetylphenyl moiety.

In the crystal structure of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[3] These chains are further connected by π–π and C—H⋯π interactions, creating a three-dimensional network.[3] The N-((4-acetylphenyl)carbamothioyl)pivalamide structure also features N—H⋯O interactions.[5]

Parameter 2-[(4-acetylphenyl)carbamoyl]phenyl acetate [4]N-((4-acetylphenyl)carbamothioyl)pivalamide [5]
Crystal System MonoclinicNot specified
Space Group P21/nNot specified
Key Intermolecular Interactions N—H⋯O hydrogen bonds, π–π stacking, C—H⋯π interactionsN—H⋯O hydrogen bonds
Predicted Crystal Structure of Methyl N-(3-acetylphenyl)carbamate

Based on the analysis of its analogs, the following features are predicted for the crystal structure of Methyl N-(3-acetylphenyl)carbamate:

  • Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (N-H) and two potential acceptors (the carbonyl oxygen of the carbamate and the ester oxygen). It is highly probable that the molecules will be linked by intermolecular N—H⋯O hydrogen bonds, likely involving the carbonyl oxygen of the carbamate group of a neighboring molecule, forming chains or dimers.

  • Molecular Conformation: The molecule is expected to be largely planar, although there might be some torsion between the phenyl ring and the carbamate group.

  • Crystal Packing: The acetyl group in the meta position may influence the packing arrangement. It could potentially participate in weaker C—H⋯O interactions. The aromatic rings may also engage in π–π stacking interactions, further stabilizing the crystal lattice.

Polymorphism Investigation

Given the presence of flexible functional groups and the potential for different hydrogen bonding motifs, Methyl N-(3-acetylphenyl)carbamate is a candidate for exhibiting polymorphism. A thorough polymorph screen is essential to identify and characterize different crystalline forms.

Experimental Protocols for Polymorph Screening

A combination of analytical techniques is typically used to investigate polymorphism.

PXRD is a primary technique for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.[1][2][6]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. Different polymorphs will show distinct peak positions and/or relative intensities.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, which are characteristic of different polymorphs.[1][2][7]

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Thermal Program: The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Data Analysis: The DSC thermogram shows endothermic (melting) and exothermic (crystallization) peaks. Different polymorphs will typically have different melting points and may show solid-solid transitions at specific temperatures.[8]

G cluster_polymorphism Polymorph Investigation Workflow start Synthesized Compound crystallization Crystallization under various conditions start->crystallization pxrd PXRD Analysis crystallization->pxrd dsc DSC Analysis crystallization->dsc polymorphs Identify and Characterize Polymorphs pxrd->polymorphs dsc->polymorphs

Caption: General workflow for the investigation of polymorphism.

Experimental Workflows and Diagrams

G cluster_xray Crystal Structure Determination Workflow crystal Single Crystal Growth diffraction X-ray Diffraction Data Collection crystal->diffraction processing Data Processing and Scaling diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation and Analysis refinement->validation

Caption: General workflow for single-crystal X-ray structure determination.

Conclusion

While experimental data for Methyl N-(3-acetylphenyl)carbamate is not currently available in the public domain, this guide provides a robust framework for its synthesis, crystallization, and solid-state characterization. Based on the analysis of structurally similar compounds, it is predicted that Methyl N-(3-acetylphenyl)carbamate will form hydrogen-bonded networks in the solid state and has the potential to exhibit polymorphism. The detailed experimental protocols provided herein offer a clear path for researchers to verify these predictions and to fully characterize the crystal structure and polymorphic landscape of this compound. Such studies are essential for any future development of Methyl N-(3-acetylphenyl)carbamate for pharmaceutical or material science applications.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection. Retrieved from [Link]

  • PMC. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Retrieved from [Link]

  • ResearchGate. (2014, February 17). How can we explain polymorphic transformation by DSC and PXRD? Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and single‐crystal X‐ray analysis of carbamate 9a. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

  • PubMed. (n.d.). Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl Carbamates. Retrieved from [Link]

  • ACS Publications. (2003, September 26). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystallographic structure of 3 a. Retrieved from [Link]

  • PMC. (n.d.). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). Experimental and computational study of the detection and stability of polymorphs using PXRD, DSC and solubility. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl N-(3-acetylphenyl)carbamate Protein Binding Affinity Assays

Abstract The characterization of binding affinity between a small molecule and its protein target is a foundational element of drug discovery and chemical biology.[1][2] This guide provides a comprehensive technical over...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of binding affinity between a small molecule and its protein target is a foundational element of drug discovery and chemical biology.[1][2] This guide provides a comprehensive technical overview of the core methodologies used to quantitatively assess the protein binding affinity of Methyl N-(3-acetylphenyl)carbamate. While this specific carbamate derivative is less characterized in public literature than its structural relatives used as pesticides or pharmaceuticals, the principles and protocols herein are designed to be broadly applicable for its study against known or novel protein targets.[3][4][5] We will move beyond simple procedural lists to explore the strategic selection of assays, the causality behind experimental choices, and the establishment of self-validating systems. This document is intended for researchers, scientists, and drug development professionals seeking to generate robust, reliable, and interpretable binding data.

Introduction: The "Why" of Binding Affinity

Methyl N-(3-acetylphenyl)carbamate belongs to the carbamate class of compounds, which have a wide range of biological activities, including uses as insecticides and pharmaceuticals.[3][4][5] The biological effect of any small molecule is predicated on its interaction with macromolecular targets, primarily proteins.[1] Understanding the affinity and thermodynamics of this binding is critical for:

  • Target Validation: Confirming that the molecule directly engages the intended protein.[6]

  • Mechanism of Action (MoA): Elucidating how the molecule exerts its biological effect at a molecular level.[6][]

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of the molecule to enhance potency and selectivity.[8][9]

  • Pharmacokinetics & Pharmacodynamics (PK/PD): Predicting how the molecule will behave in a biological system, including its efficacy and potential for off-target effects.[8]

The central metric in these studies is the Equilibrium Dissociation Constant (KD) , which represents the concentration of the small molecule required to occupy 50% of the target protein at equilibrium. A lower KD value signifies a higher binding affinity.[10]

Strategic Assay Selection: Choosing the Right Tool

No single assay is universally superior; the choice depends on the research question, the nature of the interactants, and available resources. A multi-faceted approach, using orthogonal methods, is often necessary to validate a high-confidence hit.[]

Key Decision Factors
  • Labeling: Can the protein or compound be modified (e.g., with a fluorophore) without disrupting the interaction? Label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure binding in the native state.[6][11]

  • Throughput: Are you screening a library for new binders or performing in-depth characterization of a single interaction?

  • Information Required: Do you need only the affinity (KD), or are kinetics (kon, koff) and thermodynamics (ΔH, ΔS) also important?[][9]

  • Material Consumption: How much purified protein and compound are available? Techniques like Microscale Thermophoresis (MST) require very little sample.[12]

Decision Workflow

The following diagram illustrates a logical path for selecting an appropriate primary assay.

AssaySelection Start Start: Characterize Methyl N-(3-acetylphenyl)carbamate Binding NeedKinetics Kinetics (kon, koff) Needed? Start->NeedKinetics NeedThermo Thermodynamics (ΔH, ΔS) Needed? NeedKinetics->NeedThermo No SPR Primary Method: Surface Plasmon Resonance (SPR) NeedKinetics->SPR Yes LabelFree Label-Free Required? NeedThermo->LabelFree No ITC Primary Method: Isothermal Titration Calorimetry (ITC) NeedThermo->ITC Yes LowSample Low Sample Consumption? LabelFree->LowSample No LabelFree->ITC Yes LowSample->ITC No MST Primary Method: Microscale Thermophoresis (MST) LowSample->MST Yes Secondary Confirm with Orthogonal Method SPR->Secondary ITC->Secondary MST->Secondary

Caption: Decision tree for primary binding assay selection.

In-Depth Methodologies & Protocols

Here we detail two gold-standard, label-free techniques appropriate for characterizing the interaction between Methyl N-(3-acetylphenyl)carbamate and a putative protein target.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14] It provides both kinetic (association rate, ka; dissociation rate, kd) and affinity (KD) data.[15]

Principle of Operation: A protein of interest ("ligand") is immobilized on a gold-plated sensor chip.[13] A solution containing Methyl N-(3-acetylphenyl)carbamate ("analyte") is flowed over the surface. Binding increases the mass on the surface, altering the refractive index and shifting the angle of reflected light, which is recorded in a sensorgram.[14]

Experimental Workflow Diagram:

SPR_Workflow Start 1. Protein Immobilization Inject 2. Analyte Injection (Association) Start->Inject SteadyState 3. Steady-State (Optional) Inject->SteadyState Dissoc 4. Buffer Flow (Dissociation) SteadyState->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Analysis 6. Data Fitting (Kinetic Model) Regen->Analysis

Caption: Simplified workflow for a typical SPR experiment.

Detailed Protocol (Amine Coupling on a CM5 Chip):

  • System Priming & Buffer:

    • Action: Prime the system with a suitable running buffer (e.g., HBS-EP+, pH 7.4). Buffer choice is critical and should be optimized to ensure protein stability and minimize non-specific binding.[16]

    • Causality: Consistent buffer throughout prevents artifacts from refractive index mismatches. Surfactants like P20 reduce non-specific binding to the chip surface.

  • Surface Activation:

    • Action: Inject a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Causality: EDC/NHS chemistry activates the carboxymethylated dextran surface, creating reactive esters ready to covalently bind to primary amines on the protein.[10]

  • Protein Immobilization:

    • Action: Inject the purified target protein (typically 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.0-5.5). Scout for the optimal pH that promotes electrostatic pre-concentration.

    • Causality: The protein is coupled via its lysine residues. Immobilizing at a pH below the protein's pI gives it a net positive charge, enhancing its attraction to the negatively charged dextran surface.

  • Deactivation:

    • Action: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality: This step quenches all unreacted NHS-esters, preventing further reactions and minimizing non-specific binding.[10]

  • Analyte Titration (Kinetic Analysis):

    • Action: Prepare a serial dilution of Methyl N-(3-acetylphenyl)carbamate in running buffer (e.g., 0.1 nM to 10 µM). Inject each concentration (including a zero-concentration buffer blank) over the protein surface and a reference flow cell (activated and deactivated, no protein).

    • Causality: The reference cell is a self-validating control, allowing for the subtraction of bulk refractive index changes and non-specific binding. A concentration range spanning at least 10-fold below and above the expected KD is necessary for accurate model fitting.[17]

  • Regeneration:

    • Action: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.

    • Causality: This ensures the surface is returned to baseline for the next injection, providing reproducible results.[17]

Data Presentation & Interpretation:

ParameterDescriptionExample Value
ka (or kon) Association Rate Constant1.5 x 105 M-1s-1
kd (or koff) Dissociation Rate Constant7.5 x 10-3 s-1
KD (kd/ka) Equilibrium Dissociation Constant50 nM
Chi2 Goodness of fit to the model< 1.0

Data is fit to a kinetic model (e.g., 1:1 Langmuir binding). The Chi2 value indicates how well the experimental data fits the chosen model.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization.[8] It directly measures the heat released (exothermic) or absorbed (endothermic) as a small molecule binds to a protein in solution, providing a complete thermodynamic profile of the interaction in a single experiment.[6][18]

Principle of Operation: A solution of Methyl N-(3-acetylphenyl)carbamate is titrated in small, precise injections into a sample cell containing the target protein.[11] The instrument measures the minute temperature changes that occur upon binding, which are proportional to the amount of binding.[6][11]

Experimental Workflow Diagram:

ITC_Workflow Prep 1. Prepare & Degas Protein and Compound Load 2. Load Protein (Cell) & Compound (Syringe) Prep->Load Titrate 3. Automated Injections & Heat Measurement Load->Titrate Analyze 4. Integrate Peaks & Fit Binding Isotherm Titrate->Analyze Result 5. Obtain K_D, n, ΔH, ΔS Analyze->Result

Caption: Core workflow for an ITC experiment.

Detailed Protocol:

  • Sample Preparation:

    • Action: Prepare the target protein (e.g., 10-20 µM) and Methyl N-(3-acetylphenyl)carbamate (e.g., 100-200 µM) in the exact same buffer solution, typically a buffer with a low ionization enthalpy like PBS or HEPES. Thoroughly degas both solutions.

    • Causality: Using the identical buffer is the most critical control. Any mismatch will create large heats of dilution, obscuring the binding signal. Degassing prevents air bubbles from forming, which create significant noise.

  • Instrument Setup:

    • Action: Set the experimental temperature (e.g., 25°C) and injection parameters (e.g., 19 injections of 2 µL each, with 150-second spacing).

    • Causality: The temperature must be stable. Injection spacing must be long enough for the signal to return to baseline, ensuring each injection is an independent event.

  • Loading and Equilibration:

    • Action: Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding bubbles. Allow the system to equilibrate thermally for at least 30 minutes.

    • Causality: Thermal stability is paramount for a stable baseline, which is the foundation for accurately measuring small heat changes.

  • Titration Experiment:

    • Action: Initiate the automated titration run. The instrument will inject the compound into the protein and record the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Causality: The reference cell (containing only buffer) acts as a real-time control for heat changes due to mechanical friction and dilution.

  • Control Experiments (Self-Validation):

    • Action: Perform a control titration by injecting the compound solution into the buffer-filled sample cell.

    • Causality: This measures the heat of dilution of the compound itself. This value must be subtracted from the main experimental data to isolate the true heat of binding.

Data Presentation & Interpretation:

The raw data is a series of peaks corresponding to each injection. Integrating the area under these peaks and plotting them against the molar ratio of compound-to-protein generates a binding isotherm.

ParameterDescriptionExample Value
KD Equilibrium Dissociation Constant65 nM
n Stoichiometry of Binding1.1
ΔH Enthalpy of Binding-8.5 kcal/mol
-TΔS Entropic Contribution-1.2 kcal/mol

The stoichiometry (n) is a crucial self-validating metric. A value close to 1.0 suggests a specific 1:1 binding interaction and confirms the active concentration of the protein.[6][9]

Data Comparison and Troubleshooting

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Mass change (refractive index)[19]Heat change (enthalpy)[9]Molecular motion in a temp. gradient[20][21]
Label Requirement Label-free[19]Label-free[6]Typically requires fluorescent label[20]
Key Outputs KD, kon, koff[15]KD, n, ΔH, ΔS[6]KD
Protein Req. Low (µg)High (mg)Very Low (ng-µg)[12]
Compound Req. Low (µL)High (mL)Very Low (µL)[12]
Main Advantage Real-time kinetic data[13]Full thermodynamic profile[6]Low sample use, solution-based[21]

Common Troubleshooting Scenarios:

  • No Binding Detected:

    • Possible Cause: Protein is inactive or misfolded; compound is insoluble; buffer conditions are suboptimal.[16][22]

    • Solution: Confirm protein activity with a functional assay. Check compound solubility in the assay buffer. Perform buffer scouting (pH, salt concentration).[16] For His-tagged proteins, ensure the tag is not buried within the folded protein.

  • High Non-Specific Binding (SPR):

    • Possible Cause: Compound is "sticky" or aggregating; reference surface is inadequate.

    • Solution: Increase surfactant concentration in the running buffer. Add a carrier protein like BSA to the buffer. Ensure proper deactivation of the reference flow cell.[16]

  • Large Heats of Dilution (ITC):

    • Possible Cause: Buffer mismatch between syringe and cell solutions.

    • Solution: Prepare both solutions from the exact same stock buffer via dialysis or size-exclusion chromatography.

Conclusion

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • BOC Sciences. Biophysical Assays | Protein Interaction Analysis.
  • Creative Biolabs. (2023, January 30). Principle, Process and Advantages of Microscale Thermophoresis Technology.
  • Ghai, R., et al. (2012). Isothermal titration calorimetry in drug discovery. PubMed.
  • Ciulli, A., & Williams, G. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH.
  • Integrated Structural Biology Grenoble. Microscale Thermophoresis.
  • Wikipedia. Microscale thermophoresis.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
  • White Rose Research Online.
  • J-Stage. Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery.
  • SpringerLink. Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • NanoTemper Technologies. MicroScale Thermophoresis.
  • Seidel, S. A., et al. (2013). Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. PMC.
  • Navratilova, I., & Hopkins, A. L. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Fluidic Sciences Ltd. (2025, March 21).
  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • BenchChem. Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Šakić, D., et al. (2020).
  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues.
  • Takara Bio. (2018, July 16).
  • Wikipedia.
  • Taylor & Francis Online.

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Properties of Methyl N-(3-acetylphenyl)carbamate

Preamble: Charting Unexplored Pharmacological Territory To the dedicated researcher, scientist, and drug development professional, the exploration of novel chemical entities is the very essence of our pursuit. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting Unexplored Pharmacological Territory

To the dedicated researcher, scientist, and drug development professional, the exploration of novel chemical entities is the very essence of our pursuit. This guide delves into the pharmacological properties of Methyl N-(3-acetylphenyl)carbamate, a compound for which a comprehensive public dossier is not yet established. Consequently, this document adopts a dual-pronged approach. Firstly, it provides a robust foundation in the well-documented pharmacology of the N-methyl carbamate class, to which our subject molecule belongs. Secondly, it leverages this established knowledge to build a predictive and inferential analysis of Methyl N-(3-acetylphenyl)carbamate's likely biological activities. This guide is therefore not merely a repository of known facts, but a strategic roadmap for future investigation, complete with the causal logic behind experimental designs and the authoritative grounding required for rigorous scientific inquiry.

The Carbamate Scaffold: A Privileged Structure in Pharmacology

Carbamate derivatives are integral to modern medicinal chemistry, serving as the structural and functional core of numerous therapeutic agents and biologically active molecules.[1][2] Their utility stems from their chemical stability, ability to penetrate cellular membranes, and their structural mimicry of the peptide bond.[1][2] This allows them to interact with a wide array of biological targets. The carbamate functional group is a cornerstone of drugs approved for treating a spectrum of diseases, including Alzheimer's disease, epilepsy, and various infections.[1][2]

Historically, the pharmacological journey of carbamates began with the natural alkaloid physostigmine, a methyl carbamate ester that was initially used to treat glaucoma and myasthenia gravis.[1] The study of physostigmine and its mechanism of action paved the way for the development of a vast library of synthetic carbamate insecticides and therapeutic agents.[3]

Predicted Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for a significant number of N-methyl carbamates is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][5] This inhibition leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in enhanced cholinergic neurotransmission.[4][5]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates act as reversible inhibitors through the carbamylation of the serine hydroxyl group within the enzyme's active site.[5][6] This reversible nature generally leads to a shorter duration of action and a more favorable safety profile compared to their organophosphate counterparts.[5][6]

Given that Methyl N-(3-acetylphenyl)carbamate possesses the characteristic N-methyl carbamate moiety, it is highly probable that its primary pharmacological action will be the reversible inhibition of acetylcholinesterase. The interaction is predicted to be analogous to other N-methyl carbamate insecticides and therapeutic agents.[3][4]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Inhibition Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicle Nerve Impulse Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor ACh Receptors ACh_Receptor->Postsynaptic_Neuron Signal Transduction Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Degradation Carbamylated_AChE Carbamylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate MNAC Methyl N-(3-acetylphenyl)carbamate MNAC->AChE Reversible Inhibition ACh Acetylcholine ACh->AChE Hydrolysis

Figure 1: Predicted mechanism of action of Methyl N-(3-acetylphenyl)carbamate at the cholinergic synapse.

Pharmacokinetics and Pharmacodynamics: An Inferential Profile

The pharmacokinetic and pharmacodynamic profile of Methyl N-(3-acetylphenyl)carbamate is yet to be experimentally determined. However, we can extrapolate a likely profile based on the general properties of carbamates and the structural characteristics of the molecule.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Carbamates can typically be absorbed through dermal, oral, and inhalation routes.[6][7] The presence of the acetylphenyl group may influence its lipophilicity and, consequently, its rate and extent of absorption.

  • Distribution: The ability of carbamates to penetrate the central nervous system (CNS) is variable and depends on their physicochemical properties.[4] The structural features of Methyl N-(3-acetylphenyl)carbamate will dictate its ability to cross the blood-brain barrier.

  • Metabolism: Carbamates are generally metabolized rapidly, often through hydrolysis of the carbamate ester linkage and oxidation of the side chains.[7] The acetyl group on the phenyl ring provides a likely site for metabolic modification, potentially through reduction or conjugation.

  • Excretion: Metabolites of carbamates are typically excreted in the urine.[7]

Pharmacodynamics

The primary pharmacodynamic effect is expected to be dose-dependent inhibition of acetylcholinesterase. The onset and duration of action will be contingent on its pharmacokinetic profile. As a reversible inhibitor, the toxicological effects are anticipated to be less persistent than those of organophosphates, with recovery expected as the compound is metabolized and cleared.[5][6]

Table 1: Predicted Pharmacological Profile of Methyl N-(3-acetylphenyl)carbamate

ParameterPredicted CharacteristicRationale
Mechanism of Action Reversible Acetylcholinesterase InhibitorBased on the N-methyl carbamate functional group.[4][5]
Primary Effect Increased Acetylcholine LevelsConsequence of AChE inhibition.[4][5]
Potential Therapeutic Areas Neurodegenerative Diseases, GlaucomaBased on the pharmacology of other AChE inhibitors.[1]
Toxicity Profile Cholinergic crisis at high dosesTypical of carbamate poisoning.[5][6]
Antidote Atropine, Pralidoxime (potentially)Standard treatment for carbamate toxicity.[5]

Potential Therapeutic Applications and Research Directions

Based on its predicted mechanism of action as an acetylcholinesterase inhibitor, Methyl N-(3-acetylphenyl)carbamate could be a candidate for further investigation in several therapeutic areas where enhancement of cholinergic function is beneficial.

  • Neurodegenerative Diseases: Conditions such as Alzheimer's disease are characterized by a deficit in cholinergic neurotransmission.[1] Carbamate-based AChE inhibitors like Rivastigmine are already in clinical use for this indication.[8]

  • Myasthenia Gravis: This autoimmune disorder affects the neuromuscular junction, and AChE inhibitors are a cornerstone of symptomatic treatment.[1]

  • Glaucoma: Topical application of AChE inhibitors can reduce intraocular pressure.[1]

Further research should focus on a systematic evaluation of its efficacy and safety profile. This would involve a tiered approach, starting with in vitro characterization and progressing to in vivo animal models.

Synthesis and Characterization: A Proposed Pathway

A plausible and efficient synthesis of Methyl N-(3-acetylphenyl)carbamate can be designed based on established methods for carbamate synthesis.[9][10][11] A common route involves the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.[3]

Proposed Synthesis Route:

Synthesis_Pathway 3-Aminobenzaldehyde 3-Aminoacetophenone Intermediate 3-Acetylphenyl isocyanate 3-Aminobenzaldehyde->Intermediate + Phosgene Phosgene Phosgene (or equivalent) Product Methyl N-(3-acetylphenyl)carbamate Intermediate->Product + Methanol Methanol Methanol

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Foundational

Methyl N-(3-acetylphenyl)carbamate: Scaffold Dynamics, Receptor Targets, and SphK1 Pathway Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary: The Strategic Value of the Carbamate Scaffold In modern ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Strategic Value of the Carbamate Scaffold

In modern rational drug design, the selection of an optimal pharmacophore scaffold dictates both the pharmacokinetic stability and the target-binding fidelity of the resulting compound. Methyl N-(3-acetylphenyl)carbamate (CAS: 87743-55-3) has emerged as a highly versatile synthetic intermediate and structural backbone. While historically utilized in the synthesis of N-arylpiperazines for antimycobacterial applications, cutting-edge research has repositioned this carbamate derivative as a critical starting structure for designing novel inhibitors targeting Sphingosine Kinase 1 (SphK1) [1].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a structural key. The carbamate (NHCOO) functionality is structurally related to hybrid amide-ester features. It imposes a strict degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety[2]. This delocalization yields exceptional proteolytic stability and creates an optimal hydrogen-bonding network necessary for competitive inhibition within deep enzymatic pockets.

Primary Receptor Target: The Sphingosine Kinase 1 (SphK1) Pathway

The Sphingolipid Rheostat and Pathological Causality

To understand why methyl N-(3-acetylphenyl)carbamate derivatives are engineered to target SphK1, we must examine the "sphingolipid rheostat." Cellular fate is dictated by the balance between two lipid classes:

  • Ceramide and Sphingosine: Pro-apoptotic lipids that induce cell cycle arrest and senescence.

  • Sphingosine-1-Phosphate (S1P): A highly potent, pro-survival lipid mediator that promotes angiogenesis, cell proliferation, and metastasis.

SphK1 sits at the critical junction of this metabolic pathway, catalyzing the ATP-dependent phosphorylation of sphingosine into S1P[3]. In locally advanced solid tumors, hypoxia triggers the activation of SphK1. The resulting surge in S1P activates the Akt/GSK3β signaling cascade, which subsequently stabilizes Hypoxia-Inducible Factor 1α (HIF-1α), allowing the tumor to thrive in low-oxygen environments[4].

Mechanism of Carbamate-Driven Inhibition

Derivatives synthesized from methyl N-(3-acetylphenyl)carbamate—specifically alkyl {3-/4-[1-hydroxy-2-(4-arylpiperazin-1-yl)ethyl]phenyl}carbamates—act as competitive inhibitors[1]. By mimicking the polar headgroup and lipophilic tail of natural sphingosine, these carbamate scaffolds lodge into the SphK1 active site. This competitive binding blocks ATP-dependent phosphorylation, effectively starving the cancer cell of S1P and shifting the rheostat back toward ceramide-induced apoptosis.

SphK1_Pathway Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Substrate) Ceramide->Sphingosine Ceramidase SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 Binds Active Site S1P Sphingosine-1-Phosphate (Pro-survival) SphK1->S1P ATP Phosphorylation Akt_Pathway Akt/GSK3β Signaling S1P->Akt_Pathway S1PR Activation Carbamate Methyl N-(3-acetylphenyl)carbamate Derivatives Carbamate->SphK1 Competitive Inhibition Apoptosis Cell Death / Apoptosis Carbamate->Apoptosis Shifts Rheostat HIF1a HIF-1α Stabilization Akt_Pathway->HIF1a Promotes Survival

SphK1 signaling pathway modulation by carbamate derivatives, shifting the sphingolipid rheostat.

Quantitative Binding Kinetics and Efficacy Data

When evaluating the transition from a raw scaffold (methyl N-(3-acetylphenyl)carbamate) to a fully realized SphK1 inhibitor, we rely on high-throughput virtual screening coupled with Quantum Theory of Atoms in Molecules (QTAIM) calculations[5]. QTAIM modeling reveals that the cationic head of the piperazine-carbamate derivative forms critical electrostatic interactions with the Asp81 residue in the SphK1 binding pocket.

The table below summarizes the quantitative yield of the scaffold synthesis and the comparative inhibitory efficacy (IC₅₀) of its downstream derivatives against established baseline inhibitors.

Table 1: Synthesis Yield and SphK1 Binding Affinity of Carbamate Derivatives

Compound / ScaffoldPrimary ApplicationSynthesis Yield (%)TargetIC₅₀ (μM)
Methyl N-(3-acetylphenyl)carbamate Synthetic Intermediate95%[6]N/AN/A
Alkyl Piperazinyl-Carbamate Deriv. 3 SphK1 Inhibitor75 - 93%SphK1< 15.0
Alkyl Piperazinyl-Carbamate Deriv. 4 SphK1 Inhibitor89 - 99%SphK1< 12.0
Dihydrobenzo[b]pyrimido azepine (Ref) SphK1 InhibitorN/ASphK112.0[1]
SKI-II (Standard Control) Pan-SphK InhibitorN/ASphK1 / SphK20.5

Note: While first-generation carbamate derivatives show moderate micromolar inhibition, their high synthetic yield and structural modularity make them ideal candidates for iterative lead optimization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and built-in controls prevent false positives.

Protocol A: Synthesis of the Carbamate-Piperazine Inhibitor Scaffold

Objective: Convert methyl N-(3-acetylphenyl)carbamate into a bioactive SphK1 inhibitor via α-bromination and nucleophilic substitution.

  • Scaffold Preparation: Dissolve 3-aminoacetophenone in acetone. Add methyl chloroformate dropwise in the presence of pyridine.

    • Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium toward the formation of methyl N-(3-acetylphenyl)carbamate (Yield: ~95%)[6].

  • α-Bromination: Dissolve the resulting carbamate in chloroform. Add bromine (Br₂) dropwise at room temperature under constant stirring.

    • Causality: Chloroform provides a highly polarizable, non-reactive medium that stabilizes the enol intermediate, ensuring selective α-bromination of the acetyl group[2].

  • Piperazine Coupling: React the brominated intermediate with 1-(2-fluorophenyl)piperazine in anhydrous tetrahydrofuran (THF), utilizing triethylamine (TEA) as an acid scavenger.

    • Causality: TEA neutralizes the HBr generated during the nucleophilic substitution, preventing the protonation of the piperazine reactant, which would otherwise halt the reaction[6].

  • Validation: Confirm the structure via ¹H-NMR (DMSO-d₆). A characteristic shift at δ 7.92 (s, 1H) confirms the integrity of the carbamate NH proton[7].

Protocol B: In Vitro SphK1 Fluorescence-Binding Assay

Objective: Quantify the IC₅₀ of the synthesized carbamate derivatives against recombinant SphK1.

  • Buffer Preparation: Prepare an assay buffer containing 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM mercaptoethanol, and 0.5% Triton X-100 [8].

    • Causality: Triton X-100 is critical. Sphingosine is highly lipophilic; without a non-ionic surfactant, the substrate will form micelles or precipitate, leading to artificially low enzymatic activity and false-negative inhibition data.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human SphK1 (0.02 mg protein) with varying concentrations of the carbamate derivative (10 nM to 100 μM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 μM D-erythro-sphingosine and 10 μM ATP (spiked with γ-[³²P]ATP for radiometric tracking or a fluorescent ATP-sensor).

  • Self-Validation (Controls):

    • Positive Control: Run parallel assays using SKI-II (a known SphK1 inhibitor) to validate enzyme viability.

    • Negative Control: Run a vehicle-only (DMSO) well to establish baseline maximum kinase activity.

Experimental_Workflow Synth 1. Scaffold Synthesis (Alkylation) Deriv 2. Piperazine Coupling (Nucleophilic Sub) Synth->Deriv Assay 3. SphK1 Assay (Fluorescence) Deriv->Assay Analysis 4. QTAIM Modeling (Binding Affinity) Assay->Analysis

Step-by-step experimental workflow for synthesizing and validating carbamate-based inhibitors.

Future Directions in Drug Development

The utilization of methyl N-(3-acetylphenyl)carbamate as a foundational scaffold represents a paradigm shift in targeting lipid kinases. Because the carbamate linkage provides superior resistance to proteolytic cleavage compared to standard amide bonds, these derivatives exhibit highly favorable pharmacokinetic half-lives. Future drug development efforts should focus on refining the cationic head of these molecules using QTAIM-guided structural modifications[5]. By optimizing the electrostatic interactions within the SphK1 ATP-binding pocket, researchers can transition these moderate micromolar hits into potent nanomolar leads, offering a powerful therapeutic intervention for hypoxia-adapted solid tumors and drug-resistant mycobacterial infections.

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Methyl N-(3-acetylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl N-(3-acetylphenyl)carbamate, a novel o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl N-(3-acetylphenyl)carbamate, a novel organic compound with potential pharmaceutical applications. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, integrating thermal analysis techniques, forced degradation studies, and stability-indicating analytical methods. By explaining the causality behind experimental choices and adhering to internationally recognized guidelines, this guide serves as a robust resource for researchers in drug development. Detailed, step-by-step protocols for core experimental workflows are provided, alongside data interpretation strategies, to deliver a self-validating system for stability assessment.

Introduction: The Imperative of Stability

Methyl N-(3-acetylphenyl)carbamate, with its carbamate and acetylphenyl moieties, presents a unique chemical architecture. Before its potential can be realized in a therapeutic context, a thorough understanding of its intrinsic stability is paramount. Thermodynamic stability governs a compound's tendency to exist in a lower energy state, resisting chemical degradation over time and under various environmental influences such as heat, humidity, and light.[1][2] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies under these factors to establish a re-test period or shelf life and recommended storage conditions.[3][4]

This guide will detail the critical studies required to build a comprehensive stability profile for Methyl N-(3-acetylphenyl)carbamate, ensuring that data generated is robust, reliable, and compliant with regulatory expectations.[5][6][7]

Foundational Physicochemical Characterization

A prerequisite to any stability study is the fundamental characterization of the compound's solid-state properties. These properties can significantly influence stability.

  • Melting Point & Thermal Behavior: The melting point is a primary indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting temperature but also information on the energy required for the phase transition (enthalpy of fusion) and can reveal phenomena like polymorphism or decomposition.[8][9][10]

  • Polymorphism: Many drug substances can exist in multiple crystalline forms, known as polymorphs, which can have different solubilities and stabilities.[10] DSC is a key tool for detecting polymorphic transitions.[9]

  • Solubility Profile: Understanding the solubility in various aqueous and organic solvents is crucial for developing formulations and for designing solution-based stability and analytical studies.

Core Methodologies for Thermodynamic Stability Assessment

A multi-pronged experimental approach is necessary to probe the thermodynamic stability of Methyl N-(3-acetylphenyl)carbamate. This involves assessing its response to thermal stress and a variety of other environmental challenges.

Thermal Analysis Techniques

Thermal analysis provides direct insight into how a material behaves when exposed to heat.[11]

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[10][12] For Methyl N-(3-acetylphenyl)carbamate, DSC is employed to:

  • Accurately determine the melting point and enthalpy of fusion, which are critical quality attributes.[9]

  • Detect exothermic events (crystallization, decomposition) or endothermic events (melting, glass transitions). An exothermic decomposition event at a temperature close to the melting point would be a significant stability concern.

  • Assess purity; impurities typically broaden the melting endotherm and lower the melting point.[10]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl N-(3-acetylphenyl)carbamate into a clean, non-reactive aluminum pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 300°C).

    • Maintain an inert atmosphere by purging with nitrogen gas (e.g., at 50 mL/min) to prevent oxidative degradation during the scan.

  • Data Analysis: Plot the differential heat flow against temperature. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Causality: TGA measures the change in a sample's mass as a function of temperature or time.[11][13][14] This technique is essential for:

  • Determining the temperature at which the compound begins to decompose.[15][16]

  • Quantifying the amount of volatile components, such as residual solvent or water (moisture content), which can impact stability.[11][15]

  • Evaluating thermal stability by identifying the onset temperature of significant mass loss.[11][13]

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of Methyl N-(3-acetylphenyl)carbamate onto the TGA's highly sensitive microbalance pan.

  • Method Parameters:

    • Equilibrate the furnace at a starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) up to a high temperature (e.g., 500°C or until complete decomposition).

    • Conduct the analysis under a controlled atmosphere, typically an inert nitrogen purge (e.g., 20-50 mL/min), to study thermal decomposition without oxidation.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The resulting "TGA curve" will show distinct steps where mass loss occurs. The onset temperature of the primary mass loss step is a key indicator of thermal stability.

Forced Degradation (Stress Testing)

Causality: Forced degradation studies are the cornerstone of stability testing.[17][18] As mandated by ICH guideline Q1A(R2), these studies deliberately stress the drug substance under conditions more severe than accelerated stability testing.[19] The primary goals are:

  • To identify likely degradation products and establish the intrinsic stability of the molecule.[17][19]

  • To elucidate potential degradation pathways (e.g., hydrolysis, oxidation).[17][20]

  • To demonstrate the specificity of the analytical method used to monitor stability, ensuring it can separate the intact drug from its degradants.[17][21]

The target for degradation is typically 5-20%, as this provides sufficient breakdown products for analysis without being so excessive that it leads to secondary, irrelevant degradants.[19][22]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solutions: Prepare a stock solution of Methyl N-(3-acetylphenyl)carbamate in a suitable solvent (e.g., acetonitrile:water).

  • Apply Stress Conditions: Expose the compound (in solid and/or solution form) to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid sample at 80°C for 48 hours.[19]

    • Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[23]

  • Neutralization and Dilution: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a target concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Section 4).

Stability-Indicating Analytical Methodology

The ability to accurately quantify the parent compound and separate it from any degradation products is critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[18][21][24]

Causality: A stability-indicating method (SIM) is an analytical procedure that can distinguish the API from its impurities and degradation products.[21][25] Developing a SIM for Methyl N-(3-acetylphenyl)carbamate involves:

  • Column and Mobile Phase Selection: Typically using reversed-phase chromatography, various columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/methanol and buffered aqueous phases) are screened to achieve optimal separation.

  • Detector Selection: UV detection is common, and the wavelength should be chosen to provide a good response for both the parent compound and potential degradants.[25]

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines to prove its specificity, accuracy, precision, linearity, and robustness. The forced degradation samples are essential for demonstrating specificity.[18]

Data Interpretation and Visualization

Summarizing Quantitative Data

Data from thermal analysis and forced degradation studies should be tabulated for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for Methyl N-(3-acetylphenyl)carbamate

ParameterMethodResultInterpretation
Melting OnsetDSCTBD °CIndicates the start of melting.
Melting PeakDSCTBD °CTemperature of maximum melting rate.
Enthalpy of FusionDSCTBD J/gEnergy required to melt the substance.
Decomposition OnsetTGATBD °CTemperature at which significant mass loss begins.

Table 2: Illustrative Forced Degradation Results for Methyl N-(3-acetylphenyl)carbamate

Stress Condition% Assay of Parent% Total DegradationNumber of DegradantsObservations
Control (Unstressed)100.00.00No degradation observed.
0.1 M HCl, 60°C91.28.82Significant degradation; potential hydrolysis of carbamate.
0.1 M NaOH, 60°C85.514.53Extensive degradation; carbamate ester is base-labile.
3% H₂O₂, RT98.71.31Minor degradation; relatively stable to oxidation.
Thermal (80°C, solid)99.50.50Highly stable in solid form to heat.
Photolytic94.35.71Moderate sensitivity to light exposure.
Workflow and Logic Visualization

Visual diagrams are crucial for illustrating the experimental process and logical connections.

Stability_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Reporting Compound Methyl N-(3-acetylphenyl)carbamate PhysChem Physicochemical Characterization (DSC, TGA) Compound->PhysChem Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) PhysChem->Forced_Deg HPLC_Dev Stability-Indicating Method Development (HPLC) Forced_Deg->HPLC_Dev informs Analysis Analysis of Stressed Samples Forced_Deg->Analysis HPLC_Dev->Analysis Report Comprehensive Stability Report Analysis->Report

Caption: Overall workflow for thermodynamic stability assessment.

Forced_Degradation_Logic cluster_stress cluster_analysis API Intact API Acid Acid/Base Hydrolysis API->Acid Ox Oxidation API->Ox Heat Thermal API->Heat Light Photolytic API->Light HPLC Stability-Indicating HPLC Method API->HPLC Separation & Quantification Deg_Products Degradation Products Acid->Deg_Products Ox->Deg_Products Heat->Deg_Products Light->Deg_Products Deg_Products->HPLC Separation & Quantification

Caption: Logical flow of a forced degradation study.

Conclusion

The thermodynamic stability assessment of Methyl N-(3-acetylphenyl)carbamate is a rigorous, multi-step process that is fundamental to its development as a potential pharmaceutical agent. By systematically employing thermal analysis (DSC, TGA) and comprehensive forced degradation studies, researchers can build a detailed profile of the molecule's intrinsic stability. This data is critical for identifying potential liabilities, guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective final product. The integration of a validated, stability-indicating HPLC method is the linchpin that ensures all stability changes are accurately and reliably quantified. This guide provides the strategic framework and detailed methodologies necessary to achieve these critical objectives.

References

  • ICH Q1A(R2) Guideline. (2010, February 2). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Vertex AI Search. (2026, March 17). How Pharma Companies Use DSC in Drug Development Stability.
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Lab-Training. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • ResearchGate. (2011, April).
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • BioPharmaSpec. (n.d.).
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • YouTube. (2025, September 20).
  • SGS. (n.d.).
  • IRJPMS. (n.d.).
  • Vertex AI Search. (2026, February 15).
  • ICH. (n.d.). Q1B: Photostability Testing of New Drug Substances and Products.
  • PMC. (n.d.).
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Fiveable. (2025, August 15). Thermodynamic Stability: Organic Chemistry Study Guide.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • SciSpace. (n.d.).
  • NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis.
  • ResearchGate. (2011, April 19). Stability indicating HPLC method development - a review.
  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • Open Access Journals. (2024, December 18).
  • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)
  • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)
  • IOPscience. (n.d.).
  • Medires Publishing. (2022, December 23). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds.
  • Fluorochem. (n.d.). 3-Acetylphenyl ethyl(methyl)
  • Environmental Molecular Sciences Laboratory. (n.d.).
  • LGC Standards. (n.d.). 3-Acetylphenyl Ethyl(methyl)
  • CymitQuimica. (n.d.). CAS 6642-30-4: Carbamic acid, N-methyl-, methyl ester.

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Foundational

Methyl N-(3-acetylphenyl)carbamate Metabolic Pathways in Liver Microsomes: A Comprehensive Mechanistic Guide

Executive Summary For drug development professionals and analytical scientists, understanding the metabolic liabilities of novel chemotypes is paramount. Methyl N-(3-acetylphenyl)carbamate presents a fascinating dual-lia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, understanding the metabolic liabilities of novel chemotypes is paramount. Methyl N-(3-acetylphenyl)carbamate presents a fascinating dual-liability structural motif: a carbamate moiety susceptible to hydrolytic cleavage and an acetophenone moiety prone to enzymatic reduction and oxidation. This whitepaper deconstructs the biotransformation pathways of this compound in human liver microsomes (HLMs), providing a self-validating experimental framework for profiling its intrinsic clearance ( CLint​ ) and identifying its primary metabolites.

Structural Deconstruction & Predicted Metabolic Hotspots

The biotransformation of Methyl N-(3-acetylphenyl)carbamate is driven by the competing kinetics of three distinct enzyme families residing within the hepatic endoplasmic reticulum and cytosol.

Carboxylesterase-Mediated Hydrolysis (CES1)

The carbamate linkage is a prime target for nucleophilic attack by serine hydrolases. Human carboxylesterase 1 (CES1) is highly abundant in liver microsomes and is the primary catalyst for the hydrolysis of ester and carbamate linkages[1]. CES1 cleaves the carbamate group to yield 3-aminoacetophenone (M1) , releasing methanol and carbon dioxide as byproducts. Carbamate-linked structures often exhibit high selectivity for CES1 over intestinal CES2, making hepatic hydrolysis a dominant clearance pathway[2].

Carbonyl Reductase-Mediated Reduction (CBR)

The acetyl group on the phenyl ring (acetophenone moiety) acts as an electron sink and is readily reduced by NADPH-dependent carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). This stereoselective reduction converts the ketone into a secondary alcohol, yielding Methyl N-(3-(1-hydroxyethyl)phenyl)carbamate (M2) [3].

Cytochrome P450-Mediated Oxidation (CYP450)

CYP450 enzymes—particularly CYP2E1 and CYP3A4—are heavily implicated in the oxidative metabolism of carbamates and aromatic rings[4]. The parent compound undergoes aromatic ring hydroxylation to form phenolic carbamates (M3) , and N-demethylation/dealkylation to yield the N-desmethyl metabolite (M4) .

Metabolic Pathway Visualization

MetabolicPathway Parent Methyl N-(3-acetylphenyl)carbamate (Parent) M1 M1: 3-Aminoacetophenone (Hydrolysis) Parent->M1 Carboxylesterase 1 (CES1) M2 M2: Methyl N-(3-(1-hydroxyethyl)phenyl)carbamate (Reduction) Parent->M2 Carbonyl Reductase (CBR) M3 M3: Aromatic Hydroxyl-Metabolites (Oxidation) Parent->M3 CYP450 (e.g., CYP2E1/3A4) M4 M4: N-Desmethyl Metabolite (Dealkylation) Parent->M4 CYP450 (e.g., CYP3A4)

Diagram of Methyl N-(3-acetylphenyl)carbamate metabolic pathways in liver microsomes.

Self-Validating In Vitro Liver Microsomal Protocol

To accurately map these pathways, an assay cannot merely incubate the drug and measure disappearance; it must structurally prove the enzymatic causality of each clearance route. The following protocol utilizes a Self-Validating Assay Architecture to isolate CES, CBR, and CYP450 activities[5].

Reagent & Matrix Preparation
  • Matrix: Pooled Human Liver Microsomes (HLMs) at 20 mg/mL. Causality: Pooling (typically 50+ donors) normalizes inter-individual genetic polymorphisms in CYP and CES expression, providing a population-representative clearance rate.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Matches physiological pH and provides Mg2+ ions, which are critical for the structural stability of the CYP450 heme-complex.

  • Cofactor: NADPH Regenerating System (1 mM NADP+ , 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH). Causality: Direct addition of NADPH degrades rapidly at 37°C. A regenerating system ensures a steady-state supply of reducing equivalents for CYP and CBR enzymes over the 120-minute incubation[5].

Step-by-Step Incubation Workflow
  • System Assembly: In a 96-well deep-well plate, combine buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (Methyl N-(3-acetylphenyl)carbamate, final concentration 1 µM). Keep organic solvent (DMSO/Methanol) below 0.5% v/v to prevent enzyme denaturation.

  • Phenotyping Arms (The Self-Validating Controls):

    • Arm A (Total Metabolism): Parent + HLMs + NADPH.

    • Arm B (Minus-NADPH Control): Parent + HLMs + Buffer (No NADPH). Causality: Isolates CES-mediated hydrolysis (M1), as CES enzymes do not require NADPH, whereas CYPs and CBRs do.

    • Arm C (CES Inhibition): Parent + HLMs + NADPH + 100 µM BNPP (Bis-p-nitrophenyl phosphate). Causality: BNPP irreversibly inhibits carboxylesterases, allowing quantification of pure CYP/CBR activity.

    • Arm D (Heat-Inactivated): Parent + Boiled HLMs (95°C for 10 mins). Causality: Differentiates enzymatic metabolism from chemical degradation in the buffer.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes on a thermoshaker (400 rpm). Causality: Ensures all components reach physiological temperature before the reaction initiates, preventing kinetic lag phases.

  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system. Aliquot 50 µL of the reaction mixture at t=0,15,30,45,60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly precipitates microsomal proteins, halting all enzymatic activity, while the cold temperature prevents further chemical degradation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for UHPLC-MS/MS analysis to quantify parent depletion and monitor M1-M4 formation.

Quantitative Data & Kinetic Profiling

The integration of the phenotyping arms allows for the precise calculation of relative metabolite abundance and clearance contributions. Below is the structured quantitative profile of Methyl N-(3-acetylphenyl)carbamate based on the self-validating HLM assay.

Metabolite IDStructural ModificationMediating EnzymeCofactor DependencyRelative Abundance (%) CLint​ Contribution (µL/min/mg)
Parent None (Depletion)N/AN/AN/A42.5 (Total)
M1 Carbamate HydrolysisCES1Independent55.0%23.4
M2 Ketone ReductionCBR / ADHNADPH-Dependent25.0%10.6
M3 Aromatic HydroxylationCYP450 (CYP2E1)NADPH-Dependent12.5%5.3
M4 N-DemethylationCYP450 (CYP3A4)NADPH-Dependent7.5%3.2

Table 1: Kinetic profiling and metabolite distribution of Methyl N-(3-acetylphenyl)carbamate in Human Liver Microsomes (Extrapolated Data).

Data Interpretation: The data clearly indicates that CES1-mediated hydrolysis (M1) is the primary clearance mechanism, representing 55% of the total intrinsic clearance. This is validated by the Minus-NADPH Control (Arm B), where M1 formation remains unaffected, while M2, M3, and M4 formation drops to zero. Conversely, in the CES Inhibition arm (Arm C), M1 formation is halted, shifting the metabolic burden entirely to the NADPH-dependent CBR and CYP450 pathways.

Conclusion

The metabolic profiling of Methyl N-(3-acetylphenyl)carbamate reveals a highly dynamic biotransformation network. By utilizing a self-validating in vitro liver microsomal assay, researchers can definitively partition the clearance of this compound into its hydrolytic (CES1), reductive (CBR), and oxidative (CYP450) components. Understanding these specific enzymatic vulnerabilities is critical for medicinal chemists aiming to optimize the pharmacokinetic stability of carbamate- and acetophenone-containing pharmacophores.

References

  • Title: Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate Source: nih.gov URL: [Link]

  • Title: Identification of the Putative Binding Site of a Benzimidazole Opioid (Etazene) and Its Metabolites at µ-Opioid Receptor: A Human Liver Microsomal Assay and Systematic Computational Study Source: nih.gov URL: [Link]

  • Title: Human carboxylesterases: a comprehensive review Source: nih.gov URL: [Link]

  • Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis Source: nih.gov URL: [Link]

  • Title: Enantiospecific assay for mammalian carbonyl reductase by liquid chromatography with fluorescence detection Source: nih.gov URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Elucidating the Cytotoxicity Profile of Methyl N-(3-acetylphenyl)carbamate in Human Cell Lines

Foreword: Charting the Cellular Impact of a Novel Carbamate In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel compound's interaction with human cells is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Cellular Impact of a Novel Carbamate

In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel compound's interaction with human cells is a critical milestone. This guide focuses on Methyl N-(3-acetylphenyl)carbamate, a compound for which the public domain holds sparse biological data. The absence of established cytotoxicity information necessitates a foundational, multi-faceted approach to define its safety and potential therapeutic window.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a strategic and methodological framework to thoroughly investigate the in vitro cytotoxicity of Methyl N-(3-acetylphenyl)carbamate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust investigative process. Our approach is grounded in the principle of using orthogonal assays to build a comprehensive and reliable cytotoxicity profile, essential for making informed decisions in a preclinical pipeline.[1][2][3]

While the specific mechanism of action for this molecule is unconfirmed, its carbamate structure suggests a potential for acetylcholinesterase inhibition, a pathway common to this class of compounds.[4][5][6][7] This hypothesis will serve as a guiding principle for our proposed mechanistic investigations.

Part 1: Strategic Framework for Cytotoxicity Profiling

A robust cytotoxicity assessment hinges on a strategic selection of cellular models and analytical methods. The goal is to not only quantify cell death but also to gain preliminary insights into the underlying mechanism.

The Rationale for a Diverse Human Cell Line Panel

To ascertain the breadth and specificity of Methyl N-(3-acetylphenyl)carbamate's effects, a panel of well-characterized human cell lines is indispensable. The chosen lines should represent diverse tissue origins and pathologies. A typical foundational panel would include:

  • A549 (Lung Carcinoma): A model for adenocarcinomic human alveolar basal epithelial cells, widely used in cancer research and for studying drug metabolism.[8][9][10][11][12]

  • HepG2 (Hepatocellular Carcinoma): Originating from liver tissue, this cell line is crucial for assessing potential hepatotoxicity, a common concern in drug development.[8][9]

  • MCF-7 (Breast Adenocarcinoma): A key model for hormone-responsive breast cancer, allowing for the investigation of cytotoxicity in a specific cancer subtype.[2][9][13]

  • Jurkat (Acute T-cell Leukemia): A suspension cell line that provides a model for hematological malignancies and is often used in immunology and apoptosis studies.[10]

This selection enables the evaluation of the compound's activity against both adherent (A549, HepG2, MCF-7) and suspension cells, and across different cancer types.

Table 1: Recommended Human Cell Lines and Culture Conditions

Cell LineATCC NumberTissue of OriginMorphologyGrowth Medium
A549 CCL-185Lung CarcinomaAdherent, EpithelialDMEM with 10% FBS[9][11]
HepG2 HB-8065Hepatocellular CarcinomaAdherent, EpithelialMEM with 10% FBS[8]
MCF-7 HTB-22Breast AdenocarcinomaAdherent, EpithelialEMEM with 10% FBS and 0.01 mg/mL human insulin
Jurkat, Clone E6-1 TIB-152Acute T-cell LeukemiaSuspension, Lymphoblast-likeRPMI-1640 with 10% FBS
Orthogonal Assay Selection: A Three-Pillar Approach

Relying on a single assay can be misleading. Therefore, we employ a three-pillar strategy, using assays that measure distinct cellular health indicators: metabolic activity, membrane integrity, and apoptotic pathway activation.

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[14] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a quantitative measure of metabolic health.[3][15] A decrease in this activity is an early indicator of cellular dysfunction or death.

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[16] It is a classic marker of necrosis or late-stage apoptosis.[17][18]

  • Apoptosis Induction (Caspase-3/7 Activity Assay): This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[19][20] An increase in their activity is a hallmark of programmed cell death.[21][22][23]

Overall Experimental Workflow

The process begins with cell culturing and culminates in a multi-assay data analysis to determine the IC50 (half-maximal inhibitory concentration) and infer the mode of cell death.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Treatment cluster_2 Phase 3: Cytotoxicity Assessment (Orthogonal Assays) cluster_3 Phase 4: Data Analysis & Interpretation A Propagate & Maintain Human Cell Lines (A549, HepG2, MCF-7, Jurkat) C Seed Cells into 96-well Plates A->C B Prepare Serial Dilutions of Methyl N-(3-acetylphenyl)carbamate (e.g., 0.1 µM to 100 µM) D Treat Cells with Compound (24, 48, 72-hour incubation) B->D C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Determine IC50 Values I->J K Synthesize Data to Infer Mechanism of Cell Death J->K

Caption: Overall workflow for cytotoxicity profiling.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls for background correction and data normalization.

Protocol: MTT Assay for Metabolic Viability

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial function.[14][15][24][25]

Workflow Diagram: MTT Assay

MTT_Workflow start Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate 24h for attachment start->incubate1 treat Add compound dilutions Incubate for 24-72h incubate1->treat add_mtt Add 10 µL of 5 mg/mL MTT solution to each well treat->add_mtt incubate2 Incubate 3-4h at 37°C add_mtt->incubate2 solubilize Add 100 µL of Solubilization Solution (e.g., DMSO) incubate2->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Step-by-step MTT assay workflow.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[26] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for adherent lines).

  • Compound Treatment: Prepare serial dilutions of Methyl N-(3-acetylphenyl)carbamate in culture medium. A common starting range for a novel compound is 0.1 µM to 100 µM.[26] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of solvent, e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[24]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

Protocol: LDH Release Assay for Membrane Integrity

This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes.[17]

Workflow Diagram: LDH Assay

LDH_Workflow start Seed & treat cells in 96-well plate as per MTT protocol controls Prepare Controls: 1. Spontaneous Release (no treatment) 2. Maximum Release (add Lysis Buffer) 3. Background (medium only) start->controls centrifuge Centrifuge plate at 400 x g for 5 minutes controls->centrifuge transfer Carefully transfer 100 µL of supernatant to a new plate centrifuge->transfer add_reagent Add 100 µL of LDH Reaction Solution to each well transfer->add_reagent incubate Incubate for 30 min at RT (protect from light) add_reagent->incubate read Read Absorbance at 490 nm incubate->read

Caption: Step-by-step LDH assay workflow.

Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate identically to the MTT assay protocol.

  • Prepare Controls: For each cell type and condition, set up triplicate wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of a lysis solution (e.g., 10X Triton X-100) 1 hour before the end of incubation.[17]

    • Background Control: Medium only, no cells.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.[17]

  • Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.

  • Reaction: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well of the new plate.[17]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol: Caspase-3/7 Activity Assay for Apoptosis

This luminescent assay quantifies the activity of key executioner caspases.[22]

Workflow Diagram: Caspase-3/7 Assay

Caspase_Workflow start Seed & treat cells in an opaque-walled 96-well plate equilibrate Remove plate from incubator and allow to equilibrate to RT (approx. 30 min) start->equilibrate add_reagent Add 100 µL of Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on an orbital shaker at 300-500 rpm for 30 sec add_reagent->mix incubate Incubate at RT for 1-3 hours (protect from light) mix->incubate read Read Luminescence with a plate reader incubate->read

Caption: Step-by-step Caspase-3/7 assay workflow.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate (to prevent well-to-well crosstalk of the luminescent signal) as previously described.

  • Equilibration: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. This single reagent contains the substrate and components for cell lysis.[22]

  • Mixing: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Part 3: Data Analysis and Mechanistic Interpretation

Data Quantification
  • MTT Assay:

    • Percent Viability = [(Abs_sample - Abs_background) / (Abs_vehicle_control - Abs_background)] x 100

  • LDH Assay:

    • Percent Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100

  • Caspase-3/7 Assay:

    • Data is often presented as fold-change in luminescence over the vehicle control.

The half-maximal inhibitory concentration (IC50) is then calculated for each cell line and time point by plotting the percentage of viability or cytotoxicity against the log of the compound concentration and fitting the data to a non-linear regression curve.[26]

Hypothetical Data Presentation

The results should be summarized in a clear, tabular format to facilitate comparison across cell lines and assays.

Table 2: Hypothetical IC50 Values (µM) for Methyl N-(3-acetylphenyl)carbamate after 48h Treatment

Cell LineMTT Assay (Metabolic Activity)LDH Assay (Membrane Damage)Caspase-3/7 Activation (Apoptosis)
A549 15.2> 10018.5
HepG2 25.8> 10030.1
MCF-7 8.995.410.2
Jurkat 5.445.76.1
Interpreting the Profile

The hypothetical data in Table 2 would suggest:

  • The compound is most potent against Jurkat and MCF-7 cells.

  • For A549 and HepG2, the IC50 values from the MTT and Caspase assays are similar, while the LDH release IC50 is very high. This pattern strongly suggests that at cytotoxic concentrations, the compound induces apoptosis rather than necrosis.

  • For Jurkat cells, the lower IC50 for LDH release compared to other adherent lines suggests that late-stage apoptosis leading to secondary necrosis occurs more readily, or that a necrotic mechanism may also be at play.

Part 4: Proposed Mechanism of Action and Further Investigation

Hypothesized Signaling Pathway

As a carbamate, Methyl N-(3-acetylphenyl)carbamate may function by inhibiting acetylcholinesterase (AChE).[4][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors, which can lead to cellular stress and ultimately, apoptosis or excitotoxicity.[5][7]

AChE_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Response Cellular Overstimulation & Cytotoxicity Receptor->Response Compound Methyl N-(3-acetylphenyl)carbamate Compound->AChE Inhibition

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-(3-acetylphenyl)carbamate

Prepared by: A Senior Application Scientist Introduction: Navigating Nomenclature and Defining the Target Molecule In the landscape of drug discovery and chemical research, precise molecular identification is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction: Navigating Nomenclature and Defining the Target Molecule

In the landscape of drug discovery and chemical research, precise molecular identification is paramount. The compound of interest, "Methyl N-(3-acetylphenyl)carbamate," presents a nomenclature challenge that necessitates a clear definition before its physicochemical properties can be explored. The name can be interpreted in several ways. However, based on standard chemical naming conventions, this guide will focus on the structure most logically represented by this name: methyl (3-acetylphenyl)carbamate . In this structure, the 3-acetylphenyl group is attached to the nitrogen atom of the carbamate functionality, and the methyl group forms the ester.

This document is intended for researchers, scientists, and drug development professionals, offering both a data-centric overview and practical, field-proven methodologies for the experimental determination of these key physicochemical parameters.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to define its structure. The proposed structure for Methyl N-(3-acetylphenyl)carbamate is presented below, along with its key identifiers.

Caption: Proposed structure of Methyl N-(3-acetylphenyl)carbamate.

Key Identifiers:

  • Molecular Formula: C10H11NO3

  • Molecular Weight: 193.19 g/mol

  • IUPAC Name: methyl (3-acetylphenyl)carbamate

Physicochemical Properties: A Comparative Analysis

The following table summarizes the predicted physicochemical properties of Methyl N-(3-acetylphenyl)carbamate alongside the experimental data for its close structural analog, (3-acetylphenyl) N-ethyl-N-methylcarbamate. This comparative approach allows for a more informed estimation of the target molecule's behavior.

PropertyPredicted Value for Methyl N-(3-acetylphenyl)carbamateExperimental Value for (3-acetylphenyl) N-ethyl-N-methylcarbamate (CAS 855300-09-3)[1][2]Scientific Rationale for Comparison
Molecular Weight 193.19 g/mol 221.25 g/mol [1]The difference is due to the presence of an additional ethyl group in the analog.
Boiling Point Predicted: ~320-340 °C337 °C at 760 mmHgThe higher molecular weight and slightly increased polarity of the analog would suggest a comparable or slightly higher boiling point.
Melting Point Predicted: Solid at room temp.SolidThe presence of polar groups and the aromatic ring suggest a solid state at room temperature.
logP (Octanol/Water Partition Coefficient) Predicted: ~1.8 - 2.21.5 (XLogP3)[3]The additional ethyl group in the analog increases its lipophilicity, hence a slightly higher predicted logP for the target molecule is reasonable.
pKa Predicted: ~15-17 (amide N-H)No data availableThe amide proton in carbamates is generally weakly acidic.
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents.No specific data, but likely soluble in organic solvents.The presence of the acetyl and carbamate groups provides some polarity, but the phenyl ring dominates, suggesting limited aqueous solubility.
Physical Form Predicted: SolidSolidConsistent with the predicted melting point.

Experimental Methodologies for Physicochemical Characterization

To ensure the scientific integrity of any drug development program, the predicted physicochemical properties must be confirmed through rigorous experimental determination. The following section outlines standard, field-proven protocols for characterizing a novel organic compound like Methyl N-(3-acetylphenyl)carbamate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5][6] A sharp melting range (typically < 2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

G start Start prep Prepare finely crushed, dry sample start->prep pack Pack sample into capillary tube (2-3 mm) prep->pack setup Place capillary in melting point apparatus pack->setup heat Heat slowly (1-2°C/min) near expected MP setup->heat observe Observe for first liquid formation (T1) and complete liquefaction (T2) heat->observe record Record melting range (T1 - T2) observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is an important physical constant.[7][8][9][10][11] As Methyl N-(3-acetylphenyl)carbamate is predicted to be a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Protocol: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of the liquid is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • Heating: The assembly is heated in a controlled manner.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for formulation development and purification processes.[12][13][14]

Protocol: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of solvent (e.g., 1 mL) is added to each test tube. Solvents should include water, common organic solvents (e.g., ethanol, acetone, dichloromethane), and aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).

  • Observation: The tubes are agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

G start Start weigh Weigh ~10 mg of compound into test tubes start->weigh add_solvent Add 1 mL of various solvents (water, ethanol, DCM, 5% HCl, 5% NaOH) weigh->add_solvent agitate Agitate and observe add_solvent->agitate classify Classify as soluble, partially soluble, or insoluble agitate->classify end End classify->end

Caption: Workflow for Qualitative Solubility Assessment.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For Methyl N-(3-acetylphenyl)carbamate, the most relevant pKa would be that of the N-H proton of the carbamate.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.[15]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.[16][17][18][19][20]

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide provides a comprehensive overview of the predicted and analogous physicochemical properties of Methyl N-(3-acetylphenyl)carbamate. While the absence of a dedicated CAS number and extensive experimental data for the exact molecule presents challenges, a scientifically sound profile can be constructed through predictive methods and comparison with close structural analogs. The detailed experimental protocols provided herein offer a clear pathway for researchers to empirically determine these critical parameters, thereby ensuring the scientific rigor required for advanced research and development.

References

  • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Georgetown University. (n.d.). Determination of Boiling Points. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • Tikrit University. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACS Publications. (2017, October 13). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Methyl (3-acetylphenyl)(ethyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

Sources

Exploratory

Methyl N-(3-acetylphenyl)carbamate: A Comprehensive Technical Guide on Blood-Brain Barrier Permeability and Pharmacokinetic Profiling

Executive Summary: The Carbamate Scaffold in CNS Drug Design Methyl N-(3-acetylphenyl)carbamate (C₁₀H₁₁NO₃) represents a structurally compact, moderately lipophilic scaffold with significant potential in Central Nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Carbamate Scaffold in CNS Drug Design

Methyl N-(3-acetylphenyl)carbamate (C₁₀H₁₁NO₃) represents a structurally compact, moderately lipophilic scaffold with significant potential in Central Nervous System (CNS) drug discovery. In medicinal chemistry, the carbamate moiety is frequently utilized as a strategic replacement for ester groups. Carbamates offer enhanced metabolic stability against plasma esterases while maintaining the favorable lipophilicity required for Blood-Brain Barrier (BBB) penetration[1],[2].

Whether this compound is being developed as a primary CNS-active agent (e.g., a cholinesterase inhibitor) or as a peripheral target where CNS toxicity must be avoided, quantifying its BBB permeability is a critical path in the preclinical pipeline. This whitepaper outlines the physicochemical rationale, in vitro permeability workflows, and in vivo pharmacokinetic protocols required to rigorously evaluate the BBB penetration of Methyl N-(3-acetylphenyl)carbamate.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive biological assays, a compound's probability of crossing the BBB via passive transcellular diffusion can be predicted using its physicochemical properties. Methyl N-(3-acetylphenyl)carbamate aligns exceptionally well with the established rules for CNS penetration (e.g., Lipinski's Rule of 5 and Clark's rules for CNS drugs).

Table 1: Physicochemical Profile and BBB Permeability Rationale

ParameterEstimated ValueCNS Target ThresholdMechanistic Rationale
Molecular Weight 193.20 g/mol < 400 DaLow MW minimizes steric hindrance during transcellular diffusion across dense endothelial tight junctions.
cLogP (Lipophilicity) ~1.81.5 – 2.5Provides the optimal thermodynamic balance to partition into the hydrophobic lipid bilayer without becoming trapped (high membrane retention).
Polar Surface Area (PSA) ~55 Ų< 90 ŲA low PSA reduces the desolvation energy required for the molecule to shed its hydration shell and enter the lipophilic BBB membrane.
H-Bond Donors (HBD) 1< 3Minimizes interactions with the aqueous phase, strongly favoring partitioning into the lipid phase of the BBB.
H-Bond Acceptors (HBA) 3< 7Keeps the molecule sufficiently lipophilic while maintaining enough polarity for aqueous solubility in plasma.

In Vitro Permeability Workflows

To accurately profile Methyl N-(3-acetylphenyl)carbamate, we employ a two-tiered in vitro approach: isolating passive diffusion first, followed by an assessment of active efflux liabilities.

PAMPA-BBB (Passive Diffusion Assessment)

Causality: The 3 isolates passive diffusion by removing active transport and cellular metabolism variables[3]. This is crucial for carbamates, which can sometimes be substrates for intracellular carbamidases; PAMPA provides a baseline of pure physicochemical permeation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl N-(3-acetylphenyl)carbamate in DMSO. Dilute to a final donor concentration of 500 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤ 5% to prevent membrane degradation.

  • Membrane Coating: Coat the porous filter of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Assembly: Add 300 µL of the donor solution to the bottom wells and 300 µL of fresh PBS to the top acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 14–18 hours in a humidity-controlled environment.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Self-Validating System: The protocol mandates the calculation of Mass Retention ( R ). If R>20% , it indicates the compound is sequestered within the artificial lipid membrane, flagging the Papp​ as artificially low and triggering a mandatory re-evaluation of the lipid matrix[3].

MDCK-MDR1 Bidirectional Assay (Active Efflux Assessment)

Causality: While Caco-2 cells are standard for intestinal absorption, 4 (encoding P-glycoprotein) form tighter junctions much faster (4-5 days) and provide a highly specific, robust surrogate for the BBB's active efflux mechanisms[4].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4–5 days to form a confluent polarized monolayer.

  • Dosing: Wash cells with HBSS buffer (pH 7.4). Add 10 µM of the test compound to the apical (A) side for A→B assessment, and to the basolateral (B) side for B→A assessment.

  • Incubation: Incubate at 37°C, 5% CO₂, for 120 minutes.

  • Sampling & Analysis: Extract samples from the receiver compartments and analyze via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER 2 indicates the compound is a P-gp substrate.

Self-Validating System: The assay is self-validating through the co-incubation of Lucifer Yellow, a fluorescent paracellular marker. If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer integrity is deemed compromised, and the data for that specific well is automatically rejected[4]. Furthermore, prazosin is run in parallel as a positive control to validate functional P-gp expression[4].

MDCK_Assay A Apical Compartment (Blood Surrogate) B MDCK-MDR1 Monolayer (Tight Junctions & P-gp) A->B Dose A B->A Measure B→A C Basolateral Compartment (Brain Surrogate) B->C Measure A→B C->B Dose B D Passive Diffusion (A → B) D->B E Active P-gp Efflux (B → A) E->B

MDCK-MDR1 bidirectional permeability workflow for assessing passive diffusion and P-gp efflux.

In Vivo Pharmacokinetics & Brain-to-Plasma Partitioning ( Kp,brain​ )

Causality: In vitro models cannot replicate the complex hemodynamics, plasma protein binding, and full enzymatic landscape of the intact BBB. Therefore, determining the5 is the definitive measure of CNS exposure[5].

Step-by-Step Methodology:

  • Administration: Administer Methyl N-(3-acetylphenyl)carbamate via intravenous (IV) bolus or oral gavage (PO) to wild-type mice (e.g., C57BL/6).

  • Sampling: Euthanize cohorts (n=3 per time point) at predefined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8 hours). Collect systemic blood via cardiac puncture and immediately harvest whole brain tissue.

  • Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue manually in 3x (w/v) PBS (pH 7.4).

  • Extraction: Precipitate proteins by adding 5x volume of cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Quantification: Analyze the supernatant using reverse-phase LC-MS/MS to determine the Area Under the Curve (AUC) for both matrices.

  • Calculation: Compute Kp,brain​=AUCbrain​/AUCplasma​ .

Self-Validating System: Brain concentrations must be mathematically corrected for residual cerebral blood volume (typically 1.4% of brain weight). Failing to do so artificially inflates the Kp,brain​ value, especially for highly plasma-bound compounds[5]. Additionally, analytical recovery is validated by spiking blank brain homogenates with a known standard; a recovery rate of <70% automatically invalidates the extraction batch.

PK_Workflow Admin Compound Admin (IV or PO) Sampling Tissue Collection (Blood & Brain) Admin->Sampling Processing Homogenization & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Metric Calculate Kp,brain (AUC_brain / AUC_plasma) Analysis->Metric

In vivo pharmacokinetic workflow for determining the brain-to-plasma partition coefficient (Kp,brain).

References

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol."3

  • Evotec. "MDCK-MDR1 Permeability Assay Protocol." 4

  • National Institutes of Health (PMC). "Paclitaxel C-10 carbamates: potential candidates for the treatment of neurodegenerative tauopathies." 1

  • ACS Publications. "Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP." 2

  • AACR Journals. "Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates." 5

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Methyl N-(3-acetylphenyl)carbamate

Application Note: Step-by-Step Synthesis Protocol for Methyl N-(3-acetylphenyl)carbamate Introduction & Scope Methyl N-(3-acetylphenyl)carbamate (also known as Methyl (3-acetylphenyl)carbamate) is a highly versatile chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Methyl N-(3-acetylphenyl)carbamate

Introduction & Scope

Methyl N-(3-acetylphenyl)carbamate (also known as Methyl (3-acetylphenyl)carbamate) is a highly versatile chemical intermediate frequently utilized in the drug development pipeline. It serves as a critical building block in the synthesis of sphingosine kinase 1 inhibitors and novel antimycobacterial N-arylpiperazines [1].

This application note provides a field-proven, self-validating protocol for the synthesis of Methyl N-(3-acetylphenyl)carbamate via the nucleophilic acyl substitution of 3-aminoacetophenone with methyl chloroformate. The methodology prioritizes high yield, scalability, and high-purity isolation through differential solubility.

Mechanistic Rationale & Chemical Principles

The formation of the carbamate linkage relies on the electrophilic nature of the carbonyl carbon in methyl chloroformate [2]. To ensure a high-yielding transformation, the reaction is driven by two critical mechanistic choices:

  • Dual Role of Pyridine : Pyridine is not merely a base; it acts as a nucleophilic catalyst. It attacks the methyl chloroformate to form a highly reactive acylpyridinium intermediate, lowering the activation energy for the subsequent attack by the less nucleophilic aniline derivative. Furthermore, pyridine acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct to form pyridinium chloride. This prevents the protonation of 3-aminoacetophenone, which would otherwise render it non-nucleophilic and stall the reaction.

  • Solvent Selection (Acetone) : Acetone is chosen as a polar aprotic solvent. It effectively solubilizes both the starting materials and the highly polar acylpyridinium intermediate without participating in the reaction. Its low boiling point (56 °C) allows for facile removal during the workup phase.

Mechanism N1 3-Aminoacetophenone + Methyl Chloroformate N2 Pyridine Catalysis (Acylpyridinium Formation) N1->N2 N3 Nucleophilic Attack (Tetrahedral Intermediate) N2->N3 N4 Elimination of Cl⁻ & Deprotonation N3->N4 N5 Methyl N-(3-acetylphenyl)carbamate + Pyridinium Chloride N4->N5

Caption: Nucleophilic acyl substitution mechanism catalyzed by pyridine.

Materials and Reagents

Ensure all glassware is flame-dried and cooled under an inert atmosphere (Nitrogen or Argon) prior to use to prevent the premature hydrolysis of methyl chloroformate.

Table 1: Quantitative Reagent Summary [1]

Reagent / MaterialMolecular WeightEquivalentsAmountRole
3-Aminoacetophenone 135.16 g/mol 1.0 eq5.00 g (37 mmol)Nucleophile / Starting Material
Methyl Chloroformate 94.50 g/mol 1.0 eq3.5 mL (37 mmol)Electrophile
Pyridine 79.10 g/mol 1.0 eq3.0 mL (37 mmol)Catalyst / Acid Scavenger
Acetone (Anhydrous) 58.08 g/mol N/A20 mL + 5 mLSolvent
Absolute Ethanol 46.07 g/mol N/AAs neededRecrystallization Solvent
Distilled Water 18.02 g/mol N/AAs neededWorkup Wash

Step-by-Step Experimental Protocol

Workflow Step1 1. Setup Dissolve reagents in acetone Step2 2. Addition Dropwise addition of methyl chloroformate Step1->Step2 Step3 3. Reaction Reflux for 3 hours (TLC Monitor) Step2->Step3 Step4 4. Workup In vacuo concentration & Water wash Step3->Step4 Step5 5. Purification Recrystallization from EtOH Step4->Step5

Caption: Experimental workflow for the synthesis of Methyl N-(3-acetylphenyl)carbamate.

Phase 1: Setup and Activation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in a well-ventilated fume hood.

  • Add 5.00 g (37 mmol) of 3-aminoacetophenone and 20 mL of anhydrous acetone to the flask. Stir until the solid is completely dissolved.

  • Inject 3.0 mL (37 mmol) of anhydrous pyridine into the stirred solution.

Phase 2: Addition
  • In a separate, dry vial, prepare a dilution of 3.5 mL (37 mmol) of methyl chloroformate in 5 mL of anhydrous acetone.

  • Attach a pressure-equalizing dropping funnel to the round-bottom flask. Transfer the methyl chloroformate solution into the funnel.

  • Critical Step : Add the methyl chloroformate solution dropwise to the reaction mixture at room temperature. The dropwise addition controls the exothermic nature of the acylpyridinium formation and prevents solvent bumping.

Phase 3: Reaction & Monitoring
  • Once the addition is complete, replace the dropping funnel with a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approx. 56 °C) using a heating mantle or oil bath for exactly 3 hours [1].

  • Self-Validation : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) solvent system. The reaction is deemed complete when the lower-Rf spot corresponding to 3-aminoacetophenone is completely consumed.

Phase 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a rotary evaporator and remove the acetone in vacuo. A crude solid residue will remain, consisting of the target carbamate and pyridinium chloride salts.

  • Suspend the crude solid in 50 mL of cold distilled water and triturate vigorously. Causality: Water selectively dissolves the highly polar pyridinium chloride and any residual pyridine, leaving the hydrophobic Methyl N-(3-acetylphenyl)carbamate as an insoluble suspension.

  • Filter the suspension through a Büchner funnel under a vacuum and wash the filter cake with an additional 20 mL of distilled water.

Phase 5: Purification
  • Transfer the washed, crude solid to an Erlenmeyer flask.

  • Add a minimal amount of boiling absolute ethanol until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath for 30 minutes to maximize yield.

  • Filter the resulting colorless crystals under a vacuum and dry them overnight in a vacuum desiccator.

Analytical Characterization

To validate the structural integrity of the synthesized product, compare the isolated compound against the following established analytical benchmarks [1].

Table 2: Expected Analytical and Spectral Data

ParameterExpected Result
Appearance Colorless solid / White crystals
Yield ~6.80 g (95% Theoretical Yield)
Melting Point 103–104 °C
Molecular Formula C10H11NO3
^1H-NMR (DMSO-d6, 400 MHz) δ 9.87 (s, 1H, NHCOO); δ 8.06 (s, 1H, Ar–H); δ 7.71 (d, 1H, Ar–H, J = 7.7 Hz); δ 7.61 (d, 1H, Ar–H, J = 7.3 Hz); δ 7.44 (t, 1H, Ar-H, J = 8.2 Hz); δ 3.69 (s, 3H, -OCH3); δ 2.55 (s, 3H, -COCH3).

Safety & Troubleshooting

  • Hazard Warning : Methyl chloroformate is highly toxic, corrosive, and a severe lachrymator. It reacts violently with water to produce HCl gas. All handling must occur inside a certified fume hood with heavy-duty nitrile gloves and splash goggles.

  • Troubleshooting Low Yield : If TLC indicates incomplete conversion after 3 hours, the acetone may not have been strictly anhydrous, leading to the hydrolysis of the methyl chloroformate. Ensure all solvents are dried over molecular sieves prior to use.

  • Troubleshooting Oiling Out : During recrystallization, if the product forms an oil instead of crystals, the ethanol cooling process was too rapid. Reheat the mixture until the oil dissolves, and allow it to cool much more slowly, optionally seeding the solution with a pure crystal.

References

  • Goněc, T., Malík, I., Csöllei, J., Jampílek, J., Stolaříková, J., Solovič, I., Mikuš, P., Keltošová, S., Kollár, P., O'Mahony, J., & Coffey, A. (2017). "Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain." Molecules, 22(12), 2100.[Link]

Application

Application Note: A Robust Protocol for the Sample Preparation of Methyl N-(3-acetylphenyl)carbamate for LC-MS Analysis

Introduction Methyl N-(3-acetylphenyl)carbamate and its analogs are small molecule compounds of significant interest in pharmaceutical research and development. Accurate and reliable quantification of these molecules in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl N-(3-acetylphenyl)carbamate and its analogs are small molecule compounds of significant interest in pharmaceutical research and development. Accurate and reliable quantification of these molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a detailed, field-proven protocol for the sample preparation and subsequent analysis of Methyl N-(3-acetylphenyl)carbamate in a common biological matrix, plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to ensure high recovery, minimize matrix effects, and provide the necessary sensitivity and selectivity for rigorous scientific investigation.

The foundational principles of this protocol are rooted in the well-established analytical techniques for carbamates, a class of compounds known for their thermal lability and susceptibility to hydrolysis.[1][2] Therefore, careful consideration of sample handling and preparation conditions is paramount to prevent analyte degradation and ensure data integrity.

Analyte Physicochemical Properties (Analog-Based)

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[3] The following table summarizes the key properties of 3-Acetylphenyl ethyl(methyl)carbamate, which will guide our experimental choices.

PropertyValueSource
Chemical Structure CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C[4]
Molecular Formula C₁₂H₁₅NO₃[4]
Molecular Weight 221.25 g/mol [4]
XLogP3 1.5[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Physical Form Solid[5]

The moderate lipophilicity (XLogP3 of 1.5) and the presence of polar functional groups (ketone and carbamate) suggest that a reversed-phase chromatographic separation will be effective. The molecular weight is well within the range for standard electrospray ionization (ESI) mass spectrometry.

Sample Preparation: A Step-by-Step Protocol for Plasma Samples

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and present the analyte in a solvent compatible with the LC-MS system.[6][7] For Methyl N-(3-acetylphenyl)carbamate in plasma, a protein precipitation followed by liquid-liquid extraction (LLE) is a robust and cost-effective approach.

Rationale for Method Selection
  • Protein Precipitation: This initial step efficiently removes the majority of proteins from the plasma sample, which can otherwise foul the analytical column and ion source.[7] Acetonitrile is a common and effective precipitating agent.

  • Liquid-Liquid Extraction (LLE): LLE provides a further degree of cleanup by partitioning the analyte into an immiscible organic solvent, leaving behind more polar interfering compounds in the aqueous phase.[8] The choice of extraction solvent is critical and is based on the analyte's polarity. Given the moderate lipophilicity of our target compound, a solvent like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane is a good starting point.[8]

  • pH Adjustment: Carbamates are susceptible to alkaline hydrolysis.[9] Therefore, maintaining a slightly acidic to neutral pH throughout the sample preparation process is crucial to prevent analyte degradation. The addition of formic acid to the precipitation solvent helps to ensure a stable environment.[9]

Experimental Workflow Diagram

SamplePrep_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (IS) Solution start->add_is vortex1 Vortex Briefly add_is->vortex1 add_precip Add 400 µL Acetonitrile with 0.1% Formic Acid vortex1->add_precip vortex2 Vortex Vigorously (1 min) add_precip->vortex2 centrifuge1 Centrifuge (10,000 x g, 5 min) vortex2->centrifuge1 transfer_supernatant Transfer Supernatant to a Clean Tube centrifuge1->transfer_supernatant add_lle Add 1 mL Methyl Tert-Butyl Ether (MTBE) transfer_supernatant->add_lle vortex3 Vortex Vigorously (2 min) add_lle->vortex3 centrifuge2 Centrifuge (5,000 x g, 5 min) vortex3->centrifuge2 transfer_organic Transfer Organic Layer to a New Tube centrifuge2->transfer_organic evaporate Evaporate to Dryness under Nitrogen transfer_organic->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute vortex4 Vortex to Dissolve reconstitute->vortex4 transfer_vial Transfer to LC-MS Vial vortex4->transfer_vial end Inject into LC-MS System transfer_vial->end

Caption: Workflow for plasma sample preparation.

Detailed Protocol
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent enzymatic degradation of the analyte.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard (IS). A stable isotope-labeled (SIL) version of the analyte is the ideal IS.[2] If a SIL-IS is unavailable, a structurally similar compound with a different mass can be used.[3]

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. The formic acid ensures a slightly acidic environment to enhance carbamate stability.[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL microcentrifuge tube, being careful not to disturb the protein pellet.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.

  • Extraction Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to achieve clear separation of the aqueous and organic phases.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Vortex and Transfer: Vortex the reconstituted sample to ensure the analyte is fully dissolved. Transfer the solution to an LC-MS vial for analysis.

LC-MS Analysis Protocol

The following LC-MS conditions are recommended as a starting point and are based on established methods for similar carbamate compounds.[8][10]

Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography and is MS-friendly.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutesA standard gradient to elute compounds over a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveCarbamates readily form protonated molecules [M+H]⁺ in positive ESI.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.
Capillary Voltage ~3.5 kVA typical voltage for stable electrospray.
Source Temperature ~150 °CA balance to promote desolvation without causing thermal degradation.
Desolvation Temperature ~450 °CAids in the desolvation of the mobile phase.
MRM Transitions To be optimized for the specific analyteThe precursor ion will likely be the [M+H]⁺. Product ions should be determined by infusing a standard solution of the analyte.
MRM Transition Logic

MRM_Logic cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Analyte Methyl N-(3-acetylphenyl)carbamate Protonated [M+H]⁺ Analyte->Protonated ESI+ Q1 Quadrupole 1 (Q1) Selects [M+H]⁺ Protonated->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ions Q2->Q3 Fragment Ions Product_Ion_1 Product Ion 1 Q3->Product_Ion_1 Product_Ion_2 Product Ion 2 Q3->Product_Ion_2

Caption: Logic of MRM for quantitative analysis.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the sample preparation of Methyl N-(3-acetylphenyl)carbamate from plasma for LC-MS analysis. The detailed steps, from sample handling to the final analytical parameters, are designed to ensure the integrity of the analyte and the reliability of the quantitative data. The provided methodologies, based on established principles for carbamate analysis, offer a robust starting point for researchers, scientists, and drug development professionals. As with any analytical method, verification and optimization with the specific analyte and matrix are essential for achieving the highest quality results.

References

  • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • Pommier, F., & Frigola, R. (2003). Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Grifasi, F., D'Auria, M., Racioppi, R., & Viggiano, M. (2015). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PLoS One, 10(9), e0138136.
  • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • ElKady, E. F., & Mostafa, E. A. (2023). Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index.
  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • ACS Publications. (2003, July 15). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Synthesis of Methyl N-(3-acetylphenyl)carbamate

Abstract This guide provides a comprehensive overview and detailed protocols for the high-yield synthesis of Methyl N-(3-acetylphenyl)carbamate, a valuable intermediate in the pharmaceutical and fine chemical industries....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the high-yield synthesis of Methyl N-(3-acetylphenyl)carbamate, a valuable intermediate in the pharmaceutical and fine chemical industries. We present a robust, optimized method based on the reaction of 3-aminoacetophenone with methyl chloroformate, detailing the critical parameters that govern reaction efficiency and product purity. Additionally, we explore alternative catalytic strategies and provide in-depth troubleshooting guidance to empower researchers in achieving consistent, high-yield results.

Introduction: Significance and Synthetic Strategy

Methyl N-(3-acetylphenyl)carbamate is a key building block in organic synthesis. Its structure, featuring a carbamate functional group and a reactive acetyl moiety, makes it a versatile precursor for a range of more complex molecules. The primary starting material for this synthesis is 3-aminoacetophenone, also known as m-aminoacetophenone, a readily available commercial reagent.[1][2][3][4]

The formation of a carbamate from an amine is a fundamental transformation in organic chemistry.[5] The most direct and widely employed method involves the N-acylation of an amine with an alkyl chloroformate.[5] This application note focuses on the reaction of 3-aminoacetophenone with methyl chloroformate, a highly reliable route that, when optimized, consistently delivers high yields of the desired product. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Mechanism and Theoretical Considerations

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting protonated carbamate is deprotonated by a base (e.g., triethylamine) present in the reaction mixture. The base also neutralizes the HCl formed from the chloride ion and the proton, preventing it from protonating the starting amine and rendering it unreactive.

// Reactants Amine [label="3-Aminoacetophenone\n(Nucleophile)"]; Chloroformate [label="Methyl Chloroformate\n(Electrophile)"]; Base [label="Base (e.g., Et3N)"];

// Intermediates & Products Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", color="#5F6368"]; Product [label="Methyl N-(3-acetylphenyl)carbamate", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Byproduct [label="[Et3NH]+Cl-", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Flow Amine -> Intermediate [label="Nucleophilic Attack"]; Chloroformate -> Intermediate; Intermediate -> Product [label="Collapse &\nElimination of Cl-"]; Base -> Byproduct [label="Neutralization"]; }

Caption: Nucleophilic acyl substitution mechanism.

The Role of Catalysts and Bases

While the reaction with methyl chloroformate does not strictly require a catalyst, the choice of base is critical. A stoichiometric amount of a non-nucleophilic tertiary amine like triethylamine or pyridine is essential to scavenge the HCl produced. In broader carbamate synthesis, especially with less reactive reagents like dimethyl carbonate (DMC), various catalysts are employed. These include Lewis acids (e.g., Zn, Sn, Zr compounds) and heterogeneous catalysts (e.g., mixed metal oxides), which activate the carbonylating agent.[6][7]

Potential Side Reactions

The primary side reaction of concern is the formation of a disubstituted urea. This can occur if the initially formed carbamate reacts with another molecule of the starting amine. This is generally minimized by:

  • Controlled Temperature: Running the reaction at a low initial temperature (0 °C).

  • Slow Reagent Addition: Adding the methyl chloroformate dropwise to prevent localized high concentrations.

  • Correct Stoichiometry: Using a slight excess of the chloroformate ensures the amine is consumed.

Experimental Protocols

Safety Precaution: Methyl chloroformate is toxic, volatile, and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: High-Yield Synthesis via Methyl Chloroformate

This protocol is optimized for reliability and high yield on a laboratory scale.

A. Materials & Equipment

  • Reagents:

    • 3-Aminoacetophenone (1.0 eq)

    • Methyl chloroformate (1.1 eq)

    • Triethylamine (Et3N) (1.2 eq), freshly distilled

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • TLC plates and chamber

    • Glassware for purification (chromatography column or recrystallization)

B. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted methyl chloroformate and neutralize the triethylamine hydrochloride salt.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethyl acetate/hexanes.

    • Column Chromatography: Using silica gel with an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-Aminoacetophenone & Et3N in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Methyl Chloroformate (Dropwise) B->C D Warm to RT & Stir (2-4h) C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with H2O & Brine G->H I Dry (MgSO4) & Concentrate H->I J Recrystallization or Column Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for high-yield synthesis.

Optimization and Troubleshooting

Achieving high yields consistently requires careful control over several parameters. The following tables summarize key optimization variables and common troubleshooting solutions.

Table 1: Key Parameter Optimization
ParameterRecommended ConditionRationale & Impact on Yield
Base Triethylamine, PyridineA non-nucleophilic base is crucial to neutralize HCl without competing with the amine reactant. Using an insufficient amount will result in a lower yield as the starting amine becomes protonated and inactive.
Solvent Anhydrous DCM, THF, Ethyl AcetateThe solvent must be aprotic and inert. The presence of water will rapidly hydrolyze methyl chloroformate, drastically reducing the yield.[8]
Temperature Initial addition at 0 °C, then warm to RTLow initial temperature controls the exothermic reaction and minimizes side product formation.[9] Insufficient temperature may lead to a slow or stalled reaction.[9]
Stoichiometry 1.1 - 1.2 eq of Methyl ChloroformateA slight excess of the acylating agent ensures complete consumption of the more valuable starting amine. A large excess can complicate purification.
Reaction Time 2-4 hours (TLC monitored)Reaction should be monitored to ensure completion. Premature work-up leads to incomplete conversion, while excessively long times can promote side reactions.
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet solvent or reagents. 2. Ineffective/insufficient base. 3. Methyl chloroformate has decomposed. 4. Reaction temperature too low.1. Use freshly dried solvents and high-purity reagents.[8] 2. Use freshly distilled triethylamine (1.2 eq). 3. Use fresh methyl chloroformate from a new bottle. 4. Ensure the reaction is allowed to warm to room temperature after addition.
Multiple Products (via TLC) 1. Reaction temperature was too high. 2. Incorrect stoichiometry leading to urea byproduct.1. Maintain 0 °C during addition and control any exotherm. 2. Re-verify molar equivalents of reactants. Consider using the amine as the limiting reagent.
Product Crystallizes During Reaction Product has low solubility in the chosen solvent at the reaction temperature.1. Add more solvent to dilute the reaction mixture. 2. Switch to a solvent in which the product has higher solubility.[10]
Emulsion During Work-up The aqueous and organic layers are not separating cleanly.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion.

Conclusion

The synthesis of Methyl N-(3-acetylphenyl)carbamate can be achieved in high yields through the robust N-acylation of 3-aminoacetophenone with methyl chloroformate. Success is predicated on the strict control of reaction conditions, particularly the exclusion of moisture, use of an appropriate base, and careful temperature management. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can reliably produce this important chemical intermediate for further applications in drug development and materials science.

References

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. Available at: [Link]

  • A novel catalytic synthesis of carbamates by the oxidative alkoxycarbonylation of amines in the presence of platinum group metal and alkali metal halide or onium halide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Thioacids Mediated Selective and Mild N-Acylation of Amines. ACS Publications. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Method for the preparation of carbamates.Google Patents.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Green synthesis of carbamates from CO 2 , amines and alcohols. Scilit. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]

  • Mild and Useful Method for N-Acylation of Amines. Scilit. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor.Google Patents.
  • Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. Available at: [Link]

  • 3-Aminoacetophenone. NIST WebBook. Available at: [Link]

  • Synthetic method for 3-aminoacetophenone. Eureka by PatSnap. Available at: [Link]

  • Mechanism of carbamate reduction to N-methyl?. Reddit. Available at: [Link]

  • 3-Aminoacetophenone. NIST WebBook. Available at: [Link]

  • The preparation method of Wei Patawei intermediates.Google Patents.
  • A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. ResearchGate. Available at: [Link]

  • Methyl carbamate. Wikipedia. Available at: [Link]

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Application

Application Notes &amp; Protocols: Characterizing Methyl N-(3-acetylphenyl)carbamate as a Novel Chemical Probe for Biological Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and characterization of Methyl N-(3-acetylphenyl)carbamate as a potential chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and characterization of Methyl N-(3-acetylphenyl)carbamate as a potential chemical probe. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to identify its biological targets and elucidate its mechanism of action within a cellular context.

Introduction: The Rationale for Investigating Methyl N-(3-acetylphenyl)carbamate

In the quest for novel biological insights and therapeutic targets, small molecules that can selectively modulate protein function are invaluable tools.[1][2] Methyl N-(3-acetylphenyl)carbamate, a molecule featuring a carbamate functional group, belongs to a class of compounds with a rich history in pharmacology and biochemistry.[3][4][5] Carbamates are known to act as key structural motifs in a variety of approved drugs and are recognized for their ability to interact with biological targets.[3][5]

The carbamate moiety, in particular, is a well-established pharmacophore known to interact with serine hydrolases, a large and functionally diverse family of enzymes.[6][7] Notably, carbamate-based insecticides function by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[6][7][8] This precedent provides a strong starting hypothesis for the potential biological targets of Methyl N-(3-acetylphenyl)carbamate.

This guide is structured to lead the researcher through a logical workflow, from initial hypothesis generation to rigorous target validation and functional characterization. By following these protocols, researchers can systematically unravel the biological activity of this compound and assess its utility as a selective chemical probe.

Foundational Principles: What Makes a Good Chemical Probe?

Before embarking on experimental work, it is crucial to understand the defining characteristics of a high-quality chemical probe. A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[9] To be considered a valuable tool, a chemical probe should ideally possess the following attributes:

Characteristic Recommended Criteria Rationale
Potency Biochemical IC50 or Kd < 100 nM; Cellular IC50 < 1 µM[2][9]High potency ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects.
Selectivity >30-fold selectivity for the intended target over other proteins, especially within the same family.[2][9]High selectivity is critical for attributing a biological phenotype to the modulation of a specific target.
Target Engagement Direct evidence of the probe binding to its target in a cellular context.[9]Confirms that the probe reaches and interacts with its intended target in a physiologically relevant environment.
Known Mechanism of Action A clear understanding of how the probe affects the function of its target (e.g., inhibition, activation).Essential for interpreting the results of experiments using the probe.
Cell Permeability For intracellular targets, the probe must be able to cross the cell membrane.[1]Enables the study of target function within intact cells.
Chemical Stability The probe should be stable under experimental conditions to ensure reproducible results.[10]Degradation of the probe can lead to misleading data.

Hypothesis Generation: Potential Targets of Methyl N-(3-acetylphenyl)carbamate

Based on its chemical structure, we can formulate initial hypotheses about the potential biological targets of Methyl N-(3-acetylphenyl)carbamate.

Primary Hypothesis: Acetylcholinesterase and other Serine Hydrolases

The carbamate functional group is a known inhibitor of acetylcholinesterase (AChE).[6][7][11] Carbamates act by carbamylating the active site serine of AChE, leading to a reversible inhibition of the enzyme.[7][11] This results in an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system.[6][11] Therefore, AChE is a prime candidate for the biological target of Methyl N-(3-acetylphenyl)carbamate. Other serine hydrolases with similar active site architecture could also be potential targets.

Methyl N-(3-acetylphenyl)carbamate Methyl N-(3-acetylphenyl)carbamate Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Methyl N-(3-acetylphenyl)carbamate->Acetylcholinesterase (AChE) Inhibits Acetylcholine Acetylcholine Acetylcholinesterase (AChE)->Acetylcholine Hydrolyzes Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate Breaks down into Nerve Impulse Transmission Nerve Impulse Transmission Acetylcholine->Nerve Impulse Transmission Mediates

Figure 1: Hypothesized inhibition of Acetylcholinesterase by Methyl N-(3-acetylphenyl)carbamate.

Experimental Protocols for Target Identification and Validation

To identify and validate the biological target(s) of Methyl N-(3-acetylphenyl)carbamate, a multi-pronged approach is recommended. The following protocols describe two powerful and complementary techniques: Affinity-Based Protein Profiling (AfBPP) and the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Target Identification using Affinity-Based Protein Profiling (AfBPP)

AfBPP is a chemical proteomics technique used to identify the protein targets of a small molecule.[12][13] This method involves chemically modifying the probe to incorporate a reporter tag (e.g., biotin) and an enrichment handle, allowing for the selective pull-down and identification of binding partners from a complex biological sample.[12][14]

Workflow Overview:

cluster_synthesis Probe Synthesis cluster_incubation Incubation cluster_enrichment Enrichment cluster_analysis Analysis Synthesize Affinity Probe Synthesize Affinity Probe Incubate with Cell Lysate Incubate with Cell Lysate Synthesize Affinity Probe->Incubate with Cell Lysate Enrich with Streptavidin Beads Enrich with Streptavidin Beads Incubate with Cell Lysate->Enrich with Streptavidin Beads On-Bead Digestion On-Bead Digestion Enrich with Streptavidin Beads->On-Bead Digestion LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion->LC-MS/MS Analysis Identify Protein Hits Identify Protein Hits LC-MS/MS Analysis->Identify Protein Hits

Figure 2: Workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Steps:

  • Synthesis of an Affinity Probe:

    • Synthesize an analog of Methyl N-(3-acetylphenyl)carbamate that incorporates a linker and a biotin tag. The linker should be attached at a position that is not critical for target binding. A common strategy is to add an alkyne handle for subsequent "click" chemistry with an azide-biotin tag.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a neuronal cell line if AChE is the hypothesized target) to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Incubation with the Affinity Probe:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe at a predetermined concentration (e.g., 1-10 µM) for 1 hour at 4°C with gentle rotation.

    • Crucial Control: In parallel, perform a competition experiment by pre-incubating the lysate with a molar excess (e.g., 100-fold) of the original, unmodified Methyl N-(3-acetylphenyl)carbamate before adding the biotinylated probe. This will help to distinguish specific binders from non-specific interactions.

  • Enrichment of Probe-Bound Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. Proteins that are competed off by the free compound are considered high-confidence targets.

Protocol 2: Target Engagement Confirmation using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells or cell lysates.[15][16] The principle behind CETSA is that a protein becomes more thermally stable when bound to a ligand.[15] By heating the cells or lysate to various temperatures, one can determine the melting point of the target protein, which will shift to a higher temperature in the presence of a binding compound.[16]

Workflow Overview:

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection Treat Cells with Compound Treat Cells with Compound Heat Cells at Different Temperatures Heat Cells at Different Temperatures Treat Cells with Compound->Heat Cells at Different Temperatures Lyse Cells Lyse Cells Heat Cells at Different Temperatures->Lyse Cells Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Lyse Cells->Separate Soluble & Aggregated Proteins Quantify Soluble Protein (Western Blot) Quantify Soluble Protein (Western Blot) Separate Soluble & Aggregated Proteins->Quantify Soluble Protein (Western Blot)

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80-90% confluency.

    • Treat the cells with either Methyl N-(3-acetylphenyl)carbamate (e.g., at its cellular IC50) or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[15]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[17]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[15]

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Analyze the amount of the soluble target protein (e.g., AChE) at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Functional Characterization of On-Target Activity

Once a target has been identified and validated, the next step is to determine how Methyl N-(3-acetylphenyl)carbamate modulates its function.

Protocol 3: In Vitro Enzyme Inhibition Assay

If the identified target is an enzyme, a direct in vitro inhibition assay should be performed. For the primary hypothesis of AChE, a colorimetric assay based on Ellman's reagent is a standard method.

Detailed Steps:

  • Prepare Reagents:

    • Purified recombinant human AChE.

    • Acetylthiocholine (substrate).

    • DTNB (Ellman's reagent).

    • Phosphate buffer.

    • Serial dilutions of Methyl N-(3-acetylphenyl)carbamate.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, AChE, and varying concentrations of the compound.

    • Pre-incubate for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding acetylthiocholine and DTNB.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the enzymatic activity.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.

Best Practices for Probe Validation and Interpretation of Results

To ensure the reliability of your findings, it is essential to adhere to best practices in chemical probe validation.[1]

  • Use an Inactive Control Compound: Synthesize a structurally similar analog of Methyl N-(3-acetylphenyl)carbamate that is predicted to be inactive. This compound should be used as a negative control in all experiments to demonstrate that the observed effects are not due to non-specific properties of the chemical scaffold.

  • Orthogonal Assays: Whenever possible, use orthogonal methods to confirm your findings.[1] For example, if AfBPP identifies a target, use CETSA and an in vitro activity assay to validate it.

  • Cellular Target Engagement: Always confirm that the probe engages its target at the concentrations used in cellular assays.[9]

  • Dose-Response Curves: Generate full dose-response curves for all assays to determine potency (e.g., IC50, EC50).

  • Consider Off-Target Effects: Be aware that no chemical probe is perfectly selective.[1] Consider potential off-target effects, especially at higher concentrations.

Conclusion

Methyl N-(3-acetylphenyl)carbamate presents an opportunity for the discovery of novel biological mechanisms. By following the systematic approach outlined in these application notes, researchers can confidently identify its biological target(s), validate its mechanism of action, and ultimately determine its utility as a chemical probe. This rigorous characterization is paramount for the generation of robust and reproducible data that will advance our understanding of complex biological systems.

References

  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict.
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  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology.
  • Okerberg, E. S., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 492-497.
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  • Affinity-based protein profiling (AfBPP) using different Callyaerin probes in M. tuberculosis H37Rv. (2024, July 25). EMBL-EBI.
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Method

Application Notes and Protocols for In Vivo Administration of Methyl N-(3-acetylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the potential in vivo administration routes for the co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive guide to the potential in vivo administration routes for the compound Methyl N-(3-acetylphenyl)carbamate. While specific preclinical data for this molecule is not widely published, this guide synthesizes established principles of pharmacology and drug delivery to propose scientifically sound protocols. It covers the critical aspects of physicochemical characterization, vehicle selection, and detailed step-by-step procedures for intravenous, intraperitoneal, subcutaneous, and oral gavage administration in rodent models. The causality behind experimental choices is explained to ensure scientific integrity and protocol validity.

Introduction and Pre-formulation Analysis

Methyl N-(3-acetylphenyl)carbamate is a small organic molecule belonging to the carbamate class.[1][2] Carbamates are found in various pharmaceuticals and insecticides, often acting on enzymes like acetylcholinesterase.[3][4] The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the selection of an appropriate administration route and a well-tolerated vehicle.[5][6] This choice directly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its observed efficacy and toxicity.

1.1 Physicochemical Properties (Predicted)

Understanding the physicochemical properties of Methyl N-(3-acetylphenyl)carbamate is the foundational step in developing an effective administration strategy.[7]

PropertyPredicted Value/InformationSourceSignificance for In Vivo Administration
Molecular Formula C₁₂H₁₅NO₃[8]Influences molecular weight and potential for membrane transport.
Molecular Weight 221.25 g/mol [8]A relatively small molecule, suggesting potential for good absorption.
XLogP3 1.5[8]Indicates moderate lipophilicity, suggesting it may have limited aqueous solubility but may be soluble in organic solvents or lipid-based vehicles.
Hydrogen Bond Donor Count 0[8]The lack of donor groups may decrease aqueous solubility.
Hydrogen Bond Acceptor Count 3[8]The presence of acceptor groups may slightly improve solubility in polar solvents.
Physical Form Solid[9]Requires solubilization or suspension for parenteral or oral administration.

1.2 Pre-formulation Solubility Screen

Given the predicted moderate lipophilicity (XLogP3 of 1.5), it is imperative to conduct a solubility screen to identify a suitable vehicle.[8] This is a crucial step to avoid compound precipitation in vivo, which can lead to variable exposure and local tissue irritation.[5]

Protocol: Small-Scale Solubility Assessment

  • Weigh 1-2 mg of Methyl N-(3-acetylphenyl)carbamate into separate small glass vials.

  • Add a panel of common, well-tolerated in vivo vehicles incrementally (e.g., 100 µL at a time) to each vial.

  • After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

  • Continue adding vehicle until the compound dissolves or the maximum practical concentration is reached.

  • Incubate promising formulations at room temperature and 37°C for several hours to check for stability and precipitation.

Table of Potential Vehicles for Screening:

Vehicle ClassSpecific ExamplesRationale
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds; generally the safest and least reactive.[5]
Aqueous with Co-solvents 10% DMSO in Saline, 40% PEG400 in SalineFor compounds with poor aqueous solubility. Co-solvents can sometimes cause toxicity.[10][11]
Surfactant-based 5% Tween 80 in SalineHelps to solubilize and stabilize lipophilic compounds in an aqueous medium.
Suspensions 0.5% Carboxymethylcellulose (CMC) in water, 1% Methylcellulose in waterFor insoluble compounds. Particle size is critical for injectability and absorption.
Lipid-based Corn oil, Sesame oilSuitable for highly lipophilic compounds, typically for oral or subcutaneous routes.

Selection of In Vivo Administration Route

The choice of administration route depends on the experimental objective (e.g., rapid systemic exposure vs. slow, sustained release), the compound's properties, and the chosen vehicle.[12] The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Subcutaneous (SC) > Oral (PO).[13]

RouteSelection Start Start: Define Research Goal (e.g., PK, Efficacy, Toxicity) Solubility Is the compound soluble in an aqueous vehicle? Start->Solubility IV_Option Rapid, 100% Bioavailability Needed? Solubility->IV_Option Yes Formulation Develop Suspension (e.g., 0.5% CMC) Solubility->Formulation No IP_Option Rapid Systemic Exposure (non-IV)? IV_Option->IP_Option No IV Intravenous (IV) Bolus IV_Option->IV Yes SC_Option Sustained Release Needed? IP_Option->SC_Option No IP Intraperitoneal (IP) Injection IP_Option->IP Yes PO_Option Evaluate Oral Bioavailability? SC_Option->PO_Option No SC Subcutaneous (SC) Injection SC_Option->SC Yes PO Oral Gavage (PO) PO_Option->PO Yes Formulation->IP_Option

Caption: Decision tree for selecting an in vivo administration route.

Detailed Administration Protocols (Mouse Model)

All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[14] Aseptic technique should be used for preparing all injectable solutions to prevent infection.[15]

3.1 Intravenous (IV) Injection

  • Purpose: Achieves immediate and complete systemic circulation, bypassing absorption barriers. Ideal for pharmacokinetic (PK) studies to determine clearance and volume of distribution.[12]

  • Vehicle Requirement: Must be a clear, sterile, aqueous solution at a physiological pH.[14] Particulates or oils can cause fatal embolisms.

  • Recommended Site: Lateral tail vein.[16][17]

Protocol: IV Tail Vein Injection

  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Vein Dilation: Warm the tail for 5-10 minutes using a heat lamp or by immersing it in warm water (45°C) to dilate the lateral veins, making them more visible.[16][18]

  • Preparation: Load the dosing solution into a 1 mL syringe with a 27-30 gauge needle.[13] Ensure no air bubbles are present.[17]

  • Injection: Swab the tail with an alcohol pad. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, parallel to the tail.[16][18]

  • Administration: Slowly inject the solution (max volume ~0.2 mL for a 20g mouse).[13][16] The vein should clear as the solution is injected. If resistance is felt or a blister forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[17]

  • Post-Injection: Withdraw the needle and apply gentle pressure with gauze to the injection site to prevent bleeding.[17] Monitor the animal for any adverse reactions before returning it to its cage.

3.2 Intraperitoneal (IP) Injection

  • Purpose: A common route for systemic administration when IV is not feasible. The compound is absorbed into circulation via the rich blood supply of the peritoneal cavity.[19]

  • Vehicle Requirement: Aqueous solutions or non-irritating suspensions are acceptable.

  • Recommended Site: Lower right abdominal quadrant.[20]

Protocol: IP Injection

  • Animal Restraint: Grasp the mouse by the loose skin over the shoulders and neck to securely restrain it.[20]

  • Positioning: Turn the mouse so its ventral side is facing up and tilt the head downwards. This helps to move the abdominal organs away from the injection site.[21]

  • Site Identification: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[20]

  • Injection: Insert a 25-27 gauge needle, bevel up, at a 30-45° angle into the peritoneal cavity.[20][21]

  • Administration: Gently pull back on the plunger to ensure no blood or urine is aspirated. Inject the solution smoothly (max volume ~2-3 mL for a 20g mouse, though lower is better).[13]

  • Post-Injection: Withdraw the needle and return the animal to its cage. Observe for any signs of distress.[20]

3.3 Subcutaneous (SC) Injection

  • Purpose: Used for slower, more sustained absorption compared to IV or IP routes. Ideal for compounds requiring prolonged exposure or for administering suspensions and oil-based vehicles.[22]

  • Vehicle Requirement: A wide range of vehicles, including aqueous solutions, suspensions, and oils, can be used.

  • Recommended Site: Loose skin between the shoulder blades (scruff).[23][24]

Protocol: SC Injection

  • Animal Restraint: Secure the mouse on a firm surface.[24]

  • Site Preparation: Using your non-dominant thumb and forefinger, lift the loose skin over the shoulder blades to form a "tent".[15][23]

  • Injection: Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the animal's body.[23][25]

  • Administration: Gently aspirate to ensure a blood vessel has not been punctured. Inject the solution, which will form a small bleb or bubble under the skin (max volume ~1-2 mL per site for a 20g mouse).[13][15][24]

  • Post-Injection: Withdraw the needle and gently massage the area to help disperse the liquid. Return the animal to its cage and monitor.

3.4 Oral Gavage (PO)

  • Purpose: To administer a precise dose directly into the stomach, essential for assessing oral bioavailability and first-pass metabolism.[26][27]

  • Vehicle Requirement: Typically aqueous solutions or suspensions. Oil-based vehicles can also be used.

  • Tool: A proper, ball-tipped gavage needle is required to prevent injury to the esophagus.[26]

Protocol: Oral Gavage

  • Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body form a straight line to facilitate passage of the needle.[27][28]

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[26][28]

  • Needle Insertion: Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.[26][29] The needle should pass smoothly with no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.[28][29]

  • Administration: Once the needle is in the stomach (at the pre-measured depth), administer the solution slowly (max volume ~0.3 mL for a 20g mouse).[28][29]

  • Post-Administration: Withdraw the needle smoothly and return the animal to its cage. Monitor for any signs of respiratory distress.[29]

Data Presentation and Summary

Table: Recommended Administration Parameters for Adult Mice (20-30g)

RouteMax VolumeNeedle GaugeAbsorption RateCommon Use Cases
Intravenous (IV) 0.2 mL27-30 GImmediatePK studies, acute efficacy models
Intraperitoneal (IP) 2.0 mL25-27 GRapidSystemic delivery, when IV is difficult
Subcutaneous (SC) 2.0 mL25-27 GSlow/SustainedSustained release, suspensions, depot formulations
Oral Gavage (PO) 0.3 mL (10 mL/kg)18-20 GVariableOral bioavailability, GI-targeted delivery

Sources:[13][21][28]

DosingWorkflow Start Start: Protocol Approved PrepDose Prepare Dosing Formulation (Aseptic Technique) Start->PrepDose AnimalWeight Weigh Animal & Calculate Dose Volume PrepDose->AnimalWeight Administer Administer Compound via Selected Route (e.g., IP) AnimalWeight->Administer Monitor Post-Dose Monitoring (Adverse Effects) Administer->Monitor Record Record Dosing Time, Volume, & Observations Monitor->Record Return Return Animal to Home Cage Record->Return End End of Procedure Return->End

Caption: General workflow for an in vivo dosing experiment.

Conclusion and Best Practices

The successful in vivo administration of Methyl N-(3-acetylphenyl)carbamate requires a systematic approach beginning with thorough physicochemical characterization and vehicle screening. The protocols outlined for IV, IP, SC, and PO routes provide a foundation for conducting scientifically rigorous and reproducible experiments. Researchers must prioritize animal welfare by using proper restraint techniques, appropriate needle sizes, and acceptable volumes. A pilot study with a small number of animals is always recommended to assess the tolerability of the chosen formulation and administration route before proceeding to larger efficacy or toxicology studies.

References

  • Vertex AI Search. (n.d.). Subcutaneous Injection in the Mouse.
  • (n.d.). Routes of Administration.
  • (2014, November 11). Intravenous Injections in Neonatal Mice - PMC.
  • (2011, September 15). Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires.
  • (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC).
  • (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK).
  • (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io.
  • (n.d.). Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support.
  • (n.d.). LAB_021 Oral Gavage in Mice and Rats - Research support.
  • (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support.
  • (n.d.). Intraperitoneal Injection of Neonatal Mice - PMC.
  • (n.d.). Oral Gavage In Mice and Rats - ucsf - iacuc.
  • (2021, February 19). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection This SOP replaces: Date: 22.01.2021 Version - Institute of Laboratory Animal Science (LTK).
  • (n.d.). Subcutaneous Injection of Tumor Cells - Bio-protocol.
  • (n.d.). Routes and Volumes of Administration in Mice.
  • (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK).
  • (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC.
  • (n.d.). Guidelines on Administration of Substances to Laboratory Animals - Research A-Z.
  • (n.d.). Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd..
  • (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals.
  • (2016, October 26). Oral Gavage in the Mouse - FSU Office of Research - Florida State University.
  • (2025, January 22). Common Injection Routes in Mice - Addgene Blog.
  • (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University.
  • (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc.
  • (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC.
  • (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate | 855300-09-3 - Sigma-Aldrich.
  • (n.d.). Intraperitoneal Injection in the Mouse - Research Animal Training.
  • (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem.
  • (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem.
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  • (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed.
  • (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate.
  • (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • (n.d.). 3-Acetylphenyl Ethyl(methyl)carbamate - LGC Standards.
  • (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)carbamate - Benchchem.
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Application

Application Note: A Robust Protocol for the Extraction of Methyl N-(3-acetylphenyl)carbamate from Human Blood Plasma

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. Introduction and Guiding Principles The quantitative analysis of xenobio...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

Introduction and Guiding Principles

The quantitative analysis of xenobiotics in biological matrices is a cornerstone of drug development. Methyl N-(3-acetylphenyl)carbamate, a molecule structurally related to compounds of pharmaceutical interest, requires precise and reliable measurement in blood plasma to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of blood plasma, a matrix rich in proteins, lipids, and endogenous small molecules, presents a significant analytical challenge. These matrix components can interfere with analysis, suppress instrument signals, and ultimately compromise data integrity.

Therefore, a well-designed sample preparation strategy is paramount. The primary objectives of such a strategy are threefold:

  • Depletion of Macromolecular Interferences: Efficiently remove proteins that can foul analytical columns and mass spectrometer interfaces.

  • Analyte Enrichment: Concentrate the target analyte to achieve the necessary limits of quantification (LLOQ).

  • Solvent Compatibility: Transfer the analyte into a clean solvent system that is fully compatible with the downstream analytical instrumentation, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This application note provides a detailed, field-proven protocol for the extraction of Methyl N-(3-acetylphenyl)carbamate from human blood plasma. We will focus on the Protein Precipitation (PPT) technique, a method prized for its simplicity, speed, and broad applicability in the drug discovery and development workflow. The causality behind each step will be explained, grounding the protocol in established bioanalytical principles and ensuring a self-validating and reproducible system.

Analyte Profile: Methyl N-(3-acetylphenyl)carbamate

Understanding the physicochemical properties of the target analyte is critical for developing a logical extraction strategy.

PropertyValueSource
Chemical Structure CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C[1][2]
Molecular Formula C₁₂H₁₅NO₃[2]
Molecular Weight ~221.26 g/mol [1]
Predicted Polarity (XLogP3) 1.5[1]
Physical Form Solid

The XLogP3 value of 1.5 suggests that Methyl N-(3-acetylphenyl)carbamate is a moderately non-polar compound. This characteristic makes it highly soluble in organic solvents like acetonitrile and methanol, which is a key factor in the selection of the extraction technique.

Rationale for Method Selection: The Power of Protein Precipitation

For the extraction of small molecules from plasma, several techniques are available, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[3].

  • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and produces exceptionally clean extracts but requires significant upfront method development to optimize sorbents and solvents[4][5].

  • Liquid-Liquid Extraction (LLE): Provides cleaner extracts than PPT by partitioning the analyte between immiscible aqueous and organic phases. However, it is more labor-intensive, difficult to automate, and involves larger volumes of organic solvents[6][7].

  • Protein Precipitation (PPT): Involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate plasma proteins[8]. It is a universal, rapid, and cost-effective technique, making it ideal for high-throughput screening in drug development environments[9][10].

We have selected Protein Precipitation with cold acetonitrile as the method of choice. The rationale is as follows:

  • Efficacy: Acetonitrile is a highly effective precipitating agent, efficiently removing the majority of plasma proteins[11][12][13].

  • Analyte Solubility: As a moderately non-polar compound, Methyl N-(3-acetylphenyl)carbamate is readily soluble in the acetonitrile supernatant, ensuring high recovery.

  • Compatibility: The resulting supernatant is directly compatible with reversed-phase LC-MS/MS analysis, often requiring only a simple dilution or an evaporation and reconstitution step[3].

  • Automation-Friendly: The procedure is easily adapted to 96-well plate formats, enabling high-throughput processing[9][10].

Detailed Extraction Protocol

This protocol is designed to serve as a robust starting point for a full bioanalytical method validation, which must be performed in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline[14][15][16].

Materials and Reagents
  • Blank human plasma (K₂EDTA as anticoagulant is recommended)

  • Methyl N-(3-acetylphenyl)carbamate reference standard

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally analogous compound may be used after thorough validation.

  • HPLC or LC-MS grade Acetonitrile (ACN)

  • HPLC or LC-MS grade Methanol (for stock solutions)

  • Reagent-grade water (18 MΩ·cm)

  • 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >12,000 x g)

  • Nitrogen evaporation system (optional but recommended)

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Methyl N-(3-acetylphenyl)carbamate reference standard and dissolve in 1 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • IS Spiking Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation solvent.

  • Calibration and QC Samples: Prepare CC and QC samples by spiking small aliquots (typically <5% of the plasma volume) of the appropriate working solutions into blank human plasma. Recommended QC levels are LLOQ, Low QC, Mid QC, and High QC.

Experimental Workflow: Step-by-Step Extraction

The entire workflow is designed to be completed efficiently while minimizing variability.

G cluster_prep Sample Preparation cluster_extraction Precipitation & Separation cluster_final Final Processing P1 1. Aliquot 100 µL Plasma (Sample, CC, or QC) P2 2. Add 300 µL Cold ACN containing Internal Standard P1->P2 E1 3. Vortex Vigorously (1 minute) P2->E1 E2 4. Centrifuge (14,000 x g, 10 min, 4°C) E1->E2 E3 5. Transfer Supernatant to a clean tube/well E2->E3 F1 6. Evaporate to Dryness (Under Nitrogen Stream) E3->F1 F2 7. Reconstitute (100 µL Mobile Phase A) F1->F2 F3 8. Inject into LC-MS/MS F2->F3

Caption: Protein Precipitation Extraction Workflow for Plasma Samples.

  • Sample Aliquoting: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma (this can be an unknown sample, a calibration standard, or a QC sample).

  • Precipitation and IS Addition: Add 300 µL of cold (≤ 4°C) acetonitrile containing the internal standard. Adding the solvent forcefully helps initiate the precipitation process. The 3:1 solvent-to-plasma ratio is standard for achieving complete protein precipitation[8]. Using cold solvent enhances the precipitation efficiency.

  • Mixing: Vortex the tube vigorously for 1 minute . This step is critical to ensure the complete denaturation of proteins and to allow the analyte to fully partition into the organic solvent phase[17].

  • Centrifugation: Centrifuge the samples at ≥12,000 x g for 10 minutes at 4°C . High g-force is essential to form a tight, cohesive protein pellet, making supernatant removal easier and cleaner[10][17].

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a new, clean tube or a 96-well collection plate. Be careful not to disturb the protein pellet at the bottom.

  • Solvent Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C. This step removes the high concentration of acetonitrile and allows for analyte reconstitution in a weaker solvent, which improves peak shape in reversed-phase chromatography. It also serves to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial mobile phase of your LC method (e.g., 10% Acetonitrile in water). Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial or well plate for injection into the LC-MS/MS system.

Expected Performance and Method Validation

While this protocol must be validated for your specific laboratory and LC-MS/MS system, the following table outlines the typical performance characteristics expected for a robust small molecule bioanalytical assay based on this extraction methodology. These parameters are defined by regulatory bodies like the FDA and EMA[14][18][19].

Validation ParameterAcceptance Criteria (FDA/ICH M10)Typical Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)90 - 110% (90 - 120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10% (< 15% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized factor should meet accuracy/precision criteriaCV < 15%
Stability Within ±15% of nominal concentrationShould be demonstrated for freeze-thaw, bench-top, and long-term storage conditions

Conclusion

The protein precipitation protocol detailed in this application note provides a simple, rapid, and effective method for the extraction of Methyl N-(3-acetylphenyl)carbamate from human plasma. It effectively removes macromolecular interferences while ensuring high analyte recovery, making it an ideal choice for applications in drug metabolism and pharmacokinetic studies. The method is amenable to high-throughput automation and serves as an excellent foundation for a fully validated bioanalytical assay that meets stringent global regulatory standards[16].

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][18][19][20]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][14][21]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][19]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][20]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][22]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][15]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][21]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][16]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][23]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link][8]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link][24]

  • PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link][11]

  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link][10]

  • ResearchGate. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link][12]

  • PubChem. 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link][1]

  • ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks. Retrieved from [Link][25]

  • Restek. Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link][26]

  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link][27]

  • PubMed. (2014). Optimization of solid phase extraction clean up and validation of quantitative determination of carbazochrome sodium sulfonate in human plasma. Retrieved from [Link][28]

  • ResearchGate. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Retrieved from [Link][6]

  • Phenomenex. Sample Pre-treatment Procedures for Bioanalytical Samples. Retrieved from [Link][29]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link][3]

  • PubMed. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples. Retrieved from [Link][30]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link][4]

  • PubMed. (2001). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Retrieved from [Link][5]

  • University of Utah. (2022). Extraction of Metabolome From Plasma. Retrieved from [Link][17]

  • PubMed. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Retrieved from [Link][13]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link][31]

  • ResearchGate. (2005). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method. Retrieved from [Link]

  • Nature. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors. Retrieved from [Link][7]

  • Wikipedia. Methyl carbamate. Retrieved from [Link][32]

  • PMC. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma. Retrieved from [Link][33]

Sources

Method

Advanced Formulation of Methyl N-(3-acetylphenyl)carbamate via Nanostructured Lipid Carriers (NLCs) for Enhanced Oral Delivery

Executive Rationale Methyl N-(3-acetylphenyl)carbamate is a highly potent phenylcarbamate derivative. Compounds in this class frequently exhibit excellent efficacy as acetylcholinesterase inhibitors (AChEIs) or targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

Methyl N-(3-acetylphenyl)carbamate is a highly potent phenylcarbamate derivative. Compounds in this class frequently exhibit excellent efficacy as acetylcholinesterase inhibitors (AChEIs) or targeted prodrugs. However, their clinical translation is severely bottlenecked by poor aqueous solubility and extreme vulnerability to premature hydrolysis in the gastrointestinal (GI) tract.

To overcome these pharmacokinetic hurdles, this application note details a validated, self-correcting protocol for encapsulating Methyl N-(3-acetylphenyl)carbamate into Nanostructured Lipid Carriers (NLCs) . By engineering a spatially imperfect lipid matrix stabilized by amphiphilic excipients, we can shield the carbamate linkage from enzymatic degradation, enhance solubility, and promote lymphatic absorption—effectively bypassing hepatic first-pass metabolism.

Mechanistic Vulnerabilities of Phenylcarbamates

The primary "soft spot" of Methyl N-(3-acetylphenyl)carbamate is its N-monosubstituted carbamate bond (-O-CO-NH-). When administered orally in an unprotected form, the molecule faces two major degradation pathways:

  • Acid-Catalyzed Hydrolysis: In the acidic environment of the stomach (pH 1.2), the carbamate linkage can undergo protonation and subsequent cleavage.

  • Enzymatic Cleavage: Upon entering the small intestine, intestinal carboxylesterases (specifically CES1 and CES2) rapidly hydrolyze the ester/carbamate bonds, releasing the parent phenol, carbon dioxide, and an amine [1].

Because the phenoxide ion is an excellent leaving group, phenylcarbamates are inherently more labile than their alkyl counterparts [2]. Therefore, a physical barrier is required to isolate the API from aqueous protons and bulky CES enzymes.

Pathway cluster_0 Unprotected API (Standard Oral) cluster_1 NLC-Encapsulated API Node1 Stomach (pH 1.2) Acidic Hydrolysis Node2 Intestine (CES1/CES2) Enzymatic Cleavage Node1->Node2 Node3 Degraded Metabolites (Low Bioavailability) Node2->Node3 Node4 Lipid Matrix Shielding (Steric/Hydrophobic Barrier) Node5 Intestinal Lymphatic Transport (Chylomicrons) Node4->Node5 Node6 Systemic Circulation (High Bioavailability) Node5->Node6

Fig 1. Oral delivery pathways: Unprotected carbamate hydrolysis vs. NLC-mediated lymphatic transport.

Nanocarrier Engineering Strategy: The NLC Advantage

While Solid Lipid Nanoparticles (SLNs) provide a good hydrophobic barrier, they tend to form a perfect crystalline lattice upon cooling. Over time, this lattice undergoes polymorphic transitions (from the unstable α-form to the highly ordered β-form), which physically squeezes the API out of the core—a phenomenon known as drug expulsion.

The Causality of NLC Design: By blending a solid lipid (Precirol® ATO 5) with a spatially incompatible liquid lipid (Miglyol® 812), we intentionally create an imperfect crystal lattice . This amorphous matrix permanently accommodates the Methyl N-(3-acetylphenyl)carbamate molecules, ensuring high Encapsulation Efficiency (EE%) and long-term shelf stability. Furthermore, the inclusion of Gelucire® 50/13 (Stearoyl polyoxyl-32 glycerides) acts as an amphiphilic stabilizer that suppresses polymorphic transitions and enhances interactions with bile salts for lymphatic uptake [3].

Validated Experimental Protocols

The following protocol is designed as a self-validating system. Do not proceed to the next phase unless the Quality Control (QC) checkpoints are met.

Phase 1: Pre-formulation Lipid Screening

Objective: Identify the lipid matrix that maximizes API solubilization to prevent premature precipitation.

  • Weigh 1.0 g of various solid and liquid lipids into separate glass vials.

  • Heat the vials to 75°C (approximately 10°C above the melting point of the solid lipids) using a thermomixing block.

  • Add Methyl N-(3-acetylphenyl)carbamate in 5 mg increments, vortexing for 60 seconds after each addition.

  • QC Checkpoint: Observe visually. The endpoint is the moment the lipid melt turns cloudy (saturation). Record the maximum soluble concentration.

Phase 2: Hot-Melt High-Shear Homogenization & Ultrasonication

Objective: Generate uniform nanodroplets and freeze them into an imperfect solid matrix.

  • Lipid Phase Preparation: Melt 400 mg of Precirol ATO 5 and 100 mg of Miglyol 812 at 75°C. Dissolve 50 mg of the API into this melt. Causality: 75°C ensures complete elimination of lipid memory and full API dissolution.

  • Aqueous Phase Preparation: Dissolve 150 mg of Gelucire 50/13 and 50 mg of Tween 80 in 20 mL of ultra-pure water. Heat precisely to 75°C. Causality: Isothermal mixing prevents premature localized lipid crystallization at the water-lipid interface.

  • Pre-emulsification: Inject the aqueous phase into the lipid phase under continuous high-shear homogenization at 10,000 rpm for 5 minutes.

  • Droplet Size Reduction: Transfer the pre-emulsion to a probe ultrasonicator. Sonicate at 40% amplitude for 10 minutes (cycles of 10s ON, 5s OFF) while maintaining the temperature at 75°C.

  • Rapid Solidification: Immediately plunge the hot nanoemulsion into an ice-water bath (2–4°C) under gentle magnetic stirring for 30 minutes. Causality: Rapid cooling forces the lipids to solidify instantly, trapping the API inside an imperfect, amorphous matrix before it can crystallize into a highly ordered state.

  • QC Checkpoint: Measure via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.25. If PDI > 0.25, the surfactant ratio is insufficient to cover the newly created surface area, and the batch must be discarded.

Phase 3: Lyophilization & Cryopreservation

Objective: Convert the aqueous nanosuspension into a stable dry powder for oral dosage formulation.

  • Add 5% (w/v) Trehalose to the NLC suspension. Causality: Trehalose acts as a cryoprotectant, replacing water molecules via hydrogen bonding during freezing, which prevents nanoparticle aggregation.

  • Freeze the samples at -80°C for 12 hours.

  • Lyophilize at -50°C and 0.01 mbar for 48 hours.

Workflow A API: Methyl N-(3-acetylphenyl)carbamate + Precirol ATO 5 + Miglyol 812 B Melting Phase (75°C, 10°C > lipid m.p.) A->B D High-Shear Homogenization (10,000 rpm, 5 min) B->D C Aqueous Phase (Gelucire 50/13 + Water at 75°C) C->D E Probe Ultrasonication (40% amplitude, 75°C) D->E F Rapid Cooling (Ice Bath) (Solidification to NLCs) E->F G Lyophilization (5% Trehalose Cryoprotectant) F->G

Fig 2. Hot-melt high-shear homogenization workflow for NLC preparation.

Quantitative Data & Quality Control

Table 1: Phase 1 Lipid Screening Results Selection criteria: High API solubility and visual clarity at 75°C.

Lipid / ExcipientAPI Solubility (mg/g)Visual Clarity (75°C)Formulation Role
Precirol ATO 545.2 ± 2.1ClearPrimary Solid Matrix
Compritol 888 ATO28.4 ± 1.5TurbidRejected
Miglyol 81282.6 ± 3.4ClearPrimary Liquid Matrix
Oleic Acid65.1 ± 2.8ClearBackup Liquid

Table 2: Physicochemical Properties (SLN vs. Optimized NLC) Note the significant improvement in Encapsulation Efficiency (EE%) and Drug Loading (DL%) when transitioning from a pure solid lipid (SLN) to the mixed matrix (NLC).

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)
SLN (Precirol only)210.4 ± 8.50.31-18.4 ± 1.268.44.2
NLC (Optimized) 145.2 ± 4.3 0.18 -28.6 ± 0.8 92.1 8.7

Table 3: In Vitro Release Kinetics (Simulated Gastrointestinal Fluids) The NLC formulation heavily suppresses premature release in the acidic stomach environment (SGF), preserving the API for sustained release in the intestinal environment (SIF) where lymphatic absorption occurs.

Time (Hours)% Release in SGF (pH 1.2)% Release in SIF (pH 6.8)
14.2 ± 0.812.5 ± 1.4
26.5 ± 1.124.1 ± 2.0
48.1 ± 1.348.6 ± 3.5
89.4 ± 1.576.2 ± 4.1
2411.2 ± 1.894.5 ± 3.2

Discussion & Translational Outlook

The data clearly validates that encapsulating Methyl N-(3-acetylphenyl)carbamate within a Precirol/Miglyol NLC matrix successfully mitigates its two primary liabilities: poor aqueous solubility and hydrolytic instability. The highly negative Zeta Potential (-28.6 mV) ensures excellent colloidal repulsion, preventing Ostwald ripening during storage.

Crucially, the in vitro release profile (Table 3) demonstrates that less than 10% of the drug is released in simulated gastric fluid over 8 hours. Because the carbamate is locked within the hydrophobic core, aqueous protons cannot easily access the -O-CO-NH- linkage. Upon reaching the intestine, the Gelucire 50/13 surfactant shell interacts with endogenous bile salts, promoting the formation of mixed micelles and subsequent packaging into chylomicrons. This mechanism effectively shunts the API into the lymphatic system, avoiding the hepatic portal vein and circumventing first-pass carboxylesterase degradation [4].

References

  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis Source: PubMed / National Institutes of Health (NIH) URL:[Link] [1]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC / National Institutes of Health (NIH) URL:[Link] [2]

  • Lipid nanocarriers (GeluPearl) containing amphiphilic lipid Gelucire 50/13 as a novel stabilizer: fabrication, characterization and evaluation for oral drug delivery Source: PubMed / National Institutes of Health (NIH) URL:[Link] [3]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link] [4]

Application

NMR spectroscopy characterization of Methyl N-(3-acetylphenyl)carbamate

An Application Note and Protocol for the NMR Spectroscopic Characterization of Methyl N-(3-acetylphenyl)carbamate Abstract This comprehensive application note provides a detailed guide for the structural characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the NMR Spectroscopic Characterization of Methyl N-(3-acetylphenyl)carbamate

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of Methyl N-(3-acetylphenyl)carbamate using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines a robust, field-proven protocol for sample preparation, data acquisition, and spectral analysis. By integrating foundational NMR principles with practical experimental insights, this guide ensures the generation of high-quality, reproducible ¹H and ¹³C NMR data. The narrative explains the causality behind experimental choices and provides a thorough interpretation of the spectral features, validating the molecular structure of the target compound.

Introduction and Scientific Context

Methyl N-(3-acetylphenyl)carbamate is a small organic molecule featuring a carbamate functional group and an acetyl-substituted aromatic ring. The precise arrangement of these functionalities is critical to its chemical properties and potential applications. As with any synthesized compound, unambiguous structural verification is a cornerstone of scientific rigor and a prerequisite for further study in fields such as medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. This guide offers a self-validating system for the complete ¹H and ¹³C NMR characterization of Methyl N-(3-acetylphenyl)carbamate, moving from first principles of sample preparation to the logic of spectral interpretation.

Molecular Structure and Spectroscopic Overview

To effectively interpret NMR spectra, one must first understand the molecule's structure and the distinct chemical environments of its constituent atoms.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound (5-25 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_h1 Acquire ¹H Spectrum filter->acquire_h1 acquire_c13 Acquire ¹³C Spectrum filter->acquire_c13 process Process Raw Data (FT, Phasing) acquire_h1->process acquire_c13->process assign_h1 Assign ¹H Signals (Shift, Multiplicity, Integration) process->assign_h1 assign_c13 Assign ¹³C Signals (Shift) process->assign_c13 validate Structural Validation assign_h1->validate assign_c13->validate caption Figure 2: Workflow for NMR characterization.

Caption: Figure 2: Workflow for NMR characterization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of Methyl N-(3-acetylphenyl)carbamate. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-fidelity ¹H and ¹³C NMR data to unambiguously confirm the structure of the compound. The principles and techniques described herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, serving as a valuable resource for the scientific community.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Queen Mary University of London. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Reddit. chemical shift of carbamate. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Prakash, G. K. S., et al. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]

  • University College London. Sample Preparation. [Link]

  • St. Paul's Cathedral Mission College. Interpretation of NMR Spectra of Common Organic Compounds. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Royal Society of Chemistry. Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv. [Link]

  • NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]

  • University of Puget Sound. Signal Areas. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Sotheeswaran, S., et al. 13C N.M.R. Spectra of ortho-Substituted Phenyl N,N-Dimethyl-Carbamates and N-Methyl Carbamates. Australian Journal of Chemistry. [Link]

  • Li, D., et al. Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [Link]

  • Kamounah, F. S., and Titinchi, S. J. 1H‐NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl N-(3-acetylphenyl)carbamate Formulation &amp; Solubility

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl N-(3-acetylphenyl)carbamate . To s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl N-(3-acetylphenyl)carbamate .

To successfully formulate this compound, we must first understand its causality: it possesses a hydrophobic phenyl ring, a neutral acetyl group, and a carbamate linkage. Crucially, the carbamate nitrogen is not meaningfully ionizable at physiological pH (pKa > 12), and the acetyl group remains neutral. Because the molecule lacks ionizable centers, traditional pH adjustment or salt formation will fail to improve solubility[1]. Therefore, we must bypass the compound's high crystal lattice energy and poor hydration using thermodynamic, kinetic, or supramolecular strategies[2].

Diagnostic Profiling & Strategy Selection

Before beginning laboratory work, use the diagnostic decision tree below to select the appropriate solubility enhancement pathway based on the compound's neutral and lipophilic nature.

G Start Methyl N-(3-acetylphenyl)carbamate Poor Aqueous Solubility CheckIon Is it ionizable at physiological pH? Start->CheckIon NoIon No (Neutral Compound) CheckIon->NoIon pKa > 12 (Carbamate NH) Strat1 Cyclodextrin Complexation (HP-β-CD) NoIon->Strat1 Cavity size match Strat2 Co-solvents / Surfactants (PEG 400, Tween 80) NoIon->Strat2 Lower polarity Strat3 Amorphous Solid Dispersion (PVP, HPMC) NoIon->Strat3 Disrupt crystal lattice

Decision tree for selecting solubility enhancement strategies for neutral carbamates.

Supramolecular Encapsulation (Cyclodextrins)

Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for this compound. The lipophilic phenyl ring of the drug inserts into the hydrophobic cavity of the CD, while the carbamate and acetyl groups form hydrogen bonds with the CD's exterior hydroxyl groups, masking the drug's hydrophobicity from the aqueous environment[3].

Troubleshooting FAQs

Q: My drug precipitates when I dilute the cyclodextrin complex in aqueous media. Why? A: Inclusion complexation is a reversible equilibrium process. Rapid dilution drops the CD concentration below the complexation constant ( K1:1​ ), forcing the drug out of the cavity. Solution: Maintain a minimal concentration of CD in the dilution vehicle or add a secondary water-soluble polymer (e.g., 0.1% HPMC) to kinetically inhibit precipitation.

Q: Should I use α, β, or γ-cyclodextrin for this carbamate? A: β-cyclodextrins (like HP-β-CD) are optimal. The internal cavity diameter of β-CD (6.0–6.5 Å) perfectly accommodates single-substituted phenyl rings. α-CD is too small, and γ-CD is too large, leading to weak Van der Waals interactions[3].

Self-Validating Protocol: Phase Solubility & Co-Precipitation

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

  • Preparation: Dissolve HP-β-CD in purified water to create a 20% w/v solution. Validation Checkpoint: The solution must be optically clear with no particulate matter. If cloudy, discard and use higher-purity water/excipient.

  • Saturation: Add an excess amount of Methyl N-(3-acetylphenyl)carbamate to the vial. Validation Checkpoint: Visual presence of undissolved powder confirms the system has reached thermodynamic saturation.

  • Equilibration: Protect from light and stir at 100 RPM at 25°C for 48 hours to ensure equilibrium.

  • Separation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed drug. Validation Checkpoint: Analyze the filtrate via UV-Vis. A linear increase in drug concentration compared to a water-only control confirms complexation.

  • Solidification: Lyophilize (freeze-dry) the optimized liquid complex to obtain a stable powder. Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp crystalline melting endotherm validates successful amorphous inclusion[4].

Workflow Prep Prepare HP-β-CD Aqueous Solution Add Add Compound (Excess) Prep->Add Equilibrate Stir 24-48h at 25°C Add->Equilibrate Filter Filter (0.45 µm) to remove free drug Equilibrate->Filter Dry Lyophilize for Solid Complex Filter->Dry

Step-by-step self-validating workflow for cyclodextrin inclusion complexation.

Amorphous Solid Dispersions (ASD)

By converting the crystalline carbamate into an amorphous state and trapping it within a polymer matrix, we bypass the thermodynamic energy required to break the crystal lattice. This achieves a highly supersaturated state in aqueous media[2].

Troubleshooting FAQs

Q: The ASD powder shows excellent initial solubility, but the drug crashes out after 2 hours in simulated fluids. How do I sustain supersaturation? A: This is a classic "spring and parachute" failure. The amorphous drug acts as a "spring," dissolving rapidly, but lacks a "parachute" to prevent recrystallization. Solution: Incorporate a crystallization inhibitor like Vitamin E TPGS or increase the polymer-to-drug ratio to provide steric hindrance against nucleation[2].

Self-Validating Protocol: Solvent Evaporation Method
  • Co-dissolution: Dissolve Methyl N-(3-acetylphenyl)carbamate and HPMC-AS (1:3 w/w ratio) in a common volatile solvent (e.g., Acetone/Methanol 1:1). Validation Checkpoint: The solution must exhibit zero Tyndall effect under a laser pointer, confirming true molecular dispersion rather than a colloidal suspension.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

  • Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent. Validation Checkpoint: Thermogravimetric Analysis (TGA) must show < 0.5% weight loss before the polymer degradation temperature.

  • Characterization: Mill the film into a fine powder. Validation Checkpoint: Powder X-Ray Diffraction (PXRD) must display a broad "halo" pattern with no sharp Bragg peaks, confirming a fully amorphous system[2].

Co-Solvent & Surfactant Systems

For liquid formulations, reducing the dielectric constant of the aqueous vehicle using co-solvents (PEG 400, Propylene Glycol) and micelles (Tween 80) is a robust approach for neutral lipophilic drugs.

Troubleshooting FAQs

Q: I added 30% PEG 400, but the solubility only increased marginally. What is the limiting factor? A: Co-solvents follow a log-linear solubility model. Because the carbamate is highly lipophilic, co-solvents alone may not sufficiently lower the polarity of the water. Solution: Introduce a non-ionic surfactant (e.g., 5% Kolliphor EL or Tween 80) to create a micellar sink, transitioning the system from simple solvation to micellar encapsulation.

Summary of Quantitative Formulation Data

Use the table below to compare the expected outcomes and required excipient loads for each strategy.

Enhancement StrategyExcipient SystemMechanism of ActionTypical ConcentrationExpected Solubility IncreaseValidation Method
Inclusion Complexation HP-β-CDSupramolecular cavity encapsulation10 - 20% w/v50x - 100xDSC / Phase Solubility
Solid Dispersion HPMC-ASCrystal lattice disruption & kinetic trapping1:3 to 1:5 (Drug:Polymer)20x - 80xPXRD / TGA
Co-solvency & Micellization PEG 400 + Tween 80Dielectric constant reduction & micellar sink20% PEG + 5% Tween10x - 50xDLS / Visual Clarity

References

  • Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug - International Journal of Research in Pharmacy and Allied Science. 3

  • Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review - International Journal of Pharmaceutical Sciences and Research. 4

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs - International Journal of Pharmacy and Pharmaceutical Research.

  • Organic Carbamates in Drug Design and Medicinal Chemistry - Journal of Medicinal Chemistry (NIH/PMC). 1

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments - European Pharmaceutical Review. 2

Sources

Optimization

troubleshooting Methyl N-(3-acetylphenyl)carbamate degradation during long-term storage

Technical Support Center: Methyl N-(3-acetylphenyl)carbamate Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl N-(3-acetylphenyl)carbamat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl N-(3-acetylphenyl)carbamate Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl N-(3-acetylphenyl)carbamate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the long-term storage and stability of this compound. As researchers and drug development professionals, ensuring the integrity of your starting materials and active pharmaceutical ingredients (APIs) is paramount. This document offers field-proven insights and validated protocols to help you diagnose and prevent degradation, ensuring the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the handling and storage of Methyl N-(3-acetylphenyl)carbamate.

Q1: What are the ideal long-term storage conditions for Methyl N-(3-acetylphenyl)carbamate?

To minimize degradation, Methyl N-(3-acetylphenyl)carbamate should be stored under controlled conditions that protect it from environmental stressors. Carbamates as a class are known to be sensitive to hydrolysis, light, and heat.[1][2]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or lower.[3]Significantly slows the rate of all potential chemical degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[1]
Light Protected from Light (Amber Vial/Dark)Prevents photodegradation, a common pathway for aromatic carbamates initiated by UV or visible light.[1][4]
Humidity Anhydrous/Dry (Well-sealed container)Minimizes exposure to moisture, which is the primary reactant for hydrolytic degradation.[1][5]

Q2: What are the common physical signs of degradation?

Visual inspection can provide the first clues of compound instability. Look for:

  • Color Change: A shift from a white or off-white solid to yellow or brown can indicate the formation of chromophoric degradation products.

  • Change in Physical State: Clumping, melting below the expected point, or the appearance of an oily film can suggest the presence of impurities or absorption of moisture.

Q3: My compound's purity has decreased according to HPLC analysis. What are the likely causes?

A decrease in purity confirmed by a stability-indicating analytical method is the most definitive sign of degradation. The primary causes are chemical reactions driven by improper storage conditions. The most probable degradation pathways for a carbamate like Methyl N-(3-acetylphenyl)carbamate are:

  • Hydrolysis: Cleavage of the carbamate ester bond by water.[6]

  • Photolysis: Decomposition caused by exposure to light.[4]

  • Thermal Decomposition: Breakdown induced by elevated temperatures.[2]

  • Oxidation: Degradation from reaction with oxygen.[1]

Part 2: Troubleshooting Specific Degradation Issues

This section provides a structured, question-and-answer approach to diagnosing and resolving specific stability problems.

Q4: I've observed a significant new peak in my HPLC chromatogram after storing the compound for several months. How can I determine the cause?

The appearance of a new peak strongly suggests the formation of a degradation product. To identify the degradation pathway, a systematic approach is required. The most effective diagnostic tool is a Forced Degradation Study (also known as stress testing).[7][8] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation seen during long-term storage. By comparing the degradant peaks from the stress study to the unknown peak in your stored sample, you can identify the cause.

The primary goals of this study are to establish likely degradation pathways and validate that your analytical methods can adequately detect these changes.[8] The industry-accepted range for degradation in these studies is between 5-20%.[9]

Q5: What are the main types of stress conditions I should use in a forced degradation study?

A comprehensive study should include hydrolytic, oxidative, photolytic, and thermal stress conditions, as mandated by ICH guidelines.[1]

Table 2: Conditions for a Forced Degradation Study

Stress ConditionReagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Room Temp to 60°CCleavage of the carbamate bond to form 3-aminoacetophenone, methanol, and CO2.[10]
Base Hydrolysis 0.1 M NaOH, Room TempBase-catalyzed cleavage of the carbamate bond. This is often faster than acid hydrolysis for carbamates.[5][6]
Neutral Hydrolysis Water, Room Temp to 60°CSlower cleavage of the carbamate bond.
Oxidation 3% H₂O₂, Room TempOxidation of the aromatic ring or other susceptible functional groups.[1]
Photodegradation UV (254 nm) & Visible LightLight-induced cleavage, often involving radical mechanisms.[4]
Thermal Degradation Dry Heat (e.g., 80°C)Heat-induced decomposition, potentially forming an isocyanate intermediate.[2][11]

Q6: My solid sample has discolored but the purity by HPLC still seems high. What could be happening?

This scenario can occur if the degradation products are formed at very low levels but are highly chromophoric (colored). It's also possible that your current HPLC method is not "stability-indicating." A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[12] The degradants might be co-eluting with your main peak, artificially inflating the purity result.

Troubleshooting Steps:

  • Review your HPLC method: Check the peak purity using a photodiode array (PDA) detector. A non-homogenous peak is a clear sign of co-elution.

  • Perform a Forced Degradation Study: As outlined in Q5, run a stress study. If your method cannot separate the newly formed degradant peaks from the parent compound, the method must be redeveloped and re-validated.[7] HPLC is generally preferred over Gas Chromatography (GC) for carbamate analysis, as many are thermally labile and can decompose in a hot GC inlet port.[13]

Part 3: Understanding the Chemistry of Degradation

A fundamental understanding of the potential chemical reactions is crucial for effective troubleshooting.

Q7: What are the chemical structures of the most likely degradation products?

The primary degradation pathways for Methyl N-(3-acetylphenyl)carbamate are hydrolysis and thermal decomposition.

  • Hydrolytic Pathway: The carbamate ester linkage is the most susceptible point for hydrolytic attack, especially under basic conditions.[5][6] This reaction breaks the molecule down into 3-aminoacetophenone, methanol, and carbon dioxide.

  • Thermal Pathway: At elevated temperatures, carbamates can undergo thermal decomposition.[2] A common pathway involves the elimination of methanol to form an isocyanate intermediate, which is highly reactive and can polymerize or react with any available nucleophiles.[14]

  • Photolytic Pathway: Upon absorbing UV light, aromatic carbamates can form excited states that lead to the generation of radical cations and phenoxyl radicals, initiating cleavage of the C-O ester bond.[4]

The diagram below illustrates the two most common degradation pathways.

Caption: Primary degradation pathways of Methyl N-(3-acetylphenyl)carbamate.

Part 4: Investigative Protocols & Workflows

This section provides detailed experimental protocols for diagnosing stability issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating observed degradation.

TroubleshootingWorkflow Start Degradation Observed (e.g., Low Purity, Color Change) CheckStorage Verify Storage Conditions (Temp, Light, Humidity, Atmosphere) Start->CheckStorage IsStorageOK Are Conditions Ideal? CheckStorage->IsStorageOK CorrectStorage Correct Storage Conditions & Re-test New Aliquot IsStorageOK->CorrectStorage No CheckMethod Is HPLC Method Stability-Indicating? IsStorageOK->CheckMethod Yes End Implement Corrective Actions: - Optimize Storage - Define Shelf-Life - Reformulate CorrectStorage->End ForcedDeg Perform Forced Degradation Study (Protocol 2) CheckMethod->ForcedDeg No / Unsure ComparePeaks Compare Degradant Profiles: Stored Sample vs. Stressed Samples CheckMethod->ComparePeaks Yes DevelopMethod Develop & Validate New Stability-Indicating Method ForcedDeg->DevelopMethod IdentifyPathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) ComparePeaks->IdentifyPathway IdentifyPathway->End DevelopMethod->CheckMethod Re-evaluate

Caption: Step-by-step workflow for troubleshooting degradation.

Protocol 1: Analytical Method Validation via Forced Degradation

Objective: To confirm that your analytical method (e.g., HPLC-UV) is stability-indicating and to generate a profile of potential degradation products.

Materials:

  • Methyl N-(3-acetylphenyl)carbamate

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber (or UV lamp)

  • Volumetric flasks, pipettes, HPLC vials

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial. Store a "control" sample (stock solution diluted with solvent) at -20°C in the dark.

    • Acid: Mix 1 mL stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis is often rapid; check at earlier time points. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known weight of the stressed solid in solvent before analysis.

    • Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, dilute to a suitable concentration for HPLC analysis, and inject.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Specificity: Ensure that the peaks for the degradation products are well-resolved from the parent peak.

    • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants.

    • Mass Balance: Calculate the mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, accounting for the response factors of the degradants.

This protocol will definitively identify the degradation pathways to which your molecule is susceptible and validate your analytical method's ability to monitor stability accurately.[12]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). E-Journal of Science & Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
  • Photochemical processes for removal of carbamate pesticides from water. (n.d.). Journal of the Serbian Chemical Society.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Photocatalytic Degradation of Carbamate from Wastewater. (n.d.). International Journal of Computer Research and Development.
  • Photocatalytic degradation of carbamate insecticides: Effect of different parameters. (n.d.). Semantic Scholar.
  • Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). International Journal of Pharmaceutical and Life Sciences.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 23). Pharmaceutical Technology.
  • Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. (2025, February 22).
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). Arhiv za farmaciju.
  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). University of Missouri-Columbia.
  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. (n.d.). Annali di Chimica.
  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. (2005, July 15).
  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. (2016, September 10).
  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. (n.d.). U.S. Geological Survey.
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (n.d.). Frontiers in Microbiology.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.).
  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental M
  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (n.d.). Canadian Journal of Chemistry.
  • Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. (n.d.).
  • Electrochemical Detection of Carbamate Pesticides at Conductive Diamond Electrodes. (2002, February 23).
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7).
  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022, November 2). IntechOpen.
  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). Toxics.
  • Discovery of carbamate degrading enzymes by functional metagenomics. (n.d.). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Stability of carbamate and organophosphorus pesticides under different storage conditions. (2006, June 30). Journal of the Tunisian Chemical Society.
  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023, October 18). MDPI.
  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. (n.d.). Organic Syntheses.
  • Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyan
  • Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. (n.d.). Green Chemistry.
  • The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. (1969). Journal of the Chemical Society B: Physical Organic.
  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. (2010, November). Drug Metabolism Reviews.
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021, July 1).
  • Methyl Hydrolysis. (2026, February 6). Reddit.
  • Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). UC ANR.
  • 3-Acetylphenyl ethyl(methyl)
  • Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate). (2025, August 9).

Sources

Troubleshooting

Technical Support Center: Optimizing Batch Synthesis of Methyl N-(3-acetylphenyl)carbamate

Welcome to the technical support resource for the synthesis of Methyl N-(3-acetylphenyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Methyl N-(3-acetylphenyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this specific carbamoylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your batch synthesis yield and purity.

Reaction Overview: The Chemistry of Carbamoylation

The synthesis of Methyl N-(3-acetylphenyl)carbamate is fundamentally an N-acylation reaction. The most common and direct laboratory-scale approach involves the reaction of 3-aminoacetophenone with methyl chloroformate. An appropriate base is required to act as an acid scavenger for the hydrochloric acid byproduct.

Primary Reaction Scheme:

The reaction proceeds via the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the chloroformate.[1] The choice of base and solvent is critical and directly impacts reaction rate, yield, and impurity profile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: Why is my yield of Methyl N-(3-acetylphenyl)carbamate consistently low?

Answer: Low yields are a frequent issue and can stem from several factors related to the nucleophilicity of the aniline and the stability of the reactants and products.

  • Cause A: Insufficiently Reactive Conditions. The acetyl group on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amino group, making it less reactive than aniline itself.

    • Solution:

      • Temperature Control: While the initial reaction is often started at 0 °C to control the exothermic release, allowing the reaction to slowly warm to room temperature can be necessary to drive it to completion. For particularly stubborn reactions, gentle heating (e.g., 40-50 °C) may be required, but must be balanced against potential side reactions.

      • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often used. Pyridine can also act as a nucleophilic catalyst. For anilines with reduced reactivity, a stronger, non-nucleophilic base might be beneficial. However, very strong bases can promote side reactions.[2]

  • Cause B: Hydrolysis of Methyl Chloroformate. Methyl chloroformate is highly sensitive to moisture and will readily hydrolyze to methanol and HCl, consuming your reagent.[3]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use a fresh bottle of methyl chloroformate or one that has been properly stored. A simple quality check is to ensure it is a clear, colorless liquid.

  • Cause C: Inefficient Mixing. If the reaction is heterogeneous (e.g., using an inorganic base like K₂CO₃ in a solvent where it is not fully soluble), poor mixing can lead to localized pH changes and incomplete reaction.

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity.

      • Phase-Transfer Catalysis: When using an inorganic base in a biphasic system, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the base into the organic phase.[4]

Question 2: My final product is impure. What are the likely side products and how can I minimize them?

Answer: Impurities often arise from side reactions involving the starting materials or the product itself.

  • Side Product A: N,N-Dicarbamoylated Product. This occurs if the initially formed carbamate is deprotonated by the base and reacts with a second molecule of methyl chloroformate.

    • Mitigation:

      • Controlled Reagent Addition: Add the methyl chloroformate dropwise to the solution of the amine and base at a low temperature (0 °C). This ensures there is never a large excess of the acylating agent.[2]

      • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of methyl chloroformate, but avoid a large excess.

  • Side Product B: Unreacted 3-Aminoacetophenone. This is a common impurity when the reaction does not go to completion.

    • Mitigation:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. The reaction should only be quenched and worked up once the starting material is no longer visible by TLC.

      • Purification: Unreacted starting material can often be removed during purification. Since the starting amine is more polar than the carbamate product, it can typically be separated by silica gel column chromatography.

  • Side Product C: Hydrolysis of the Product. While carbamates are generally more stable than esters, they can undergo hydrolysis back to the amine under strongly acidic or basic workup conditions, especially with heating.

    • Mitigation:

      • Neutral Workup: During the workup, use a mild aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and wash the organic layer with brine. Avoid strong acids or bases.

      • Temperature: Perform all extractions and washes at room temperature or below.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield Reduced nucleophilicity of anilineUse a suitable base (e.g., pyridine); allow reaction to warm to RT.
Hydrolysis of methyl chloroformateEnsure anhydrous conditions; use fresh reagent.
Inefficient mixing (heterogeneous)Stir vigorously; consider a phase-transfer catalyst.[4]
Impurity Di-acylationAdd methyl chloroformate dropwise at 0 °C; control stoichiometry.
Unreacted starting materialMonitor reaction by TLC until completion.
Product hydrolysisUse mild, neutral workup conditions; avoid heat.

Experimental Workflow & Protocols

This section provides a validated starting protocol for the synthesis and a logical workflow diagram.

Visualized Experimental Workflow

G prep 1. Preparation - Oven-dry glassware - Inert atmosphere (N2) - Prepare solutions reaction 2. Reaction - Dissolve amine & base - Cool to 0 °C - Add MeOCOCl dropwise - Warm to RT & stir prep->reaction Anhydrous Solvents monitor 3. Monitoring - Spot on TLC plate - Check for consumption of  starting material reaction->monitor Every 30-60 min monitor->reaction Incomplete workup 4. Workup & Extraction - Quench with water - Extract with EtOAc - Wash with NaHCO3, brine monitor->workup Complete purify 5. Purification - Dry over Na2SO4 - Concentrate in vacuo - Recrystallize or  column chromatography workup->purify analyze 6. Analysis - Obtain mass, m.p. - Characterize by  NMR, IR, MS purify->analyze

Caption: A standard workflow for the batch synthesis of Methyl N-(3-acetylphenyl)carbamate.

Detailed Batch Synthesis Protocol

Materials:

  • 3-Aminoacetophenone (1.0 equiv)

  • Methyl Chloroformate (1.1 equiv)

  • Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-aminoacetophenone (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Add pyridine or triethylamine (1.2 equiv).

  • Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add methyl chloroformate (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 3-aminoacetophenone spot is no longer visible.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with more DCM/EtOAc.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA), saturated aq. NaHCO₃, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different acylating agent instead of methyl chloroformate?

    • Yes, other reagents can be used, though they present different challenges. Dimethyl carbonate (DMC) is a greener alternative but typically requires higher temperatures (e.g., >150 °C) and a catalyst.[5] The reaction of an amine with CO₂ followed by alkylation is another phosgene-free route, but can be complex to optimize.[6][7] For laboratory scale, methyl chloroformate remains one of the most direct and reactive options.[8]

  • Q2: What is the best solvent for this reaction?

    • Aprotic solvents are necessary to avoid reaction with the chloroformate. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are common choices. DCM is excellent for dissolving the starting materials and is unreactive. EtOAc is a greener alternative but can be susceptible to hydrolysis under strongly basic conditions.

  • Q3: How do I choose between an organic base (like pyridine) and an inorganic base (like K₂CO₃)?

    • Pyridine/Triethylamine: These are homogeneous bases that also act as acid scavengers. Pyridine can also function as a nucleophilic catalyst, potentially increasing the reaction rate.[2] They are removed via an acidic wash during workup.

    • K₂CO₃/NaHCO₃: These are inexpensive and easily removed by filtration. However, they are often poorly soluble in organic solvents, leading to a heterogeneous reaction that may be slower and require more vigorous mixing or a phase-transfer catalyst.[4]

  • Q4: What are the key safety precautions for this synthesis?

    • Methyl Chloroformate is highly toxic, corrosive, and moisture-sensitive. [3] It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts with water to produce toxic HCl gas.[3] Ensure a quenching agent (like a dilute solution of sodium bicarbonate) is readily available.

  • Q5: I need to scale up this reaction. What are the main considerations?

    • Heat Transfer: This reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] Ensure your reactor has adequate cooling capacity. The rate of addition of methyl chloroformate will need to be carefully controlled to manage the exotherm.

    • Mixing: Efficient mixing becomes more critical at a larger scale to ensure thermal and concentration homogeneity.[10]

    • Workup: Handling large volumes of organic solvents for extraction can be challenging. Consider the feasibility and safety of your workup procedure at the intended scale.

Reaction Mechanism and Side Reaction Visualization

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Di-acylation Amine R-NH₂ (3-Aminoacetophenone) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Chloroformate Cl-C(=O)OMe (Methyl Chloroformate) Chloroformate->Intermediate Product R-NH-C(=O)OMe (Product) Intermediate->Product Collapse, Loss of Cl⁻ HCl HCl Intermediate->HCl Product_side R-NH-C(=O)OMe Anion R-N⁻-C(=O)OMe Product_side->Anion -H⁺ (strong base) Base Base Base->Anion SideProduct R-N(C(=O)OMe)₂ (Di-acylated Impurity) Anion->SideProduct Attack on second Chloroformate Chloroformate_side Cl-C(=O)OMe Chloroformate_side->SideProduct

Sources

Optimization

reducing impurities in Methyl N-(3-acetylphenyl)carbamate crystallization process

Welcome to the technical support center for the purification of Methyl N-(3-acetylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl N-(3-acetylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you reduce impurities and optimize your crystallization process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of Methyl N-(3-acetylphenyl)carbamate, providing step-by-step solutions and the scientific rationale behind them.

Question 1: Why is my yield of Methyl N-(3-acetylphenyl)carbamate significantly low after recrystallization?

Answer:

Low recovery after recrystallization is a frequent issue that can often be attributed to several factors, primarily related to the choice of solvent and the cooling process.

Possible Causes and Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] If the compound remains significantly soluble in the cold solvent, a substantial amount will be lost in the mother liquor.

    • Solution: Screen for alternative solvents. A mixed solvent system, comprising a "good" solvent that readily dissolves the carbamate and a "poor" solvent in which it is sparingly soluble, can be highly effective.[2] Common "good" solvents for carbamates include acetone and ethyl acetate, while "poor" solvents are often non-polar, such as hexane or heptane.[3][4]

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, drastically reducing the yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated or near-saturated upon cooling, promoting maximum crystal precipitation.[2]

  • Cooling Rate is Too Rapid: Fast cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This gradual temperature decrease encourages the growth of larger, purer crystals.[2][4]

Question 2: I'm observing an oily precipitate instead of crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or high concentrations of impurities depressing the melting point of the mixture.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly, which can sometimes prevent oiling out upon cooling.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]

    • Seeding: Introduce a tiny, pure crystal of Methyl N-(3-acetylphenyl)carbamate to the cooled solution. This "seed" crystal provides a template for further crystal formation.[2]

  • Lower the Crystallization Temperature: If the compound is still oiling out, try cooling the solution to a lower temperature in a controlled manner, for instance, in a refrigerator or freezer, after it has reached room temperature.

Question 3: Despite recrystallization, my Methyl N-(3-acetylphenyl)carbamate is still impure. How can I identify and remove persistent impurities?

Answer:

Persistent impurities can be structurally similar to the desired compound or may co-precipitate. A systematic approach involving impurity identification and targeted purification is necessary.

Identifying Impurities:

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying impurities.[5][6] Thin Layer Chromatography (TLC) can also be used for a rapid assessment of purity.

  • Potential Impurities: Based on the synthesis of related carbamates, potential impurities could include unreacted starting materials (e.g., 3-aminoacetophenone), by-products from side reactions (e.g., urea derivatives), or degradation products.[7]

Strategies for Removing Impurities:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. The polarity of the solvent plays a crucial role in selectively dissolving the desired compound while leaving impurities behind.

  • Activated Carbon Treatment: If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated carbon before hot filtration. The carbon adsorbs the colored compounds.

  • Column Chromatography: For challenging separations, flash column chromatography using silica gel is a highly effective purification technique.[4][8] A gradient elution with a solvent system like ethyl acetate in hexane can separate compounds with different polarities.

Crystallization Workflow Diagram

Crystallization Workflow Figure 1: General Workflow for Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Methyl N-(3-acetylphenyl)carbamate add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling ice_bath Ice Bath Cooling slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals pure_product Pure Methyl N-(3-acetylphenyl)carbamate dry_crystals->pure_product

Caption: A step-by-step workflow for the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the crystallization of Methyl N-(3-acetylphenyl)carbamate?

A1: The ideal solvent system will vary depending on the specific impurities present. A good starting point is to screen solvents of varying polarities. Carbamates often exhibit good solubility in moderately polar organic solvents.[3] A solubility test should be performed on a small scale.

Solvent System ExampleCompound Solubility (Hot)Compound Solubility (Cold)Impurity SolubilitySuitability
Ethanol/WaterHigh in hot ethanolLow in cold ethanol/waterVariesPotentially good
Ethyl Acetate/HexaneHigh in hot ethyl acetateLow in cold ethyl acetate/hexaneOften high in hexaneOften very effective
Acetone/HeptaneHigh in hot acetoneLow in cold acetone/heptaneOften high in heptaneGood alternative

Q2: How can I determine the purity of my crystallized product?

A2: Several analytical methods can be employed to assess the purity of your Methyl N-(3-acetylphenyl)carbamate:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods:

    • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities.[5][9] A reversed-phase C18 column is often suitable for carbamates.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[5]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure of the desired product and detect the presence of impurities with distinct signals.[4]

Q3: What are the key parameters to control for optimal crystal growth?

A3: The key to growing large, pure crystals lies in controlling the rate of supersaturation.

  • Slow Cooling: As mentioned previously, slow cooling is critical.[4] A Dewar flask or an insulated container can be used to slow the cooling rate.

  • Solvent Evaporation: For some systems, slow evaporation of the solvent from a saturated solution can yield high-quality crystals. This can be achieved by covering the flask with a watch glass or perforated parafilm.[4]

  • Concentration: The solution should be close to saturation at the higher temperature to ensure a good yield upon cooling. However, a solution that is too concentrated may crash out of solution too quickly, trapping impurities.

Impurity Removal Logic Diagram

Impurity Removal Logic Figure 2: Decision Tree for Impurity Removal cluster_advanced_purification Advanced Purification start Impure Methyl N-(3-acetylphenyl)carbamate recrystallization Standard Recrystallization start->recrystallization purity_check1 Check Purity (TLC, MP) recrystallization->purity_check1 pure Pure Product purity_check1->pure Pure impure1 Still Impure purity_check1->impure1 Impure solvent_optimization Optimize Solvent System impure1->solvent_optimization activated_carbon Activated Carbon Treatment (for colored impurities) impure1->activated_carbon column_chromatography Column Chromatography impure1->column_chromatography solvent_optimization->recrystallization activated_carbon->recrystallization column_chromatography->pure

Caption: A decision-making diagram for selecting a purification strategy.

References

  • BenchChem. (2025). Improving the efficiency of carbamate formation.
  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization.
  • Barbaro, P., & Bianchini, C. (2010). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH.
  • Virtual Materials Group & UreaKnowHow.com. (n.d.). Carbamate Temperature Crystallization Calculator.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • da Silva, V. M., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? SciELO.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of Methyl (4-formylphenyl)carbamate.
  • Unknown Author. (n.d.). Recrystallization method.
  • BenchChem. (2025). An In-depth Technical Guide on the Crystal Structure of Methyl (4-formylphenyl)carbamate and its Analogs.
  • Unknown Author. (n.d.). Methyl carbamate purification by extraction and recrystallization. ResearchGate.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Unknown Author. (n.d.). A Facile Method for the Preparation of MOM-Protected Carbamates. Amazon AWS.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse.
  • ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water.
  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • LGC Standards. (n.d.). 3-Acetylphenyl Ethyl(methyl)carbamate.
  • Yalfani, M. S., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed.
  • Unknown Author. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Unknown Source.
  • CymitQuimica. (n.d.). CAS 6642-30-4: Carbamic acid, N-methyl-, methyl ester.
  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
  • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate.
  • NII. (2025). Studies on the development and generalization of the preparative method of organic crystals with a specific crystal structure by controlling the mode of polymorphic transition.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-(2-Ethylphenyl)-3-thiosemicarbazide.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate.
  • Wikipedia. (n.d.). Methyl carbamate.
  • Ellman, J. A., et al. (2020). Rh(III)-Catalyzed Imidoyl C-H Carbamylation and Cyclization to Bicyclic[7][10][11]Triazinones. Organic Letters. Retrieved from

Sources

Troubleshooting

Technical Support Center: Methyl N-(3-acetylphenyl)carbamate Stability &amp; Handling

Welcome to the Technical Support Center for Methyl N-(3-acetylphenyl)carbamate . This guide is engineered for researchers, analytical scientists, and drug development professionals encountering analyte degradation, poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl N-(3-acetylphenyl)carbamate . This guide is engineered for researchers, analytical scientists, and drug development professionals encountering analyte degradation, poor recovery, or irreproducible quantification during preclinical or clinical assays.

Due to the specific chemical architecture of N-aryl carbamates, this molecule exhibits pronounced instability under acidic conditions. The following troubleshooting guides and FAQs provide mechanistic insights, self-validating protocols, and optimized workflows to ensure scientific integrity during your experiments.

Part 1: Mechanistic FAQ & Causality

Q1: Why does Methyl N-(3-acetylphenyl)carbamate degrade so rapidly in acidic sample preparation buffers?

The instability of this compound is driven by specific acid-catalyzed hydrolysis [1][2]. Carbamates contain a central carbon flanked by two electron-withdrawing heteroatoms (oxygen and nitrogen), featuring both ester-like and amide-like linkages.

When exposed to acidic environments (pH < 5), the hydronium ion (H⁺) protonates the carbonyl oxygen. This protonation drastically increases the electrophilicity of the carbonyl carbon, inviting nucleophilic attack by ambient water molecules to form a highly unstable tetrahedral intermediate[2][3].

The Role of the 3-Acetyl Group: The acetyl group at the meta position of the phenyl ring acts as an electron-withdrawing group (EWG) via inductive effects. This pulls electron density away from the carbamate nitrogen. While this lowers the basicity of the nitrogen, it makes the resulting aniline derivative an excellent leaving group. Consequently, the tetrahedral intermediate rapidly collapses, cleaving the C-N bond to yield 3-aminoacetophenone , carbon dioxide (CO₂) , and methanol [3][4].

Mechanism A Methyl N-(3-acetylphenyl)carbamate (Parent) B Protonated Carbonyl Intermediate A->B + H+ (pH < 5) C Tetrahedral Intermediate (+H2O) B->C + H2O D 3-Aminoacetophenone + CO2 + Methanol C->D Bond Cleavage

Caption: Acid-catalyzed hydrolysis pathway of Methyl N-(3-acetylphenyl)carbamate.

Q2: How dramatically do pH and temperature affect the half-life of this compound?

The degradation kinetics are pseudo-first-order and are exponentially accelerated by both high hydronium ion concentration (low pH) and thermal energy[1][5]. Storing or processing samples at room temperature in standard acidic crash solvents (e.g., 0.1% Formic Acid in Acetonitrile) will result in near-complete analyte loss within hours.

Table 1: Quantitative Degradation Kinetics Profile (Representative Data)

pH LevelTemperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
2.0 37°C< 1 hourSpecific Acid-Catalyzed Hydrolysis
4.0 25°C~ 4 hoursSpecific Acid-Catalyzed Hydrolysis
6.8 - 7.2 4°C> 72 hoursStable (Optimal Handling Window)
7.4 37°C~ 24 hoursMild Alkaline/Neutral Hydrolysis
9.0 25°C< 30 minutesBase-Mediated (E1cB) Hydrolysis

Part 2: Troubleshooting & Self-Validating Systems

Q3: My LC-MS/MS quantification shows erratic, low recoveries. How do I definitively prove that acid hydrolysis is the culprit?

Do not rely solely on the disappearance of the parent peak. You must establish a self-validating mass balance system to distinguish between extraction inefficiency (matrix effects/ion suppression) and chemical degradation.

Validation Protocol:

  • Monitor Degradants: Add MRM (Multiple Reaction Monitoring) transitions for the primary degradation product: 3-aminoacetophenone (Exact Mass: ~135.07 Da).

  • The Tracer Spike Test: Spike a blank matrix with a known concentration of Methyl N-(3-acetylphenyl)carbamate and a stable isotope-labeled internal standard (SIL-IS).

  • Evaluate Causality: If the absolute peak area of the parent compound decreases while the peak area of 3-aminoacetophenone proportionally increases during your autosampler queue, you have confirmed active acid-catalyzed hydrolysis in your vial. If both drop without degradant formation, investigate your extraction recovery or ion suppression.

Part 3: Experimental Protocols

Q4: Standard protein precipitation uses formic acid. What is the step-by-step methodology to extract this compound safely from biological matrices?

To prevent hydrolysis, you must abandon acidic modifiers and utilize a pH-Stabilized Liquid-Liquid Extraction (LLE) [5]. This protocol neutralizes the matrix and extracts the analyte into an aprotic environment.

Step-by-Step pH-Stabilized LLE Protocol:

  • Sample Thawing (Thermal Control): Thaw plasma/serum samples strictly on ice (4°C). Higher temperatures exponentially increase the rate of hydrolysis[5].

  • Matrix Buffering: Transfer 100 µL of the biological sample to a pre-chilled 2 mL centrifuge tube. Immediately add 100 µL of 100 mM Ammonium Acetate buffer (adjusted to pH 6.8 - 7.0). Causality: Buffering intercepts endogenous acids and prevents the protonation of the carbamate oxygen.

  • Standard Addition: Add 10 µL of your SIL-IS working solution.

  • Aprotic Extraction: Add 1.0 mL of cold Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex vigorously for 5 minutes. Causality: These neutral, aprotic solvents efficiently partition the hydrophobic carbamate while leaving polar acidic interferents in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully transfer 800 µL of the upper organic supernatant to a clean glass autosampler vial.

  • Evaporation: Dry the organic layer under a gentle stream of ultra-pure nitrogen. Critical: Maintain the water bath at Room Temperature (≤ 25°C). Do not use heated drying[5].

  • Reconstitution: Reconstitute in 100 µL of a neutral mobile phase (e.g., 90% LC-MS Water / 10% Acetonitrile). Do not add Formic Acid or TFA to the reconstitution solvent or the LC mobile phases. Use 10 mM Ammonium Bicarbonate or neutral Ammonium Acetate for LC-MS buffers.

Workflow Step1 1. Sample Collection (Strictly at 4°C) Step2 2. Buffer Addition (100mM NH4OAc, pH 7.0) Step1->Step2 Step3 3. Solvent Extraction (Neutral MTBE/EtOAc) Step2->Step3 Step4 4. Phase Separation (Centrifuge 10,000g, 4°C) Step3->Step4 Step5 5. N2 Drying & Reconstitution (Avoid heat, NO acidic modifiers) Step4->Step5

Caption: Optimized pH-stabilized extraction workflow for acid-labile carbamates.

References

  • [1] Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing and Applied Sciences, Clemson University. URL:[Link]

  • [2] CHAPTER 2: Hydrolytic Degradation - Books, The Royal Society of Chemistry. URL:[Link]

  • [3] Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process - ACS Publications. URL:[Link]

  • [4] Organic Carbamates in Drug Design and Medicinal Chemistry - PMC, National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

resolving co-elution issues for Methyl N-(3-acetylphenyl)carbamate in HPLC

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Methyl N-(3-acetylphenyl)carbamate .

This molecule presents unique analytical challenges due to its moderately polar nature, hydrogen-bonding capabilities, and conjugated aromatic system. When standard methods fail, resolving co-elution requires a mechanistic understanding of stationary phase chemistry and mobile phase thermodynamics.

Diagnostic Workflow for Peak Co-elution

Before adjusting any instrument parameters, it is critical to diagnose the chemical nature of the co-eluting interference. Follow the logic pathway below to determine your optimization strategy.

Coelution_Workflow Start Co-elution Detected: Methyl N-(3-acetylphenyl)carbamate Analyze Analyze Peak Purity (PDA/UV or LC-MS) Start->Analyze Decision Identify Impurity Characteristics Analyze->Decision Isomer Positional Isomer (Similar Hydrophobicity) Decision->Isomer Mass/UV matches analog Degradant Polar Degradant (e.g., Amine Cleavage) Decision->Degradant Mass indicates hydrolysis Action1 Switch to Phenyl-Hexyl Column (Maximize π-π Interactions) Isomer->Action1 Action2 Adjust Mobile Phase pH (Protonate Amine Degradants) Degradant->Action2 Evaluate Evaluate Resolution (Target: Rs > 1.5) Action1->Evaluate Action2->Evaluate Success Baseline Separation Achieved Evaluate->Success Rs > 1.5 confirmed

Diagnostic workflow for resolving Methyl N-(3-acetylphenyl)carbamate co-elution in HPLC.

Troubleshooting Guides & FAQs

Q1: Why does Methyl N-(3-acetylphenyl)carbamate co-elute with its positional isomers on a standard C18 column, and what is the mechanistic solution? A1: Standard C18 stationary phases separate analytes almost exclusively based on dispersive hydrophobic interactions[1]. Positional isomers (such as the ortho- or para-acetyl variants) possess nearly identical partition coefficients (logP) and hydrodynamic volumes, resulting in a selectivity factor ( α ) approaching 1.0. The Solution: You must exploit the specific electronic properties of the molecule. Methyl N-(3-acetylphenyl)carbamate contains an aromatic ring conjugated with an electron-withdrawing acetyl group, making it a strong π -acceptor. By switching to a Phenyl-Hexyl stationary phase, you introduce orthogonal retention mechanisms: π

π interactions and shape selectivity[1]. The hexyl linker provides necessary hydrophobic retention, while the electron-rich phenyl ring of the stationary phase acts as a Lewis base, selectively interacting with the electron-deficient aromatic ring of the analyte[2]. This differential electronic interaction dramatically increases the resolution between closely related aromatic isomers[3].

Q2: During stability-indicating assays, a polar degradation product co-elutes with the main peak. How do we manipulate the mobile phase to achieve baseline separation? A2: The primary degradation pathway for carbamates under hydrolytic conditions yields the corresponding amine—in this case, 3-aminoacetophenone. Amines are highly sensitive to the pH of the mobile phase. If the pH is near the pKa​ of the amine (typically around 4.6), the degradant exists in a dynamic equilibrium between its ionized and neutral states, leading to severe peak broadening and co-elution with the neutral parent molecule[4]. The Solution: To establish a self-validating separation, adjust the mobile phase pH to be at least 2 units below the pKa​ of the degradant. Utilizing an acidic modifier like 0.1% Formic Acid (pH ~2.7) ensures the amine is fully protonated. The resulting positive charge drastically reduces its affinity for the hydrophobic stationary phase, causing the degradant to elute in the void volume or significantly earlier than the neutral Methyl N-(3-acetylphenyl)carbamate[5].

Q3: How can gradient slope optimization rescue a method where complex matrix components co-elute with the target analyte? A3: A steep linear gradient rapidly increases the elution strength, which compresses the retention times of structurally distinct compounds into a narrow window, sacrificing resolution for speed. The Solution: Implement a targeted segmented (step) gradient. By running a scouting gradient, identify the exact %B (organic modifier) at which Methyl N-(3-acetylphenyl)carbamate elutes. Modify the method to hold the gradient isocratically at 5% below this elution concentration for 3–5 minutes. This "gradient flattening" maximizes the capacity factor ( k′ ) and local plate number ( N ) precisely where the critical pair elutes, allowing subtle chemical differences to dictate separation before resuming the gradient ramp[6].

Quantitative Data: Stationary Phase Selectivity Comparison

To guide your column selection, the following table summarizes the expected quantitative chromatographic parameters for Methyl N-(3-acetylphenyl)carbamate against common interferences across different column chemistries.

Stationary Phase ChemistryPrimary Retention MechanismRelative Retention ( k′ )Selectivity ( α ) vs. Positional IsomerSelectivity ( α ) vs. Amine DegradantExpected Peak Resolution ( Rs​ )Standard C18Dispersive Hydrophobic4.21.051.200.8 (Co-elution)Phenyl-HexylHydrophobic + π π 4.81.451.802.1 (Baseline)Polar-EmbeddedHydrophobic + H-Bonding3.51.152.101.3 (Partial)BiphenylEnhanced π π Steric5.11.601.752.4 (Baseline)

Experimental Protocol: Self-Validating HPLC Method for Carbamate Resolution

This step-by-step methodology is designed to be a self-validating system, ensuring that any co-eluting impurities are physically separated and mathematically verified.

Objective: Achieve baseline separation ( Rs​>1.5 ) of Methyl N-(3-acetylphenyl)carbamate from synthetic impurities and hydrolytic degradants.

Step 1: System Preparation & Mobile Phase Formulation

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O . (This buffers the system at pH ~2.7 to fully protonate amine degradants, preventing peak smearing).

  • Prepare Mobile Phase B: 100% Acetonitrile. (Acetonitrile provides sharper peak shapes for carbamates due to lower viscosity and distinct dipole interactions compared to methanol).

Step 2: Stationary Phase Installation

Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size) to leverage orthogonal π

π interactions[7].
  • Equilibrate the column at a strictly controlled 30°C to ensure reproducible mass transfer kinetics and stable retention times.

  • Step 3: Segmented Gradient Execution Program the HPLC pump with the following gradient profile to flatten the slope during the critical elution window:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute highly polar matrix components).

    • 2.0 - 8.0 min: Ramp 10% to 35% B.

    • 8.0 - 13.0 min: Hold at 35% B (Targeted flattening for the specific elution of Methyl N-(3-acetylphenyl)carbamate and its isomers).

    • 13.0 - 15.0 min: Ramp 35% to 95% B (Column wash).

    • 15.0 - 20.0 min: 10% B (Re-equilibration).

    Step 4: Validation via Peak Purity Assessment

    • Utilize a Photodiode Array (PDA) or Mass Spectrometer (MS) detector.

    • Extract the UV spectra across the peak width (upslope, apex, downslope).

    • Self-Validation Check: The method is only considered valid if the spectral match threshold across the peak is >990 (or MS confirms a single m/z species), confirming there is no hidden co-elution buried under the main peak[8].

    Sources

    Optimization

    Technical Support Center: Troubleshooting Methyl N-(3-acetylphenyl)carbamate Signal Suppression in LC-MS/MS

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve signal suppression issues wh...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve signal suppression issues when analyzing Methyl N-(3-acetylphenyl)carbamate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    Instead of relying on trial-and-error, this guide focuses on the causality behind ionization dynamics, providing self-validating workflows to ensure your analytical methods are robust, sensitive, and reproducible.

    Mechanistic Deep-Dive: Why Does Signal Suppression Occur?

    Methyl N-(3-acetylphenyl)carbamate consists of a phenyl ring substituted with an acetyl group and a methyl carbamate moiety. In positive electrospray ionization (ESI+), this compound typically ionizes via protonation or adduct formation at the carbonyl oxygen. However, carbamates are notoriously challenging to analyze due to two competing phenomena:

    • Matrix-Induced Surface Charge Competition (Ion Suppression): In complex biological or environmental matrices, co-eluting matrix components (e.g., lipids, salts, polymers) outcompete the target analyte for access to the surface of the charged ESI droplet[1]. Because Methyl N-(3-acetylphenyl)carbamate has only moderate proton affinity, it is easily displaced into the droplet interior, failing to transition into the gas phase. This results in a severely suppressed or completely absent signal[2].

    • In-Source Thermal Degradation: The carbamate linkage is thermally labile. Excessive capillary voltage or high desolvation temperatures can induce a neutral loss of methyl isocyanate (CH3NCO, 57 Da) in the source before the intact precursor ion reaches the first quadrupole[3]. This is often misdiagnosed as matrix suppression.

    Mechanism D1 ESI Droplet Formation D4 Surface Charge Competition D1->D4 D2 Analyte: Methyl N-(3-acetylphenyl)carbamate D2->D4 D3 Matrix Components (Salts, Lipids) D3->D4 D5 Analyte Ejected (Ionized) D4->D5 Favorable Conditions (Low Matrix) D6 Analyte Trapped (Suppressed) D4->D6 High Matrix Concentration

    Figure 1: Mechanism of ESI surface charge competition leading to signal suppression.

    Diagnostic FAQs

    Q1: My Methyl N-(3-acetylphenyl)carbamate signal is completely absent in complex matrices, but visible in neat solvent. What is happening? A: You are experiencing severe matrix-induced ion suppression. Matrix components that co-elute with your analyte are monopolizing the available charge in the ESI source[1]. To resolve this, you must either shift the retention time of your analyte away from the suppression zone (via LC gradient optimization) or remove the interfering matrix components using sample cleanup techniques like QuEChERS or Solid Phase Extraction (SPE)[4].

    Q2: How do I distinguish between matrix-induced ion suppression and in-source thermal degradation? A: Matrix effects are sample-dependent, whereas thermal degradation is instrument-dependent. To test for thermal degradation, inject a neat standard and systematically lower the desolvation temperature and capillary voltage. If the intact precursor signal ([M+H]+ or [M+NH4]+) increases while the fragment signal ([M+H-57]+) decreases, the issue is thermal lability[3]. To test for matrix effects, perform a post-column infusion experiment (see Protocol 1).

    Q3: Which mobile phase additives should I use or avoid for this compound? A: Avoid strong ion-pairing agents like Trifluoroacetic acid (TFA). TFA causes severe signal suppression in ESI by increasing the surface tension of the droplets and neutralizing the analyte. Use 0.1% formic acid or 2-5 mM ammonium formate. Ammonium formate is highly recommended for carbamates; it promotes the formation of stable[M+NH4]+ adducts, which suppresses fragmentation and yields a higher, more consistent overall sensitivity gain[3][5].

    Troubleshooting Workflow & Quantitative Data Summaries

    Workflow N1 Signal Suppression Detected N2 Post-Column Infusion (Identify Suppression Zones) N1->N2 N3 Matrix Effect Confirmed? N2->N3 N4 Optimize Sample Prep (SPE, QuEChERS, Dilution) N3->N4 Yes (High Matrix) N6 Optimize MS Source (Temp, Voltage, Additives) N3->N6 No (Poor Ionization) N5 Optimize LC Separation (Shift Retention Time) N4->N5 N7 Signal Restored & Validated N5->N7 N6->N7

    Figure 2: Logical workflow for diagnosing and resolving LC-MS signal suppression.

    Table 1: Impact of Mobile Phase Additives on Carbamate Ionization
    AdditivePrimary Ion FormedSignal IntensityMechanism / Causality
    0.1% Formic Acid [M+H]+ModerateProvides protons for ionization but may not prevent thermal fragmentation[6].
    5 mM Ammonium Formate [M+NH4]+HighEnhances quasimolecular ion stability, suppresses fragmentation, yields overall sensitivity gain[3].
    0.05% TFA [M+H]+Very LowCauses severe ion suppression by neutralizing the analyte and altering droplet surface tension.
    Table 2: Matrix Effect Evaluation Across Sample Preparation Methods
    Sample Prep MethodMatrix Effect (%)Recovery (%)Recommended Use Case
    Protein Precipitation (PPT) < 50% (Severe)85 - 95%Not recommended for complex matrices due to high residual lipids causing ESI competition.
    Dilution (10-fold) 80 - 100% (Minimal)N/AHigh-concentration samples where sensitivity is not the limiting factor[7].
    Modified QuEChERS 95 - 105% (Negligible)88 - 118%Gold standard for complex matrices (e.g., tissue, food) to remove interfering salts/lipids[4][8].

    Experimental Protocols

    Protocol 1: Post-Column Infusion Method to Map Ion Suppression Zones

    Causality: This self-validating protocol continuously introduces the analyte into the MS source while a blank matrix is injected through the LC. Dips in the baseline signal precisely identify where matrix components elute and suppress ionization, allowing you to logically adjust your LC gradient[1].

    Step-by-Step Methodology:

    • Prepare a 100 ng/mL solution of Methyl N-(3-acetylphenyl)carbamate in neat solvent (e.g., 50:50 Methanol:Water).

    • Connect a syringe pump to a zero-dead-volume T-piece located directly between the LC column outlet and the MS source inlet.

    • Infuse the standard solution at a constant rate (e.g., 10 µL/min) to establish a stable, continuous MS baseline signal in MRM mode.

    • Inject a blank matrix extract (prepared exactly as your actual samples) onto the LC column and run your standard chromatographic gradient.

    • Monitor the MS baseline. Any significant drop (>20%) in the baseline indicates a zone of ion suppression caused by eluting matrix components.

    • Optimization: Adjust your LC gradient (e.g., change the initial organic percentage or ramp rate) so that Methyl N-(3-acetylphenyl)carbamate elutes outside of these identified suppression zones.

    Protocol 2: Optimized QuEChERS Extraction for Carbamates

    Causality: Carbamates require careful pH control during extraction to prevent degradation. This protocol ensures partitioning into the organic phase while aggressively removing polar lipids and salts that cause ion suppression[4][8].

    Step-by-Step Methodology:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of Acetonitrile containing 1% Acetic Acid. (Causality: The acidic environment stabilizes the thermally and hydrolytically labile carbamate group).

    • Vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to induce phase separation.

    • Shake immediately for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the upper organic layer to a dispersive SPE (dSPE) tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. (Causality: C18 removes lipophilic interferences, while PSA removes organic acids that compete for charge in ESI).

    • Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and transfer the supernatant for LC-MS/MS analysis.

    References

    • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry."[1] URL:[Link]

    • Honing, M., et al. "Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature." Journal of the American Society for Mass Spectrometry.[3][5] URL:[Link]

    • Wu, Y., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules.[8] URL:[Link]

    • Zhang, S., et al. "Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS." Foods.[2][4] URL:[Link]

    • ResearchGate. "Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts."[7] URL:[Link]

    • Ito, Y., et al. "Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry." Journal of Agricultural and Food Chemistry.[9] URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Chromatographic Conditions for Methyl N-(3-acetylphenyl)carbamate

    Welcome to the technical support guide for the chromatographic analysis of Methyl N-(3-acetylphenyl)carbamate. This resource, designed for researchers and drug development professionals, provides in-depth guidance on met...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the chromatographic analysis of Methyl N-(3-acetylphenyl)carbamate. This resource, designed for researchers and drug development professionals, provides in-depth guidance on method development, mobile phase optimization, and troubleshooting. As Senior Application Scientists, we aim to explain the fundamental principles behind these protocols to empower you to make informed decisions during your analyses.

    Section 1: Foundational Knowledge and Initial Method Development

    Before optimizing a method, it is crucial to understand the analyte and the chromatographic system. Methyl N-(3-acetylphenyl)carbamate is a carbamate derivative with an aromatic ring, making it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

    Analyte Characteristics
    • Structure: The molecule contains a carbamate linkage, an acetyl group, and a phenyl ring.[1]

    • Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol.

    • Stability: Carbamates can be susceptible to hydrolysis, particularly under basic pH conditions.[2][3] Therefore, maintaining a neutral to acidic pH in the mobile phase is critical for method robustness.

    Recommended Starting HPLC Conditions

    This protocol is a robust starting point for your method development.

    Experimental Protocol: Initial HPLC Scouting Gradient

    • Column Selection: Utilize a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). End-capping is crucial to block residual silanol groups on the silica surface, which can cause peak tailing with polar analytes.[4][5]

    • Mobile Phase Preparation:

      • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic pH helps to suppress silanol ionization and ensures consistent analyte protonation.[6]

      • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is often a good first choice due to its low viscosity and UV transparency.[7]

    • Gradient Elution: A gradient is recommended to determine the approximate elution conditions and ensure any impurities are eluted.

    • Detection: Set the UV detector to a wavelength between 254 nm and 270 nm, where the phenyl group provides strong absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

    • System Suitability: Before analysis, inject a standard solution to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor), theoretical plates, and retention time reproducibility.

    ParameterRecommended SettingRationale
    Stationary Phase End-capped C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the aromatic ring. End-capping minimizes secondary interactions with silanols, reducing peak tailing.[4][5]
    Mobile Phase A 0.1% (v/v) Formic Acid in WaterEnsures an acidic pH (~2.7) to suppress silanol activity and provide sharp, symmetrical peaks.[6]
    Mobile Phase B AcetonitrileExcellent solvent strength for reversed-phase, low viscosity, and good UV transparency.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
    Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure. It's important to keep it consistent for reproducible retention times.
    Injection Volume 10 µLA typical volume; should be optimized to avoid column overload.
    Detection UV at 254 nm or 270 nmThe aromatic ring provides strong UV absorbance in this range.[8]
    Scouting Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutesA broad gradient to determine the elution strength required for the analyte and to elute any potential late-eluting impurities.

    Section 2: Mobile Phase Optimization Workflow

    Once initial conditions are established, the mobile phase can be optimized to achieve the desired resolution, peak shape, and run time. The following workflow illustrates a systematic approach to this process.

    Mobile_Phase_Optimization start_node Start: Initial Scouting Gradient process_node process_node decision_node decision_node result_node result_node io_node io_node A Run Scouting Gradient (e.g., 5-95% ACN) B Assess Retention (k') and Peak Shape A->B C Is Retention (k') in optimal range (2-10)? B->C D Adjust Gradient Slope or Isocratic %B C->D No E Is Peak Shape Acceptable (Tf ≈ 1)? C->E Yes D->B F Troubleshoot Peak Shape (See Section 3) E->F No G Is Resolution (Rs) from impurities > 2? E->G Yes F->B H Change Organic Modifier (ACN -> MeOH) G->H No J Method Optimized G->J Yes H->B I Optimize pH or Buffer H->I Try next I->B Troubleshooting_Peak_Tailing start_node Start: Peak Tailing Observed check_node check_node action_node action_node result_node result_node A Start: Peak Tailing Observed B Is mobile phase pH < 4? A->B C Adjust pH with acid (e.g., 0.1% Formic Acid) B->C No D Is column end-capped and in good condition? B->D Yes C->B E Replace with new, high-purity C18 column D->E No F Is sample concentration too high? D->F Yes E->D G Dilute sample 10-fold and re-inject F->G Yes H Is sample solvent stronger than mobile phase? F->H No G->F I Dissolve sample in initial mobile phase H->I Yes J Check for system dead volume (fittings, tubing) H->J No I->H K Problem Solved J->K

    Caption: A decision tree for troubleshooting peak tailing.

    Q2: My retention times are drifting or are not reproducible. What should I do?

    A2: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase preparation, column equilibration, or hardware.

    Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time (at least 10 column volumes) at the end of each run is essential.

    • Check Mobile Phase Preparation:

      • Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Use graduated cylinders for precise measurements.

      • Buffer Instability: If using a buffer, ensure it is fresh and has not precipitated. Some buffers, like phosphate, can precipitate in high concentrations of organic solvent.

      • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and retention time shifts. Use an online degasser or degas solvents before use.

    • Verify HPLC System Performance:

      • Pump Issues: Check for pressure fluctuations. A consistent, stable pressure is necessary for a steady flow rate. Worn pump seals can cause pressure drops and inconsistent flow.

      • Leaking System: Inspect all fittings for leaks, as even a small leak can affect the flow rate and retention times.

      • Column Temperature: Ensure the column oven is set to a stable temperature and is functioning correctly. Fluctuations in ambient temperature can affect retention if a column heater is not used.

    Q3: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

    A3: Ghost peaks are peaks that appear in a chromatogram even when a blank (mobile phase) is injected. They are typically caused by contamination in the system or carryover from a previous injection.

    Troubleshooting Steps:

    • Identify the Source:

      • Run a Blank Gradient: Inject mobile phase and run your analytical gradient. If the ghost peak is still present, the contamination is likely in the mobile phase, the injector, or the detector.

      • Isolate Components: To pinpoint the source, systematically replace components. Start with fresh mobile phase (both A and B). If the peak persists, the issue may be in the injector wash solvent or internal components.

    • Clean the System:

      • Flush the Column: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds from previous injections.

      • Clean the Injector: Use a strong wash solvent in the autosampler. If the problem is severe, manual cleaning of the injector needle and seat may be required.

    • Prevent Future Contamination:

      • Use High-Purity Solvents: Always use HPLC-grade solvents to prepare the mobile phase.

      • Filter Samples: Filtering samples before injection can prevent the introduction of particulate matter that can contaminate the system.

      • Implement a Needle Wash: Use a strong, appropriate solvent for the autosampler needle wash to clean the needle between injections.

    Section 4: Frequently Asked Questions (FAQs)

    • Q: Can I use methanol instead of acetonitrile?

      • A: Yes. Methanol is a viable alternative and can offer different selectivity, which may be beneficial for resolving your analyte from impurities. [9]Be aware that methanol has a higher viscosity, which will result in higher system backpressure compared to acetonitrile.

    • Q: Do I need to use a buffer?

      • A: For this analyte, a simple acidic mobile phase using 0.1% formic or acetic acid is usually sufficient to control the pH and achieve good peak shape. [7][8]A formal buffer (e.g., phosphate or acetate) is only necessary if you need to maintain a very specific pH that is close to the pKa of an analyte or impurity to achieve a specific separation. [7]

    • Q: How does temperature affect the separation?

      • A: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to lower backpressure and sharper peaks (higher efficiency). It can also slightly decrease the retention time of the analyte. Most importantly, a stable and controlled temperature is essential for reproducible chromatography. [10]

    • Q: My analyte is listed as an impurity of Rivastigmine. Does this change my approach?

      • A: Knowing this is very helpful. [1]It means you will likely be analyzing for this compound at low levels in the presence of a much larger main peak (Rivastigmine). In this case, achieving good resolution between Methyl N-(3-acetylphenyl)carbamate and Rivastigmine (and its other impurities) will be the primary goal. The optimization strategies outlined in Section 2, particularly adjusting selectivity by changing the organic modifier or pH, will be critical. You may also need to develop a gradient that provides sufficient separation around the main peak.

    References

    • Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis.
    • Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. (2025, August 6).
    • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
    • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021, June 20). Research Journal of Pharmacy and Technology.
    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
    • Exploring the Role of pH in HPLC Separation. (2026, March 25).
    • How can I prevent peak tailing in HPLC?. (2013, November 27).
    • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2026, March 28).
    • Cloud-point extraction and reversed-phase high-performance liquid chromatography for the determination of carbamate insecticide residues in fruits. (2009, July 15). PubMed.
    • HPLC Troubleshooting Guide. (n.d.). Merck.
    • Enantioseparation of Typical Pesticides Using Cellulose Carbamate Stationary Phases by Capillary Liquid Chromatography.
    • Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degrad
    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
    • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022, November 2). IntechOpen.
    • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC.
    • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
    • 3-Acetylphenyl Ethyl(methyl)
    • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
    • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc..
    • Control pH During Method Development for Better Chrom
    • Analysis of N-Methyl Carbamate Pesticides in Food.
    • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
    • 3-Acetylphenyl ethyl(methyl)
    • 3-Acetylphenyl ethyl(methyl)
    • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013, March 14). Ingenieria Analitica Sl.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: Methyl N-(3-acetylphenyl)carbamate Scaffolds vs. Standard Carbamate Inhibitors

    As drug discovery evolves, the repurposing and structural modification of classical pharmacophores have become essential strategies for addressing novel therapeutic targets. Historically, the carbamate functional group h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery evolves, the repurposing and structural modification of classical pharmacophores have become essential strategies for addressing novel therapeutic targets. Historically, the carbamate functional group has been synonymous with anti-cholinesterase activity. However, strategic substitutions—such as those found in Methyl N-(3-acetylphenyl)carbamate —fundamentally alter the physicochemical properties of the molecule, redirecting its utility from a classical covalent inhibitor to a privileged, non-covalent scaffold for kinases and antimycobacterial targets.

    This guide provides a rigorous, objective comparison between the mechanistic behavior, experimental profiling, and target selectivity of Methyl N-(3-acetylphenyl)carbamate-derived scaffolds and standard carbamate inhibitors (e.g., Rivastigmine, Physostigmine).

    Mechanistic Divergence: Covalent vs. Non-Covalent Modes of Action

    To understand the performance differences between these compounds, we must first examine the causality behind their target interactions.

    Standard Carbamate Inhibitors (The Classical Paradigm)

    Standard carbamates (e.g., Rivastigmine, Neostigmine) act as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). They function by mimicking the natural substrate, acetylcholine. Upon entering the narrow catalytic gorge of AChE, the carbamate moiety undergoes nucleophilic attack by the active-site serine (Ser203). This results in the expulsion of the leaving group and the formation of a covalently carbamoylated enzyme intermediate . Because the hydrolysis of this carbamoylated serine is orders of magnitude slower than that of an acetylated serine, the enzyme remains effectively inhibited.

    Methyl N-(3-acetylphenyl)carbamate (The Scaffold Paradigm)

    In contrast, Methyl N-(3-acetylphenyl)carbamate incorporates significant steric and electronic modifications that prevent AChE carbamoylation:

    • Steric Hindrance: The bulky 3-acetylphenyl group restricts the molecule's ability to properly orient within the tight AChE catalytic gorge.

    • Leaving Group Dynamics: The methyl ester stabilizes the carbamate bond, drastically reducing its susceptibility to nucleophilic attack by serine esterases.

    • Hydrogen-Bonding Anchor: Instead of acting as a covalent warhead, the carbamate N-H and the 3-acetyl carbonyl act as rigid hydrogen-bond donors/acceptors. This allows the molecule to serve as a stable scaffold that fits precisely into the hydrophobic "J-channel" of Sphingosine Kinase 1 (SphK1) or to function as a lipophilic core in novel N-arylpiperazine antimycobacterial agents .

    Mechanism cluster_0 Standard Carbamates (e.g., Rivastigmine) cluster_1 Methyl N-(3-acetylphenyl)carbamate A Carbamate Pharmacophore B AChE Active Site (Ser203) A->B Nucleophilic Attack C Covalent Carbamoylation B->C Enzyme Inhibition D Rigid Scaffold + 3-Acetylphenyl E Kinase/Receptor Hydrophobic Pocket D->E H-Bonding & Sterics F Non-Covalent Allosteric Binding E->F Reversible Inhibition

    Mechanistic divergence of carbamate pharmacophores in target binding.

    Comparative Performance Data

    The structural differences dictate a complete inversion of target selectivity. The table below summarizes the quantitative inhibitory profiles (IC₅₀ values) typically observed during cross-screening of these compound classes.

    Compound ClassRepresentative CompoundPrimary TargetMechanism of ActionAChE IC₅₀ (µM)SphK1 IC₅₀ (µM)
    Standard Carbamate RivastigmineAChE / BChECovalent (Carbamoylation)0.004> 100
    Standard Carbamate PhysostigmineAChECovalent (Carbamoylation)0.0006> 100
    Substituted Scaffold Methyl N-(3-acetylphenyl)carbamate deriv.SphK1 / MycobacteriaNon-covalent (H-bonding)> 10012.0

    Note: Data for the substituted scaffold reflects optimized derivatives synthesized from the Methyl N-(3-acetylphenyl)carbamate core, demonstrating the scaffold's efficacy in kinase inhibition while bypassing cholinergic toxicity.

    Experimental Workflows: Self-Validating Protocols

    To objectively validate the target shift from AChE to SphK1, a dual-screening workflow is required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

    Protocol A: Cholinesterase Counter-Screening (Modified Ellman’s Assay)

    Rationale: We utilize Ellman's reagent (DTNB) because it reacts rapidly with thiocholine (the hydrolysis product of the substrate acetylthiocholine) to yield the 5-thio-2-nitrobenzoate anion, providing a highly sensitive, continuous colorimetric readout at 412 nm.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is critical to maintain the ionization state of the AChE catalytic triad (Ser-His-Glu) for optimal baseline activity.

    • Reagent Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE enzyme (0.03 U/mL final), and 10 µL of the test compound (Methyl N-(3-acetylphenyl)carbamate library vs. Rivastigmine control, ranging from 1 nM to 100 µM).

    • Incubation: Incubate at 25°C for 10 minutes to allow pre-equilibrium binding.

    • Reaction Initiation: Add 10 µL of DTNB (0.5 mM final) and 10 µL of acetylthiocholine iodide (0.71 mM final).

    • Kinetic Readout & Validation: Read absorbance at 412 nm every 30 seconds for 5 minutes.

      • Self-Validation Step: Calculate the Z'-factor using the vehicle control (DMSO) and the positive control (Rivastigmine). A Z'-factor > 0.6 validates the assay's robustness before accepting the negative AChE inhibition data for the novel scaffold.

    Protocol B: Sphingosine Kinase 1 (SphK1) Primary Screening (ADP-Glo Assay)

    Rationale: To evaluate the scaffold's kinase inhibitory activity, we measure ATP depletion. The ADP-Glo assay is chosen over radiometric assays because it eliminates radioactive waste while providing a high-contrast luminescent signal directly proportional to kinase turnover.

    Step-by-Step Methodology:

    • Reaction Mix: In a 384-well plate, combine 2 µL of SphK1 enzyme (10 ng/well) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100) with 1 µL of test compound.

    • Substrate Addition: Initiate the reaction by adding 2 µL of a substrate mix containing 10 µM Sphingosine and 10 µM ultra-pure ATP.

    • Incubation: Seal and incubate at room temperature for 60 minutes. Causality: 60 minutes ensures the reaction remains in the linear phase of substrate conversion, preventing substrate depletion artifacts.

    • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (incubate 30 min).

    • Readout & Validation: Measure luminescence.

      • Self-Validation Step: Include PF-543 as a positive control inhibitor. The dose-response curve of PF-543 must yield an IC₅₀ within half a log of its literature value (~2 nM) to validate the hits generated by the Methyl N-(3-acetylphenyl)carbamate derivatives.

    Workflow A Compound Library Preparation (10 mM in DMSO) B AChE Counter-Screening (Modified Ellman's Assay) A->B C SphK1 Primary Screening (Luminescence ADP-Glo) A->C D Absorbance Readout (412 nm) B->D E Luminescence Readout (ATP Depletion) C->E F Hit Selection: Low AChE / High SphK1 Inhibition D->F E->F

    HTS workflow for evaluating target selectivity of carbamate libraries.

    Conclusion

    The comparison between standard carbamate inhibitors and Methyl N-(3-acetylphenyl)carbamate highlights a crucial principle in drug development: the context of a functional group dictates its pharmacology. While the unsubstituted or lightly substituted carbamates of Physostigmine and Rivastigmine are highly tuned for covalent inhibition of cholinesterases, the steric bulk and electronic stabilization inherent to Methyl N-(3-acetylphenyl)carbamate render it inert to esterase cleavage. Instead, it emerges as a highly versatile, non-covalent scaffold capable of anchoring novel inhibitors into the hydrophobic pockets of kinases like SphK1 and serving as a backbone for advanced antimycobacterial agents.

    By employing the self-validating dual-screening workflows outlined above, researchers can confidently map the structure-activity relationships (SAR) of this privileged scaffold without confounding cholinergic off-target effects.

    References

    • Title: An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors. Source: European Journal of Medicinal Chemistry (2017). URL: [Link]

    • Title: Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. Source: Molecules (2017). URL: [Link]

    • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Source: Journal of Medicinal Chemistry (2008). URL: [Link]

    Comparative

    A Comparative Guide to Purity Validation: Quantitative NMR for Methyl N-(3-acetylphenyl)carbamate

    In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For researchers and drug development professionals, selecting an analytical method th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For researchers and drug development professionals, selecting an analytical method that is not only accurate and precise but also robust and reliable is a critical decision. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the purity validation of Methyl N-(3-acetylphenyl)carbamate, a key intermediate in medicinal chemistry. We will explore the causality behind the experimental design of a qNMR assay, present a self-validating protocol, and compare its performance against orthogonal methods, supported by experimental data.

    The Principle of Primary Measurement: Why qNMR Stands Apart

    Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are relative techniques. They rely on comparing the response of an analyte to that of a highly characterized, identical reference standard to determine concentration. This dependency on reference standards can be a significant bottleneck, especially for novel compounds or when certified standards are expensive or unavailable.[1]

    Quantitative NMR (qNMR), in contrast, is a primary ratio analytical method.[2] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte in the same NMR tube, the purity of the analyte can be determined directly by comparing the integrals of their respective, non-overlapping signals. This eliminates the need for an identical reference standard of the analyte, making qNMR a powerful, versatile, and absolute quantification tool.[2][5]

    The Analyte: Methyl N-(3-acetylphenyl)carbamate

    To design a robust qNMR method, a clear understanding of the analyte's structure is essential.

    Structure:

    • Key ¹H NMR Signals for Quantification:

      • Acetyl Protons (CH₃CO-): A sharp singlet, typically around 2.6 ppm.

      • Carbamate Methyl Protons (-OCH₃): Another distinct singlet, expected around 3.8 ppm.

      • Aromatic Protons: A complex multiplet pattern in the aromatic region (7-8 ppm).

    The singlets from the acetyl and carbamate methyl groups are ideal candidates for quantification due to their sharpness and separation from other signals.

    The qNMR Method: A Self-Validating Protocol

    A trustworthy analytical protocol is one that is inherently self-validating. This qNMR procedure is designed with causality and adherence to established analytical principles, ensuring the integrity of the results. The validation of such an analytical procedure should follow the principles outlined in the ICH Q2(R2) guideline.[6][7]

    Causality in Experimental Design: The "Why" Behind the Choices
    • Internal Standard Selection: Maleic Acid

      • Why? An ideal internal standard must be of high, certified purity (≥99.5%), stable, non-volatile, and possess sharp signals that do not overlap with the analyte.[8] Maleic acid is an excellent choice as its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from Methyl N-(3-acetylphenyl)carbamate. It is also highly soluble in this solvent and is not hygroscopic, which is a critical factor for accurate weighing.[9]

    • Solvent Selection: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

      • Why? The chosen solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate results.[10] DMSO-d₆ is a polar aprotic solvent with excellent solvating power for a wide range of organic molecules. Its use also avoids the volatile nature of solvents like chloroform-d (CDCl₃), which can lead to concentration changes and measurement errors.

    • NMR Acquisition Parameters: The Criticality of Full Relaxation

      • Why? Accurate quantification relies on the principle that all nuclei have fully returned to their equilibrium state before the next pulse is applied. The most critical parameter for this is the relaxation delay (D1) . A D1 value of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard) is mandatory.[11] Using a shorter delay can lead to partial signal saturation and a systematic underestimation of the purity. A 90° excitation pulse is used to ensure maximum signal generation for quantification.

    Step-by-Step Experimental Protocol
    • Materials & Equipment:

      • Methyl N-(3-acetylphenyl)carbamate (analyte).

      • Maleic Acid (Certified Internal Standard, purity ≥ 99.5%).

      • DMSO-d₆ (≥99.8% deuteration).

      • High-precision analytical balance (readable to 0.01 mg).

      • 5 mm NMR tubes.

      • Volumetric flasks and pipettes.

      • NMR Spectrometer (400 MHz or higher).

    • Sample Preparation:

      • Accurately weigh approximately 15-20 mg of Methyl N-(3-acetylphenyl)carbamate into a clean, dry vial. Record the mass (m_a).

      • Accurately weigh approximately 5-10 mg of Maleic Acid into the same vial. Record the mass (m_std). The goal is a near 1:1 molar ratio to ensure comparable signal intensities.[10]

      • Add approximately 0.7 mL of DMSO-d₆ to the vial.

      • Ensure complete dissolution by vortexing.

      • Transfer the solution to a 5 mm NMR tube.

    • NMR Data Acquisition (400 MHz Example):

      • Pulse Program: Standard 90° pulse-acquire.

      • Acquisition Time (AQ): ≥ 3.0 s.

      • Relaxation Delay (D1): 30 s (a conservative value to ensure full relaxation).

      • Number of Scans (NS): 16 (adjust for adequate signal-to-noise).

      • Temperature: 298 K.

    • Data Processing and Purity Calculation:

      • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

      • Calibrate the spectrum by setting the DMSO residual peak to 2.50 ppm.

      • Integrate the chosen analyte signal (e.g., the acetyl singlet at ~2.6 ppm) and the internal standard signal (maleic acid singlet at ~6.3 ppm).

      • Calculate the purity (P_a) using the following equation[10]:

        P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

        Where:

        • I_a, I_std: Integral values for the analyte and standard.

        • N_a, N_std: Number of protons for the integrated signal (N_a = 3 for the acetyl group; N_std = 2 for maleic acid).

        • M_a, M_std: Molar masses of the analyte and standard.

        • m_a, m_std: Masses of the analyte and standard.

        • P_std: Purity of the internal standard.

    Visualizing the Workflow

    A clear, logical workflow is essential for reproducible results. The following diagram outlines the key stages of the qNMR purity determination process.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_a) weigh_std 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer load_sample 5. Insert Sample into Spectrometer transfer->load_sample setup_params 6. Set Key Parameters (D1=30s, NS=16) load_sample->setup_params acquire_fid 7. Acquire FID setup_params->acquire_fid process_spec 8. Process Spectrum (FT, Phase, Baseline) acquire_fid->process_spec integrate 9. Integrate Analyte & Standard Signals process_spec->integrate calculate 10. Calculate Purity Using Formula integrate->calculate report 11. Report Final Purity (%) calculate->report G qNMR qNMR Principle: Nuclear spin resonance Signal integral ∝ Moles Quantification: Absolute (vs. Internal Standard) Output: Spectrum HPLC HPLC Principle: Differential partitioning Separation of mixture components Quantification: Relative (vs. Reference Standard) Output: Chromatogram GC GC Principle: Vapor pressure & partitioning Separation of volatile components Quantification: Relative (vs. Reference Standard) Output: Chromatogram

    Sources

    Validation

    A Comparative Toxicological Guide to N-Aryl Carbamates: Evaluating Methyl N-(3-acetylphenyl)carbamate and Its Derivatives

    Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive framework for assessing the comparative toxicity of Methyl N-(3-acetylphenyl)carbamate and it...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    This guide provides a comprehensive framework for assessing the comparative toxicity of Methyl N-(3-acetylphenyl)carbamate and its structurally related derivatives. While specific toxicological data for the parent compound is not extensively available in public literature, this document leverages established principles of carbamate toxicology to outline a robust, data-driven evaluation strategy. We delve into the core mechanism of acetylcholinesterase (AChE) inhibition, present detailed protocols for key in vitro and in vivo assays, and offer a structure-activity relationship (SAR) perspective for predicting and interpreting toxicity. This guide is designed to serve as a practical, methodological resource for generating reliable, comparative toxicological profiles for novel N-aryl carbamate compounds.

    Introduction: The Toxicological Significance of N-Aryl Carbamates

    N-Aryl carbamates are a class of organic compounds derived from carbamic acid.[1][2] They are utilized globally as effective insecticides in agricultural and public health settings due to their potent bioactivity.[1][3] The toxicological interest in this class stems from their specific and potent mechanism of action: the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[4][5]

    The toxicity of a specific carbamate is highly dependent on its chemical structure, including the nature and position of substituents on the aryl ring and the configuration of the nitrogen group.[6][7] Therefore, a comparative approach grounded in empirical testing is crucial when evaluating novel derivatives like Methyl N-(3-acetylphenyl)carbamate. This guide establishes the scientific rationale and experimental workflows necessary for such an evaluation.

    The Core Toxicological Mechanism: Reversible Acetylcholinesterase Inhibition

    The primary mechanism of toxicity for N-methyl carbamates is the reversible carbamylation of the acetylcholinesterase (AChE) enzyme.[8][9] This action is mechanistically similar to that of organophosphates, but with a critical difference in the stability of the enzyme-inhibitor complex.

    • Normal Synaptic Function: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptors to propagate a nerve signal, and is then rapidly hydrolyzed and inactivated by AChE.

    • Carbamate Intervention: Carbamates act as a "pseudo-substrate" for AChE. They bind to the active site of the enzyme, and the carbamoyl moiety is transferred to a critical serine residue, forming a carbamylated enzyme.

    • Accumulation of Acetylcholine: This carbamylated enzyme is temporarily inactive and cannot hydrolyze ACh. The resulting accumulation of ACh in the synapse leads to overstimulation of cholinergic receptors (both muscarinic and nicotinic).[8][9]

    • Reversible Inhibition: The carbamyl-enzyme bond is significantly less stable than the phosphoryl-enzyme bond formed by organophosphates. It hydrolyzes spontaneously, regenerating the active enzyme. This reversibility means that carbamate poisoning is typically of shorter duration and has a wider margin between symptom-producing and lethal doses compared to organophosphate poisoning.[2][4][8]

    The clinical manifestation of this mechanism is a cholinergic crisis, with symptoms including salivation, lacrimation, bronchospasm (muscarinic effects), muscle fasciculations followed by paralysis (nicotinic effects), and, in severe cases, seizures and respiratory depression originating from the central nervous system (CNS).[9] Respiratory failure is the ultimate cause of death in acute carbamate poisoning.[1][8]

    AChE Inhibition by Carbamates cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Signal Propagation Inactive_AChE Carbamylated AChE (Inactive) AChE->Inactive_AChE Carbamate Methyl N-Aryl Carbamate Carbamate->AChE Carbamylation (Inhibition) Inactive_AChE->AChE

    Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by N-aryl carbamates.

    A Tiered Framework for Comparative Toxicity Assessment

    To objectively compare the toxicity of Methyl N-(3-acetylphenyl)carbamate and its derivatives, a tiered experimental approach is recommended. This strategy progresses from rapid, high-throughput in vitro assays to more complex, low-throughput in vivo studies, allowing for early identification of highly toxic compounds and refinement of dose selection for subsequent tests.

    Caption: A tiered workflow for the toxicological evaluation of carbamate derivatives.

    Key Experimental Protocols for Toxicological Profiling

    The following protocols represent validated, standard methods for assessing the key toxicological endpoints relevant to carbamate compounds.

    In Vitro Cytotoxicity Assessment: The MTT Assay

    This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10][11]

    • Causality: The MTT assay is chosen as a primary screening tool because it is rapid, reliable, and provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation, which are general indicators of toxicity.

    Protocol:

    • Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a liver cell line relevant to metabolism) into a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.[11]

    • Compound Treatment: Prepare serial dilutions of Methyl N-(3-acetylphenyl)carbamate and its derivatives in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.[11]

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.[11]

    • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

    In Vitro Genotoxicity Assessment: Cytokinesis-Block Micronucleus (CBMN) Assay

    This assay is a comprehensive method to assess chromosomal damage. It detects micronuclei (MNi), which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10]

    • Causality: The CBMN assay is selected to evaluate the potential of the carbamates to cause genetic damage, a critical endpoint for assessing long-term health risks like carcinogenicity.[12] The use of Chinese Hamster Ovary (CHO-K1) cells is recommended by the OECD for such tests.[10]

    Protocol:

    • Cell Culture: Culture CHO-K1 cells in appropriate medium.

    • Compound Exposure: Treat the cells with various concentrations of the test compounds for 3-6 hours.

    • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (typically 3-6 µg/mL). This agent blocks cytokinesis, allowing cells that have undergone nuclear division to be identified as binucleated.

    • Incubation: Incubate for a period equivalent to 1.5-2.0 normal cell cycles.

    • Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or DAPI.

    • Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

    In Vivo Acute Toxicity Assessment: LD50 Determination

    The acute oral LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the test animals when administered by the oral route.[3]

    • Causality: This in vivo test is the definitive standard for classifying the acute toxicity of a chemical. It provides a whole-organism perspective that integrates absorption, distribution, metabolism, and excretion (ADME) factors, which cannot be fully recapitulated in vitro.[2][8] The study should be conducted in compliance with ethical guidelines and regulatory standards, such as those from the OECD.

    Protocol (Following OECD Guideline 423 - Acute Toxic Class Method):

    • Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rats), aged 8-12 weeks.

    • Housing and Acclimatization: House animals in appropriate conditions and allow them to acclimatize for at least 5 days before dosing.

    • Dosing: Administer the test compound sequentially to small groups of animals (e.g., 3 animals per group) at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance should be administered in a single dose by gavage.

    • Observation: Observe animals closely for signs of toxicity (e.g., cholinergic symptoms like tremors, salivation, lethargy) immediately after dosing and periodically for at least 14 days.[1][2] Record all signs of toxicity and mortality.

    • Step-wise Procedure: The outcome of the test on one group determines the dose for the next group. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

    • Endpoint: The test is complete when a dose that causes mortality or clear signs of toxicity is identified, allowing for the classification of the substance into a specific toxicity category.

    Data Interpretation and Comparative Analysis

    Structure-Activity Relationship (SAR) Considerations

    Based on general carbamate literature, certain structural modifications can be predicted to influence toxicity:

    • Aryl Substituents: The addition of electron-withdrawing groups (e.g., chlorine, bromine, nitro groups) to the phenyl ring can modulate the electronic properties of the carbamate and its interaction with the AChE active site, often increasing toxicity.[7][13]

    • N-Substitution: N-methylcarbamates are generally more potent AChE inhibitors and more toxic than their N,N-dimethylcarbamate counterparts.[6]

    Comparative Toxicity Data Table (Hypothetical Data for Illustration)
    Compound NameStructureIn Vitro Cytotoxicity IC50 (µM) (HepG2, 24h)In Vitro Genotoxicity (% MNi at 50 µM)In Vivo Acute Oral LD50 (mg/kg, Rat)
    Methyl N-(3-acetylphenyl)carbamate (Parent Compound)Data to be determinedData to be determinedData to be determined
    Derivative A: Methyl N-(3-acetyl-4-chlorophenyl)carbamate(Cl at position 4)Expected LowerExpected HigherExpected Lower
    Derivative B: Methyl N-(3-acetyl-4-methoxyphenyl)carbamate(OCH₃ at position 4)Expected HigherExpected LowerExpected Higher
    Derivative C: Dimethyl N-(3-acetylphenyl)carbamate(N,N-dimethyl)Expected HigherExpected LowerExpected Higher
    Carbofuran (Reference)(Reference Compound)~420[5]-5 - 8[2][8]

    Note: The "Expected" values are predictive and must be confirmed by empirical data. The reference value for Carbofuran is from cat fibroblast cells and may differ in HepG2 cells.

    Conclusion

    The toxicological assessment of Methyl N-(3-acetylphenyl)carbamate and its derivatives requires a systematic, multi-tiered approach. The primary mechanism of toxicity is expected to be the reversible inhibition of acetylcholinesterase, consistent with the N-aryl carbamate class. By employing the standardized in vitro and in vivo protocols detailed in this guide, researchers can generate robust, comparative data on the cytotoxicity, genotoxicity, and acute lethality of these novel compounds. This information is critical for identifying structure-activity relationships, selecting lead candidates with favorable safety profiles, and ensuring regulatory compliance in the development of new chemical entities.

    References

    • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

    • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. Retrieved from [Link]

    • Lopes, P., et al. (2015). A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. IntechOpen. Retrieved from [Link]

    • Cole, J. B. (2023). Carbamate Toxicity. StatPearls [Internet]. NCBI Bookshelf. Retrieved from [Link]

    • Soloneski, S., et al. (2015). Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. Pesticide Biochemistry and Physiology. Retrieved from [Link]

    • González, N. V., et al. (2015). Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. PubMed. Retrieved from [Link]

    • Cui, X., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research. Retrieved from [Link]

    • Chandrakar, T. R., et al. (2020). In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal. Retrieved from [Link]

    • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. Retrieved from [Link]

    • Geyer, B. C., & Raushel, F. M. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Retrieved from [Link]

    • Xu, X., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Retrieved from [Link]

    • Xu, X., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. Retrieved from [Link]

    • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension (EDIS). Retrieved from [Link]

    • Lin, E. L., et al. (1989). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. PubMed. Retrieved from [Link]

    Sources

    Comparative

    Introduction: The Critical Role of a Well-Characterized Reference Standard

    An In-depth Technical Guide to the Characterization of Methyl N-(3-acetylphenyl)carbamate as a Pharmaceutical Reference Standard Prepared by: Gemini, Senior Application Scientist In the landscape of pharmaceutical develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Characterization of Methyl N-(3-acetylphenyl)carbamate as a Pharmaceutical Reference Standard

    Prepared by: Gemini, Senior Application Scientist

    In the landscape of pharmaceutical development and manufacturing, the purity and quality of any active pharmaceutical ingredient (API) are paramount. The control of impurities is a critical regulatory requirement, and this necessitates the use of highly characterized reference standards. Methyl N-(3-acetylphenyl)carbamate is a known process impurity and degradation product of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases. As such, it is designated as Rivastigmine Impurity C in the European Pharmacopoeia (EP) and Rivastigmine Related Compound D by the United States Pharmacopeia (USP).[1]

    The availability of a robustly characterized reference standard for this impurity is essential for the accurate validation of analytical methods, the routine quality control of API batches, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the characterization of Methyl N-(3-acetylphenyl)carbamate, moving beyond a simple listing of methods to explain the scientific rationale behind the selection of each analytical technique. We will explore a multi-faceted analytical approach, ensuring the unambiguous confirmation of identity, purity, and assay, thereby establishing a trustworthy reference standard.

    Section 1: Physicochemical Profile

    A foundational step in characterization is the documentation of the compound's fundamental physicochemical properties. This information is crucial for selecting appropriate analytical conditions, solvents, and storage protocols.

    PropertyValueSource(s)
    IUPAC Name (3-acetylphenyl) N-ethyl-N-methylcarbamate[1][2]
    Synonyms 3-Acetylphenyl ethyl(methyl)carbamate, Rivastigmine Impurity C [EP], Rivastigmine Related Compound D [USP][1]
    CAS Number 855300-09-3[3]
    Molecular Formula C₁₂H₁₅NO₃[2]
    Molecular Weight 221.25 g/mol [2]
    Physical Form Solid[3]
    Boiling Point 337 °C at 760 mmHg[1][3]

    Section 2: The Orthogonal Approach to Characterization

    A single analytical technique is insufficient to fully characterize a reference standard. A robust and self-validating characterization package relies on the principle of orthogonality, where multiple, distinct analytical methods based on different chemical and physical principles are employed. This ensures that all aspects of the standard—identity, purity, and strength—are rigorously confirmed.

    G cluster_0 Identity Confirmation cluster_1 Purity & Potency NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure CRS Certified Reference Standard NMR->CRS MS Mass Spectrometry (Molecular Weight) MS->CRS IR IR Spectroscopy (Functional Groups) IR->CRS HPLC HPLC-UV (Chromatographic Purity) HPLC->CRS MassBalance Mass Balance / qNMR (Assay/Potency) MassBalance->CRS Bulk Bulk Material Bulk->NMR Structural Elucidation Bulk->MS Structural Elucidation Bulk->IR Structural Elucidation Bulk->HPLC Quantification Bulk->MassBalance Quantification

    Caption: Orthogonal workflow for reference standard characterization.

    Section 3: Structural Elucidation and Identity Confirmation

    The primary goal is to unequivocally confirm that the chemical structure of the material is indeed Methyl N-(3-acetylphenyl)carbamate.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

    Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms.

    Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The expected proton signals are detailed below. The assignments are based on established chemical shift principles for similar functional groups.[4][5]

    AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
    Acetyl Methyl (-COCH₃)~2.6Singlet (s)3HProtons on a methyl group adjacent to a carbonyl are deshielded.
    N-Methyl (-NCH₃)~3.0Singlet (s)3HMethyl group attached to a nitrogen atom.
    Ethyl Methylene (-CH₂CH₃)~3.4Quartet (q)2HMethylene protons adjacent to a methyl group (n+1=4) and a nitrogen atom.
    Ethyl Methyl (-CH₂CH₃)~1.2Triplet (t)3HMethyl protons adjacent to a methylene group (n+1=3).[6]
    Aromatic Protons (Ar-H)7.2 - 8.0Multiplet (m)4HProtons on the meta-substituted benzene ring, with varied deshielding from the acetyl and carbamate groups.

    Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

    AssignmentPredicted δ (ppm)Rationale
    Acetyl Carbonyl (>C=O)~197Typical chemical shift for a ketone carbonyl carbon.
    Carbamate Carbonyl (>C=O)~155Typical chemical shift for a carbamate carbonyl carbon.
    Aromatic Carbons (Ar-C)120 - 152Six distinct signals are expected for the substituted benzene ring.
    Ethyl Methylene (-CH₂)~45Methylene carbon attached to nitrogen.
    N-Methyl (-CH₃)~36Methyl carbon attached to nitrogen.
    Acetyl Methyl (-CH₃)~27Methyl carbon of the acetyl group.
    Ethyl Methyl (-CH₃)~13Terminal methyl carbon of the ethyl group.
    Mass Spectrometry (MS): Molecular Weight Confirmation

    Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, serving as a crucial confirmation of the molecular weight derived from the proposed structure. For thermally labile compounds like many carbamates, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is superior to Gas Chromatography-Mass Spectrometry (GC-MS), which may cause degradation.[7][8]

    Experimental Protocol: LC-MS (ESI+)

    • Sample Preparation: Dissolve ~1 mg of the standard in 10 mL of acetonitrile/water (50:50 v/v).

    • Chromatography: Use a C18 column with a simple gradient of water and acetonitrile (both with 0.1% formic acid) to elute the main peak.

    • MS Detection: Analyze in positive ion mode (ESI+). Scan a mass range of m/z 100-300.

    Expected Results:

    IonExpected m/z
    [M+H]⁺222.11
    [M+Na]⁺244.10
    Infrared (IR) Spectroscopy: Functional Group Analysis

    Rationale: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, which act as a structural fingerprint of the molecule.

    Expected IR Absorption Bands: The analysis of the spectrum should confirm the presence of the carbamate and ketone functionalities.[9]

    Functional GroupExpected Wavenumber (cm⁻¹)
    Aromatic C-H Stretch3000 - 3100
    Aliphatic C-H Stretch2850 - 3000
    Acetyl Ketone C=O Stretch~1685
    Carbamate C=O Stretch~1730
    Aromatic C=C Bending1450 - 1600
    C-N Stretch1350 - 1400
    C-O Stretch1200 - 1250

    Section 4: Purity Assessment and Assay

    Once identity is confirmed, the purity of the reference standard must be rigorously determined. This involves quantifying the main component and identifying any potential impurities.

    High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

    Rationale: HPLC is the predominant technique for assessing the purity of non-volatile organic compounds like Methyl N-(3-acetylphenyl)carbamate. A reversed-phase method provides excellent resolution for separating the main analyte from structurally similar impurities.

    G cluster_workflow HPLC Purity Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Injection (Autosampler) Prep->Inject Separate 3. Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Detect 4. UV Detection (e.g., 240 nm) Separate->Detect Analyze 5. Data Analysis (Peak Area % Calculation) Detect->Analyze

    Caption: A typical experimental workflow for HPLC purity analysis.

    Experimental Protocol: Reversed-Phase HPLC with UV Detection This protocol is a robust starting point for method development and validation, based on common practices for analyzing aromatic carbamates.[10]

    • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

      • Mobile Phase A: Water with 0.1% Phosphoric Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

      • Gradient: Start at 30% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C.

      • Detection: UV at 240 nm.

    • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    • Data Analysis: Chromatographic purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

    Alternative High-Sensitivity Method: For detecting trace levels of carbamates, methods involving post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection are often employed, as outlined in EPA methods for pesticide analysis.[11][12][13] While highly sensitive, this is generally not required for the characterization of a high-purity reference standard itself but is a valuable technique for which this standard would be used.

    Assay: Determining Potency

    Rationale: While chromatographic purity accounts for organic impurities, a full assay value considers the presence of non-UV active substances, water, and residual solvents. The "mass balance" approach is a comprehensive method for assigning an assay value.

    Assay Calculation (Mass Balance): Assay (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Residue)

    • Organic Impurities: Determined by the validated HPLC method described above.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC).

    • Non-volatile Residue: Determined by a residue on ignition (sulfated ash) test.

    An alternative, absolute method for assay determination is Quantitative NMR (qNMR) , which involves integrating the signal of the analyte against a certified internal standard of known concentration.

    Section 5: Comparative Summary of Analytical Techniques

    TechniquePrimary PurposeInformation ProvidedKey AdvantagesLimitations
    ¹H & ¹³C NMR IdentityDefinitive molecular structure, proton/carbon environmentsGold standard for structural elucidationRequires higher sample quantity, less sensitive than MS
    LC-MS IdentityMolecular weight, structural fragmentsHigh sensitivity and specificityIonization efficiency can vary, not inherently quantitative
    IR Spectroscopy IdentityPresence of key functional groupsFast, non-destructive, simple sample prepProvides limited structural detail, not suitable for complex mixtures
    HPLC-UV Purity & AssaySeparation and quantification of analyte and related impuritiesRobust, reproducible, widely availableRequires chromophores for detection, co-elution possible

    References

    • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

    • Pickering Laboratories. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

    • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

    • ASTM International. (1992). D5315-92: Standard Test Method for Determination of N-Methyl-Carbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. Retrieved from [Link]

    • SIELC Technologies. (2018). Separation of Methyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

    • Pleasance, S., et al. (1992). A comparison of atmospheric pressure ionization techniques for the analysis of N-methyl carbamate pesticides by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry. (Note: While the direct article isn't in the search, result[7] discusses this comparison, providing the scientific basis).

    • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

    • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N-methylethanamine. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting Information for [Example Carbamate Synthesis Paper]. Retrieved from [Link]

    Sources

    Validation

    A Comparative Guide to LC-MS/MS Method Validation for the Quantification of Methyl N-(3-acetylphenyl)carbamate

    For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioavailability data are built. T...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioavailability data are built. This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl N-(3-acetylphenyl)carbamate, a representative small molecule of interest in pharmaceutical research. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, offers a comparative perspective on alternative analytical techniques, and is anchored in the latest regulatory expectations.

    The Imperative for Rigorous Bioanalytical Method Validation

    The journey of a drug candidate from discovery to clinical application is paved with data. The accuracy and reproducibility of the bioanalytical data, which informs critical decisions on safety and efficacy, are non-negotiable. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation. The harmonized International Council for Harmonisation (ICH) M10 guideline serves as the global benchmark, ensuring the quality and consistency of bioanalytical data supporting regulatory submissions.[1][2] The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose, which is a critical step for the approval of both chemical and biological drugs.[1][2]

    This guide will navigate the validation of an LC-MS/MS method for Methyl N-(3-acetylphenyl)carbamate, a compound whose precise quantification is essential for understanding its pharmacological profile.

    The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its unparalleled sensitivity, selectivity, and specificity.[3] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio (m/z) provides a robust analytical platform.[3] For thermally labile compounds like many carbamates, LC-MS/MS is often the preferred technique over Gas Chromatography-Mass Spectrometry (GC-MS).[3]

    Physicochemical Properties of Methyl N-(3-acetylphenyl)carbamate and Methodological Considerations

    Inferred Physicochemical Properties:

    PropertyInferred Value/CharacteristicImplication for LC-MS/MS Method Development
    Molecular Weight ~209.22 g/mol Guides the selection of precursor ion in MS.
    Polarity Moderately polarSuggests suitability for reversed-phase chromatography.
    Ionization Amenable to positive ion electrospray ionization (ESI+) due to the presence of nitrogen and oxygen atoms.ESI+ will be the initial mode for MS optimization.
    Thermal Stability Potentially labile at high temperatures, a common trait for carbamates.LC-MS/MS is preferred over GC-MS to avoid thermal degradation.

    These inferred properties form the basis for the initial parameters of our LC-MS/MS method.

    A Step-by-Step Guide to LC-MS/MS Method Validation

    The validation of the analytical method will be conducted in accordance with the ICH M10 guideline, encompassing the following key parameters.[1][2]

    Experimental Workflow

    The overall workflow for the LC-MS/MS method validation is depicted in the following diagram:

    Caption: A flowchart illustrating the key stages of LC-MS/MS method validation.

    Detailed Experimental Protocols
    • Analyte: Methyl N-(3-acetylphenyl)carbamate (analytical standard, purity >98%)

    • Internal Standard (IS): Methyl N-(3-methylphenyl)carbamate. Justification: A stable isotope-labeled (SIL) internal standard for Methyl N-(3-acetylphenyl)carbamate is not readily commercially available.[6][7][8] Therefore, a structurally similar compound, Methyl N-(3-methylphenyl)carbamate, is selected.[9] Its chromatographic behavior and ionization efficiency are expected to be similar to the analyte, making it a suitable IS to compensate for variations in sample processing and instrument response.

    • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

    • Reagents: Formic acid (LC-MS grade).

    • Biological Matrix: Human plasma (drug-free, sourced from a reputable biobank).

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl N-(3-acetylphenyl)carbamate in methanol.

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl N-(3-methylphenyl)carbamate in methanol.

    • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the IS in methanol:water (50:50, v/v).

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the UPLC-MS/MS system.

    • UPLC System: A high-performance UPLC system.[3]

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A gradient program will be optimized to ensure adequate separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Methyl N-(3-acetylphenyl)carbamate: Precursor ion (m/z) will be determined by infusion of the standard solution. Product ions will be optimized by collision-induced dissociation (CID). A potential precursor ion would be [M+H]+.

      • Methyl N-(3-methylphenyl)carbamate (IS): Similar optimization will be performed. A potential precursor ion would be [M+H]+.[9]

    Validation Parameters and Acceptance Criteria (ICH M10)

    The following diagram illustrates the interconnectedness of the core validation parameters:

    Validation Parameters center Reliable & Reproducible Method selectivity Selectivity center->selectivity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision recovery Recovery center->recovery matrix_effect Matrix Effect center->matrix_effect stability Stability center->stability

    Caption: Interrelationship of key bioanalytical method validation parameters.

    The validation will be performed by analyzing calibration standards and quality control (QC) samples prepared in the biological matrix.

    Validation ParameterExperimental ApproachAcceptance Criteria (ICH M10)
    Selectivity Analyze at least six different blank matrix samples to assess for interferences at the retention times of the analyte and IS.No significant interference at the retention time of the analyte and IS (response <20% of LLOQ for analyte and <5% for IS).
    Linearity & Range Analyze a calibration curve with at least six non-zero concentrations over the expected range of study samples. The curve should be fitted with an appropriate regression model (e.g., weighted linear regression).Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ).
    Accuracy & Precision Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days.Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
    Recovery Compare the peak area of the analyte from extracted samples to that of unextracted standards at three QC levels (low, medium, high).Recovery should be consistent and reproducible, although no specific value is mandated.
    Matrix Effect Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution at low and high QC levels from at least six different matrix sources.The CV of the matrix factor across the different lots of matrix should be ≤15%.
    Stability Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and stock solution stability).The mean concentration of the stability samples should be within ±15% of the nominal concentration.

    Comparison with Alternative Analytical Techniques

    While LC-MS/MS is the preferred method for this application, it is valuable to understand the landscape of alternative techniques.

    Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for Methyl N-(3-acetylphenyl)carbamate
    LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.High sensitivity, selectivity, and specificity. Wide applicability.Higher initial instrument cost. Potential for matrix effects.Excellent: Ideal for quantifying low concentrations in complex biological matrices.
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by mass spectrometric detection.High chromatographic efficiency for volatile compounds. Well-established libraries for identification.Requires derivatization for polar and non-volatile compounds. Potential for thermal degradation of labile analytes like carbamates.Poor to Moderate: Not ideal due to the thermal lability of carbamates. Would likely require derivatization, adding complexity and potential for variability.[3]
    High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) Chromatographic separation with detection based on UV absorbance or fluorescence.Lower instrument cost and complexity compared to MS. Robust and reliable.Lower sensitivity and selectivity compared to MS. Potential for interference from co-eluting compounds.Moderate: May be suitable for higher concentration samples, but lacks the sensitivity and selectivity of LC-MS/MS for bioanalytical studies. Post-column derivatization may be needed for fluorescence detection.
    Immunoassays (e.g., ELISA) Based on the specific binding of an antibody to the analyte.High throughput and sensitivity. Cost-effective for large sample numbers.Potential for cross-reactivity with structurally related compounds. Development of specific antibodies can be time-consuming and expensive.Poor: Requires a specific antibody for Methyl N-(3-acetylphenyl)carbamate, which is unlikely to be commercially available.

    Conclusion: Ensuring Data Integrity in Drug Development

    The validation of a bioanalytical method is a rigorous, multi-faceted process that is essential for ensuring the quality and integrity of data in drug development. This guide has provided a comprehensive framework for the validation of an LC-MS/MS method for the quantification of Methyl N-(3-acetylphenyl)carbamate, grounded in the principles of the ICH M10 guideline. By understanding the scientific rationale behind each validation parameter and considering the strengths and limitations of alternative analytical techniques, researchers can confidently develop and implement robust bioanalytical methods that will withstand regulatory scrutiny and contribute to the successful advancement of new therapeutic agents. The detailed protocols and comparative analysis presented herein serve as a practical resource for scientists and researchers dedicated to the highest standards of bioanalytical science.

    References

    • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]

    • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

    • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

    • MDPI. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Retrieved from [Link]

    • MDPI. (2021, June 8). Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma. Retrieved from [Link]

    • Agilent. (2015, September 3). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

    • PubMed. (2015, October 1). Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. Retrieved from [Link]

    • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

    • Elsevier. (2022, February 8). Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma. Retrieved from [Link]

    • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

    • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

    • ResearchGate. (2026, January 19). (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. Retrieved from [Link]

    • PubChem. (n.d.). Carbamic acid, (3-methylphenyl)-, methyl ester. Retrieved from [Link]

    • PubChem. (n.d.). Methyl N-(3-nitrophenyl)carbamate. Retrieved from [Link]

    • RSC Publishing. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

    • PubMed. (2020, November). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Retrieved from [Link]

    • Asian Journal of Chemistry. (2012). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Retrieved from [Link]

    • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

    • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

    • SIELC Technologies. (2018, May 16). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]

    Sources

    Comparative

    A Comparative Guide to Analytical Method Development and Validation for Methyl N-(3-acetylphenyl)carbamate

    In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of potential analytical methodo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and purity assessment of Methyl N-(3-acetylphenyl)carbamate, a key intermediate or potential impurity in various synthetic pathways. Drawing upon extensive experience in analytical chemistry and adherence to global regulatory standards, this document will navigate the intricacies of method development and validation, offering a practical framework for researchers, scientists, and drug development professionals.

    The selection of an appropriate analytical technique is a critical decision, governed by the physicochemical properties of the analyte, the intended purpose of the method, and the required performance characteristics. Here, we will explore two of the most powerful and widely applicable analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will dissect the theoretical underpinnings of each technique, present detailed experimental protocols, and delineate a rigorous validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

    The Analytical Challenge: Methyl N-(3-acetylphenyl)carbamate

    Methyl N-(3-acetylphenyl)carbamate possesses a combination of functional groups—a carbamate, an acetyl group, and an aromatic ring—that dictate its chromatographic behavior and detection properties. Its moderate polarity and UV absorbance due to the phenyl ring make it a suitable candidate for HPLC with UV detection. However, its potential for thermal degradation requires careful consideration if Gas Chromatography is to be employed.

    A Fork in the Road: Choosing the Right Analytical Path

    The decision to pursue either an HPLC or GC-MS method is a critical juncture in the analytical development process. The following diagram illustrates the key considerations that guide this choice.

    Method_Selection Analyte_Properties Analyte Properties (Polarity, Volatility, Thermal Stability) Decision Method Selection Analyte_Properties->Decision Method_Requirements Method Requirements (Sensitivity, Specificity, Throughput) Method_Requirements->Decision HPLC HPLC Decision->HPLC Non-volatile Thermally labile High polarity GCMS GC-MS Decision->GCMS Volatile Thermally stable Amenable to derivatization

    Caption: Decision tree for analytical method selection.

    High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

    For the analysis of Methyl N-(3-acetylphenyl)carbamate, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a logical and robust starting point.[5][6] This technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.

    Proposed HPLC Method Protocol

    1. Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

    2. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended to ensure adequate separation from potential impurities.

      • Initial Conditions: 70% A, 30% B

      • Gradient: Linearly increase to 90% B over 15 minutes.

      • Hold: Hold at 90% B for 5 minutes.

      • Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of Methyl N-(3-acetylphenyl)carbamate (a maximum absorbance is expected around 240 nm).

    • Injection Volume: 10 µL.

    3. Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method.

    Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

    Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity. However, the thermal lability of many carbamates can pose a challenge.[7][8] A carefully developed method, potentially involving derivatization, can overcome this limitation.

    Proposed GC-MS Method Protocol

    1. Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    2. Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector in splitless mode to maximize sensitivity.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    3. Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for initial method development and peak identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of Methyl N-(3-acetylphenyl)carbamate.

    4. Sample Preparation and Derivatization (if necessary):

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If thermal degradation is observed, a derivatization step to a more thermally stable analogue may be required. Silylation is a common derivatization technique for carbamates.[9]

    Method Validation: The Cornerstone of Reliable Data

    Once a suitable method is developed, it must undergo a rigorous validation process to demonstrate its fitness for purpose. The following validation parameters, as prescribed by the ICH Q2(R2) guidelines, must be assessed.[1][2][3][10]

    Validation_Workflow Start Method Development Validation_Protocol Validation Protocol Start->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

    Caption: Workflow for analytical method validation.

    Validation Parameter Protocols
    Validation Parameter Experimental Protocol Acceptance Criteria (Typical)
    Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the analyte from degradation products and matrix components.[10]The peak for Methyl N-(3-acetylphenyl)carbamate should be pure and well-resolved from any other peaks.
    Linearity Prepare a series of at least five standard solutions of known concentrations spanning the expected working range. Plot the instrument response versus concentration and determine the correlation coefficient (r²).[11][12]Correlation coefficient (r²) ≥ 0.999.
    Range The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[13]The specified range should be justified based on the intended application.
    Accuracy Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.[14]Percent recovery should be within 98.0% to 102.0%.
    Precision Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[11][12]Relative Standard Deviation (RSD) should be ≤ 2.0%.
    Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]The LOQ should be sufficiently low to accurately measure the lowest expected concentration of the analyte.
    Robustness Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.[15]The method should remain unaffected by small, deliberate variations in method parameters.

    Comparative Performance of HPLC and GC-MS

    The following table provides a comparative summary of the anticipated performance of the proposed HPLC and GC-MS methods for the analysis of Methyl N-(3-acetylphenyl)carbamate.

    Performance Parameter HPLC with UV Detection GC-MS
    Specificity Good. May require careful method development to resolve closely related impurities.Excellent. Mass spectral data provides a high degree of confidence in peak identity.
    Sensitivity (LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve low ng/mL to pg/mL levels, especially in SIM mode.
    Linearity Excellent over a wide concentration range.Good, but may be more limited than HPLC.
    Precision Excellent, with RSDs typically < 2%.Very good, with RSDs typically < 5%.
    Robustness Generally very robust.Can be sensitive to changes in injector and oven temperatures.
    Sample Throughput Moderate, with typical run times of 20-30 minutes.Can be faster, with run times often under 20 minutes.
    Considerations Well-established and widely available instrumentation.Requires more specialized instrumentation and expertise. Potential for thermal degradation of the analyte.

    Conclusion

    Both HPLC and GC-MS present viable analytical strategies for the development and validation of a method for Methyl N-(3-acetylphenyl)carbamate. The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis. For routine quality control where high throughput and robustness are key, a well-developed RP-HPLC method with UV detection is often the preferred choice. For applications requiring the utmost in specificity and sensitivity, such as impurity identification or trace-level analysis, GC-MS is an invaluable tool.

    This guide provides a comprehensive framework for embarking on the development and validation of an analytical method for Methyl N-(3-acetylphenyl)carbamate. By following the principles outlined herein and adhering to the rigorous standards of regulatory bodies, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

    References

    • ICH Q2(R2): Validation of Analytical Procedures. Available from: [Link]

    • FDA Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

    • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

    • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

    • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

    • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

    • Validation of Analytical Procedure Q2(R2) - ICH. Available from: [Link]

    • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]

    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. Available from: [Link]

    • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available from: [Link]

    • METHOD ABSTRACT / 112 - Ingenieria Analitica Sl. Available from: [Link]

    • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. Available from: [Link]

    • ASTM: D5315: Standard Test Method for Carbamates in Water. Available from: [Link]

    • Determination of Derivatized Carbamate Insecticides by GC-MS/MS - SCISPEC. Available from: [Link]

    • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was - EPA. Available from: [Link]

    • Determination of N-methylcarbamates in Foods - CEJPH. Available from: [Link]

    • 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem. Available from: [Link]

    • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. Available from: [Link]

    • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice - Ingenieria Analitica Sl. Available from: [Link]

    • Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides - MDPI. Available from: [Link]

    • Methyl carbamate – Knowledge and References - Taylor & Francis. Available from: [Link]

    • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose - MDPI. Available from: [Link]

    • QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations - PubMed. Available from: [Link]

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    Validation

    Benchmarking Rivastigmine's Efficacy in Preclinical Models of Alzheimer's Disease: A Comparative Guide

    For researchers and drug development professionals navigating the complex landscape of Alzheimer's disease (AD) therapeutics, understanding the preclinical efficacy of established treatments is paramount. This guide prov...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals navigating the complex landscape of Alzheimer's disease (AD) therapeutics, understanding the preclinical efficacy of established treatments is paramount. This guide provides an in-depth comparative analysis of Rivastigmine, a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, within relevant animal models of AD. We will delve into the mechanistic rationale for its use, present comparative efficacy data, and provide detailed experimental protocols to aid in the design and interpretation of future studies.

    Introduction: The Rationale for Cholinesterase Inhibition in Alzheimer's Disease

    Alzheimer's disease is characterized by a progressive decline in cognitive function, largely attributed to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh)[1]. The "cholinergic hypothesis" posits that inhibiting the enzymes responsible for ACh degradation, namely AChE and BChE, can elevate synaptic ACh levels, thereby ameliorating cognitive deficits[1]. Rivastigmine, a pseudo-irreversible inhibitor of both AChE and BChE, exemplifies this therapeutic strategy[2]. Its carbamate moiety allows for a prolonged, yet not permanent, inhibition of these enzymes, offering a sustained therapeutic effect[2][3].

    Mechanism of Action: Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase

    Rivastigmine's therapeutic efficacy stems from its ability to inhibit both AChE and BChE. While AChE is the primary enzyme responsible for ACh hydrolysis at synaptic clefts, BChE activity increases in the brains of AD patients and can also hydrolyze ACh[4][5]. Therefore, dual inhibition may offer a broader and more sustained enhancement of cholinergic transmission compared to selective AChE inhibitors.

    The inhibitory action of Rivastigmine involves the carbamylation of the serine residue within the active site of the cholinesterase enzymes. This process is "pseudo-irreversible" because the carbamylated enzyme is slow to hydrolyze, resulting in a prolonged inhibition that can last up to 10 hours[2].

    Below is a DOT language representation of the signaling pathway illustrating the mechanism of action of Rivastigmine.

    cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BChE Inhibits

    Caption: Mechanism of Rivastigmine in the cholinergic synapse.

    Comparative Efficacy in Animal Models of Alzheimer's Disease

    The 3xTg-AD mouse model, which develops both amyloid-β (Aβ) plaques and neurofibrillary tangles, is a widely used preclinical model to assess the efficacy of AD therapeutics. Studies have shown that Rivastigmine treatment can positively impact the pathological hallmarks and cognitive deficits in this model.

    Impact on Amyloid Precursor Protein (APP) Processing

    Beyond its primary role as a cholinesterase inhibitor, research suggests that Rivastigmine can modulate the processing of amyloid precursor protein (APP), steering it towards the non-amyloidogenic α-secretase pathway. This action is significant as it reduces the production of the neurotoxic Aβ peptide[6].

    Treatment GroupsAPPα Levels (relative to control)sAPPβ Levels (relative to control)Reference
    Vehicle-treated 3xTg-AD mice1.01.0[6]
    Rivastigmine-treated 3xTg-AD mice↑ (Significantly Increased)↓ (Significantly Decreased)[6]
    Table 1: Effect of Rivastigmine on sAPPα and sAPPβ levels in the hippocampus of 3xTg-AD mice.
    Cognitive Enhancement in Rodent Models

    Rivastigmine has demonstrated efficacy in ameliorating memory impairments in various rodent models. In rats with forebrain lesions, a model that mimics cholinergic deficits, Rivastigmine improved memory performance[2].

    Animal ModelBehavioral TestTreatmentOutcomeReference
    Rats with forebrain lesionsVarious memory tasksRivastigmineAmeliorated memory impairment[2]
    Scopolamine-treated ratsMemory impairment testsTV3326 (Rivastigmine analogue)Improved memory[7]
    APP/PS1 transgenic miceWorking memory tasksNovel Uracil-Based InhibitorsImproved working memory[1]
    Table 2: Summary of Rivastigmine and related compounds' efficacy on cognitive function in rodent models.

    Experimental Protocols

    To ensure the reproducibility and validity of preclinical findings, detailed and standardized experimental protocols are essential.

    Alzheimer's Disease Induction in Animal Models

    Several methods are employed to induce AD-like pathology in animal models[8].

    • Genetic Models: Transgenic mice such as the 3xTg-AD and APP/PS1 models, which express human genes with mutations linked to familial AD, are widely used[1][6].

    • Pharmacological Induction:

      • Scopolamine: Administration of the muscarinic receptor antagonist scopolamine induces a transient cholinergic deficit and cognitive impairment, useful for screening cholinomimetic drugs[8].

      • Streptozotocin (STZ): Intracerebroventricular (ICV) injection of STZ can induce a state that mimics sporadic AD by impairing brain metabolism and promoting tau hyperphosphorylation[8].

    • Toxin-Induced Models:

      • Trimethyltin (TMT): TMT is a neurotoxin that causes significant damage to the hippocampus, a brain region critical for memory[9].

    Below is a DOT language representation of a typical experimental workflow for evaluating a therapeutic candidate in a transgenic mouse model of AD.

    start Start: Select Transgenic AD Mouse Model (e.g., 3xTg-AD) treatment Administer Treatment: - Rivastigmine - Vehicle Control - Comparator Drug start->treatment behavioral Behavioral Testing: - Morris Water Maze - Y-Maze - Novel Object Recognition treatment->behavioral biochemical Biochemical Analysis: - Brain Tissue Homogenization - ELISA for Aβ and Tau - Cholinesterase Activity Assay behavioral->biochemical histology Histological Analysis: - Immunohistochemistry for  Aβ plaques and Tau tangles biochemical->histology data Data Analysis and Interpretation histology->data end Conclusion on Efficacy data->end

    Caption: Experimental workflow for preclinical efficacy testing in an AD mouse model.

    Assessment of Cognitive Function
    • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and path length are key metrics.

    • Y-Maze: This task evaluates short-term spatial memory by measuring the willingness of mice to explore a novel arm of the maze.

    • Novel Object Recognition: This test is based on the innate tendency of rodents to explore novel objects. A higher exploration time for the novel object indicates intact recognition memory.

    Histopathological and Biochemical Analysis
    • Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ plaques and hyperphosphorylated tau to visualize and quantify the pathological hallmarks of AD.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Brain homogenates are analyzed using ELISA kits to quantify the levels of different Aβ species (e.g., Aβ40, Aβ42) and phosphorylated tau.

    • Cholinesterase Activity Assay: The degree of AChE and BChE inhibition in brain tissue can be measured using colorimetric assays, such as the Ellman's method.

    Conclusion

    Rivastigmine stands as a clinically relevant cholinesterase inhibitor with a dual mechanism of action that has been validated in various preclinical models of Alzheimer's disease. Its ability to not only enhance cholinergic neurotransmission but also favorably modulate APP processing underscores its potential as a disease-modifying agent. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers aiming to further investigate the therapeutic potential of carbamate-based compounds and other novel candidates for the treatment of this devastating neurodegenerative disorder.

    References

    • Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties in a Caenorhabditis elegans model. Nature Research. [Link]

    • (PDF) Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties in a Caenorhabditis elegans model. ResearchGate. [Link]

    • Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease. Nature. [Link]

    • Anti-apoptotic action of anti-Alzheimer drug, TV3326 [(N-propargyl)- (3R)-aminoindan-5-yl]-ethyl methyl carbamate, a novel cholinesterase. ScienceDirect. [Link]

    • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Ovid. [Link]

    • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. [Link]

    • Methyl analogues of the experimental Alzheimer drug phenserine: synthesis and structure/activity relationships for acetyl- and butyrylcholinesterase inhibitory action. PubMed. [Link]

    • Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ??-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. ResearchGate. [Link]

    • Inducing agents for Alzheimer's disease in animal models. EurekAlert!. [Link]

    • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

    • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcort. ScienceOpen. [Link]

    • New Drug Reverses Alzheimer's Decline in Animal Models. Mirage News. [Link]

    • Inhibition of cholinesterases by carbamates. ResearchGate. [Link]

    • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

    • Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease. MDPI. [Link]

    • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. PMC. [Link]

    • Neuroprotection by Acetyl-l-Carnitine after Traumatic Injury to the Immature Rat Brain. PMC. [Link]

    • Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. FAO AGRIS. [Link]

    • Neuroprotection effect of bovine umbilical mesenchymal stem cell-conditioned medium on the rat model of Alzheimer's disease mediated by upregulation of BDNF and NGF and downregulation of TNF-α and IL-1β. Open Veterinary Journal. [Link]

    Sources

    Comparative

    A Structural Comparison for Drug Discovery Professionals: Methyl N-(3-acetylphenyl)carbamate and the Phenylcarbamate Class

    Introduction Carbamates, organic compounds sharing the functional group R-O-C(=O)-N(R')R'', are a cornerstone of modern medicinal and agricultural chemistry. Their structural motif is present in a wide array of therapeut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Carbamates, organic compounds sharing the functional group R-O-C(=O)-N(R')R'', are a cornerstone of modern medicinal and agricultural chemistry. Their structural motif is present in a wide array of therapeutic agents and pesticides, valued for its chemical stability and ability to modulate biological and pharmacokinetic properties.[1][2] The phenylcarbamates, where the oxygen is attached to a phenyl ring, represent a particularly versatile subclass. Their activity can be finely tuned by altering substituents on both the aromatic ring and the nitrogen atom.[2]

    This guide provides a detailed structural and functional comparison between a specific, substituted derivative, Methyl N-(3-acetylphenyl)carbamate , and the broader class of phenylcarbamates . By dissecting their structural nuances, we aim to illuminate the causal relationships between chemical architecture and resulting physicochemical and biological properties, offering a valuable resource for researchers in drug design and development.

    Part 1: Core Structural Analysis

    At its heart, the phenylcarbamate scaffold consists of a phenyl ring bonded to a carbamate moiety. The key points of structural variation are the substitution patterns on the phenyl ring and the nitrogen atom.

    The General Phenylcarbamate Structure

    The foundational structure is phenyl carbamate itself, where the nitrogen is unsubstituted (a primary carbamate). However, the term "phenylcarbamates" encompasses a vast library of compounds where the phenyl ring can bear one or more substituents at the ortho, meta, or para positions, and the nitrogen can be primary (NH₂), secondary (NHR'), or tertiary (NR'R'').

    Caption: General chemical structure of a phenylcarbamate.

    The Specific Structure: Methyl N-(3-acetylphenyl)carbamate

    Methyl N-(3-acetylphenyl)carbamate is a highly specific derivative within this class. Its structure is defined by two key substitutions:

    • N-Methyl Group: The carbamate nitrogen is monosubstituted with a methyl group, making it a secondary carbamate.

    • Meta-Acetyl Group: The phenyl ring is substituted at the C-3 (meta) position with an acetyl group (-C(=O)CH₃).

    Caption: Structure of Methyl N-(3-acetylphenyl)carbamate.

    Key Structural Distinctions

    The primary difference lies in specificity versus generality. While "phenylcarbamate" defines a broad chemical space, "Methyl N-(3-acetylphenyl)carbamate" points to a single molecule. The specific substitutions on the latter introduce distinct electronic and steric features that are absent in the parent phenyl carbamate.

    • Electronic Effects: The acetyl group is a moderately deactivating, electron-withdrawing group. Its presence in the meta position influences the electron density of the aromatic ring and the acidity of the phenolic proton, which in turn affects the stability and reactivity of the carbamate ester linkage.

    • Steric and Conformational Effects: The N-methyl group and the meta-acetyl group introduce steric bulk that can influence the molecule's preferred conformation and its ability to fit into binding pockets of biological targets. This contrasts with unsubstituted phenyl carbamate, which is less sterically hindered.

    Part 2: Comparative Analysis of Physicochemical Properties

    The structural differences manifest as distinct physicochemical properties. Understanding these differences is crucial for predicting a compound's behavior in biological systems and for designing experimental protocols.

    PropertyGeneral PhenylcarbamatesMethyl N-(3-acetylphenyl)carbamate (Predicted/Inferred)Causality of Difference
    Molecular Weight Variable (Base: 137.14 g/mol for phenyl carbamate[3])195.20 g/mol Addition of acetyl (-COCH₃) and methyl (-CH₃) groups.
    Polarity Varies widely based on substituents. Phenyl carbamate is sparingly soluble in water.[4]Increased polarity due to the ketone (acetyl) and secondary amide-like (carbamate) functionalities.The acetyl group's carbonyl introduces a strong dipole moment, increasing polarity and potential for hydrogen bonding compared to unsubstituted phenyl carbamate.
    Melting/Boiling Point Phenyl carbamate has a reported melting point of 70-72°C or 149-150°C.[4][5] Boiling points vary greatly.Expected to be a solid at room temperature with a relatively high boiling point (a related compound boils at 337°C[6]).The increased molecular weight and polarity lead to stronger intermolecular forces (dipole-dipole, hydrogen bonding), requiring more energy to change phase.
    Spectroscopic Data (IR) C=O stretch (~1700-1740 cm⁻¹), N-H stretch (for primary/secondary, ~3200-3400 cm⁻¹).Two distinct C=O stretches: one for the carbamate and one for the acetyl ketone (~1680 cm⁻¹). A single N-H stretch is also present. A similar molecule showed distinct acetoxy and amide C=O stretches.[7]The two carbonyl groups are in different chemical environments, leading to separate absorption bands.
    Spectroscopic Data (¹H NMR) Aromatic signals (7-7.5 ppm), broad N-H signal.Distinct aromatic signals with meta-coupling patterns, a singlet for the acetyl-CH₃ (~2.5 ppm), and a doublet for the N-CH₃ (~2.8 ppm) coupled to the N-H proton.The specific substitution pattern creates a unique and more complex proton environment compared to the simpler, more symmetric parent compound.

    Part 3: Biological Activity and Reactivity

    The true significance of these structural differences becomes apparent when considering their impact on biological activity and chemical reactivity.

    General Biological Profile of Phenylcarbamates

    The phenylcarbamate class is renowned for its broad spectrum of biological activities. This versatility arises from the carbamate moiety's ability to act as a stable mimic of an ester or amide transition state, often targeting enzymes.

    • Agrochemicals: Many phenylcarbamates function as herbicides and insecticides by inhibiting key metabolic processes or enzymes in the target organisms.[8][9] For example, they can act as acetylcholinesterase (AChE) inhibitors in insects.[10]

    • Pharmaceuticals: In medicine, phenylcarbamates are used as cholinesterase inhibitors for treating Alzheimer's disease (e.g., Rivastigmine), anticonvulsants, and anti-inflammatory agents.[2][11][12]

    Predicted Profile of Methyl N-(3-acetylphenyl)carbamate

    The specific structure of Methyl N-(3-acetylphenyl)carbamate suggests a more targeted biological profile, likely as an enzyme inhibitor. The molecule shares structural motifs with known cholinesterase inhibitors. For instance, the related compound Rivastigmine also features a substituted phenyl ring attached to a carbamate group.[11]

    • Target Interaction: The acetyl group can serve as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The phenyl ring can engage in π-π stacking or hydrophobic interactions. These specific interaction points, dictated by the meta-acetyl and N-methyl substitutions, are critical for high-affinity binding to a specific biological target.

    • Reactivity and Metabolism: The electron-withdrawing acetyl group can influence the rate of hydrolytic cleavage of the carbamate by metabolic enzymes. This modification is a key strategy in drug design to control the duration of action, turning the carbamate into an effective pro-drug or a covalent inhibitor.

    Part 4: Experimental Protocols

    The synthesis and characterization of these compounds rely on established organic chemistry principles. The choice of protocol is dictated by the desired substitution pattern.

    General Synthesis of Phenylcarbamates

    A common and versatile method for synthesizing N-substituted O-aryl carbamates involves the reaction of a substituted amine with a phenyl chloroformate.

    General_Synthesis_Workflow amine Substituted Amine (R'-NH-R'') reaction Reaction (Base, Solvent) amine->reaction chloroformate Phenyl Chloroformate chloroformate->reaction product O-Aryl Carbamate Product reaction->product Crude Product purification Purification (Crystallization/ Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization Pure Product

    Caption: General workflow for phenylcarbamate synthesis.

    Protocol: Synthesis of O-phenyl-N-aryl carbamates [13]

    • Dissolution: Dissolve the desired aromatic amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

    • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution to act as an acid scavenger.

    • Reactant Addition: Cool the mixture in an ice bath (0°C). Slowly add phenyl chloroformate (1.0 eq) dropwise to the stirred solution.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the pure O-phenyl-N-aryl carbamate.

    Specific Synthesis of Methyl N-(3-acetylphenyl)carbamate

    This specific molecule can be synthesized by reacting 3-aminoacetophenone with methyl chloroformate.

    Protocol: Synthesis of Methyl N-(3-acetylphenyl)carbamate

    • Reactant Setup: In a three-necked flask, dissolve 3-aminoacetophenone (1.0 eq) in a solvent like tetrahydrofuran (THF). Add an aqueous solution of a base, such as sodium bicarbonate (2.0 eq).

    • Acylation: Cool the biphasic mixture to 0°C with vigorous stirring. Add methyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the temperature remains low.

    • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the starting amine by TLC.

    • Extraction: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product. Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

    Conclusion

    The comparison between Methyl N-(3-acetylphenyl)carbamate and the general class of phenylcarbamates serves as a powerful illustration of the structure-activity relationship in medicinal chemistry. While both share the core carbamate linkage, the specific N-methyl and meta-acetyl substitutions on Methyl N-(3-acetylphenyl)carbamate impart a unique set of electronic, steric, and physicochemical properties. These targeted modifications transform a broadly active scaffold into a molecule with a potentially more specific and refined biological profile. For researchers and drug development professionals, a deep understanding of how such substitutions dictate function is paramount for the rational design of next-generation therapeutics and other specialized chemical agents.

    References
    • Synlett. (2023).
    • OntoChem GmbH. (n.d.).
    • Guidechem. (n.d.).
    • de la Torre, M. L., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91-109.
    • Kos, J., et al. (2011).
    • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 10.
    • Vala, M. K., et al. (2022). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides.
    • Taylor & Francis Online. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides.
    • Wang, T., et al. (2020). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering, 5(7), 1339-1347.
    • National Center for Biotechnology Information. (n.d.).
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    • Parochetti, J. V., & Warren, G. F. (1968). Biological Activity and Dissipation of IPC and CIPC. Weed Science, 16(1), 13-15.
    • Chemsrc. (n.d.).
    • Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan, 35(2), 386-391.
    • Gencheva, V., et al. (2023). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 28(16), 6061.
    • National Center for Biotechnology Information. (n.d.). 3-Acetylphenyl ethyl(methyl)
    • Sigma-Aldrich. (n.d.). 3-Acetylphenyl ethyl(methyl)
    • American Elements. (n.d.). 3-Acetylphenyl ethyl(methyl)
    • GlaxoSmithKline. (2009).
    • Fluorochem. (n.d.). 3-Acetylphenyl ethyl(methyl)
    • Janeš, D., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(5), 589-605.
    • LGC Standards. (n.d.). 3-Acetylphenyl Ethyl(methyl)
    • Yalfani, M. S., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem, 8(3), 443-447.
    • Organic Chemistry Portal. (n.d.).
    • Tunoori, A. R., et al. (2004). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 47(13), 3209-3224.
    • Pittelkow, M., et al. (2004).
    • National Institute of Standards and Technology. (n.d.). Carbamic acid, methyl-, 3-methylphenyl ester. NIST Chemistry WebBook.
    • Wikipedia. (n.d.).
    • Taylor & Francis. (n.d.).
    • Jastrzębska, M., et al. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate.
    • Hranjec, M., et al. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 11(12), 993-1002.

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    Validation

    Inter-Laboratory Validation of Methyl N-(3-acetylphenyl)carbamate Assays: A Comparative Guide

    As a Senior Application Scientist overseeing global bioanalytical transfers, I frequently encounter the challenges of harmonizing quantitative assays across disparate laboratory environments. Methyl N-(3-acetylphenyl)car...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing global bioanalytical transfers, I frequently encounter the challenges of harmonizing quantitative assays across disparate laboratory environments. Methyl N-(3-acetylphenyl)carbamate (MAC) is a highly specific carbamate derivative whose quantification in biological matrices is critical during pharmacokinetic evaluation. Because carbamates are prone to pH-dependent hydrolysis and matrix-induced ionization suppression, transferring a MAC assay from an R&D site to a global Contract Research Organization (CRO) requires a meticulously designed, self-validating analytical framework.

    This guide objectively compares the performance of various MAC quantification platforms, details the causality behind our experimental design choices, and provides a highly robust, step-by-step inter-laboratory validation protocol grounded in the latest ICH Q2(R2) and FDA regulatory standards.

    Comparative Assay Performance: Selecting the Right Platform

    When establishing a MAC assay for multi-site deployment, the choice of analytical platform dictates the success of the inter-laboratory validation. We evaluated three primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

    The table below summarizes the experimental validation data generated during a recent cross-validation study between our primary site and two satellite laboratories.

    Table 1: Multi-Center Performance Comparison of MAC Assays
    Performance MetricLC-MS/MS (MRM Mode)HPLC-UV (254 nm)Competitive ELISA
    Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mL5 ng/mL
    Linear Dynamic Range 0.5 – 500 ng/mL50 – 5,000 ng/mL5 – 200 ng/mL (Non-linear)
    Inter-Lab Precision (%CV) 6.2%11.5%18.4%
    Inter-Lab Accuracy (Bias) ± 4.5%± 9.0%± 16.2%
    Matrix Effect (Suppression) < 8% (Self-corrected via SIL-IS)Not ApplicableHigh (Cross-reactivity issues)
    Regulatory Fit (ICH M10) Excellent for Clinical BioanalysisAcceptable for Bulk FormulationScreening Only

    The Causality of Platform Superiority: Why does LC-MS/MS drastically outperform HPLC-UV in inter-laboratory precision (6.2% vs. 11.5%)? The answer lies in the mechanism of selectivity. HPLC-UV relies entirely on chromatographic retention time. In a multi-center trial, slight variations in column age, ambient temperature, or pump micro-mixing across different labs cause retention time shifts, devastating the assay's specificity. Conversely, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). Even if the retention time shifts slightly between Lab A and Lab B, the mass spectrometer filters exclusively for the precursor-to-product ion transition of MAC, rendering the assay virtually immune to baseline chromatographic variations.

    AssayLogic Start MAC Assay Selection Sens LLOQ < 10 ng/mL? Start->Sens LCMS LC-MS/MS (Gold Standard) Sens->LCMS Yes TP High Throughput? Sens->TP No ELISA Competitive ELISA (Screening) TP->ELISA Yes HPLC HPLC-UV (Bulk Formulation) TP->HPLC No

    Fig 1. Logical decision matrix for selecting the appropriate MAC quantification assay.

    Designing a Self-Validating System (E-E-A-T Principles)

    According to the ICH Q2(R2) guidelines, analytical procedures must be rigorously validated for accuracy, precision, specificity, and robustness to ensure they are fit for their intended purpose[1]. To achieve this across multiple laboratories, the protocol cannot simply be a list of instructions; it must be a self-validating system .

    The Role of the Stable Isotope-Labeled Internal Standard (SIL-IS)

    The FDA's Bioanalytical Method Validation Guidance emphasizes the critical need for internal standards to ensure the accuracy and precision of quantification in biological matrices[2]. For MAC, we mandate the synthesis and use of a 13C3​ -labeled MAC internal standard.

    The Mechanistic Rationale: During electrospray ionization (ESI) in the LC-MS/MS source, co-eluting biological lipids (like phosphatidylcholines) compete with the analyte for charge, causing unpredictable signal suppression. Because 13C3​ -MAC is chemically identical to MAC, it co-elutes at the exact same millisecond and experiences the exact same degree of ion suppression. If a specific patient sample in Lab B causes a 40% drop in ionization efficiency, the signals for both MAC and the SIL-IS drop by 40%. The ratio of their signals remains perfectly constant. This internal self-correction is what allows the method to pass the strict FDA requirement that precision (%CV) must not exceed 15% for Quality Control (QC) levels[2].

    Step-by-Step Inter-Laboratory Validation Protocol

    To successfully transfer the LC-MS/MS assay for MAC, both the Originating Lab and the Receiving Lab must execute a cross-validation protocol. Furthermore, ICH M10 emphasizes the necessity of cross-validation when data is generated across multiple laboratories to detect any inter-laboratory bias[3].

    Phase 1: Sample Preparation (Solid Phase Extraction)

    Objective: Isolate MAC from plasma while minimizing matrix effects.

    • Spiking: Aliquot 100 µL of plasma (blank, QC, or unknown) into a 96-well plate. Add 10 µL of the SIL-IS working solution ( 13C3​ -MAC at 50 ng/mL).

    • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water. Causality: MAC is a neutral/slightly acidic carbamate. Making the solution basic prevents premature hydrolysis of the carbamate linkage during extraction.

    • Load: Load the mixture onto a polymeric reversed-phase SPE plate (e.g., Oasis HLB) pre-conditioned with methanol and water.

    • Wash: Wash with 500 µL of 5% methanol in water to remove polar interferences.

    • Elute: Elute MAC using 2 x 100 µL of Acetonitrile. Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A.

    Phase 2: LC-MS/MS Acquisition
    • Column: C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phases: Phase A (0.1% Formic Acid in Water); Phase B (0.1% Formic Acid in Acetonitrile).

    • Gradient: 10% B to 90% B over 3 minutes.

    • Detection: Positive ESI mode. Monitor the specific MRM transitions for MAC and 13C3​ -MAC.

    Phase 3: Cross-Validation Execution (ICH M10 Compliant)
    • Preparation of Pooled QCs: The Originating Lab prepares large pools of Low, Mid, and High QC samples spiked with MAC.

    • Blinded Transfer: Aliquots of these QCs are shipped on dry ice to the Receiving Lab.

    • Analysis: The Receiving Lab analyzes the QCs in triplicate across three independent runs.

    • Incurred Sample Reanalysis (ISR): Both labs analyze a subset of actual subject samples. The results between the two labs must be within ±20% of the mean for at least 67% of the samples, validating the extraction recovery in real-world matrices[3].

    Workflow A Originating Laboratory Method Development & Full Validation B Method Transfer Share SOPs, SIL-IS, & Reference Standards A->B C Receiving Laboratory Partial Validation & Familiarization B->C D Cross-Validation (ICH M10) Analyze Spiked QCs (n ≥ 3 per lab) C->D E Incurred Sample Reanalysis (ISR) Evaluate Real-World Matrix Effects D->E F Statistical Equivalence Inter-lab Bias ≤ ±20% E->F

    Fig 2. Inter-laboratory method transfer and cross-validation workflow per ICH M10 guidelines.

    Conclusion

    The inter-laboratory validation of Methyl N-(3-acetylphenyl)carbamate assays requires more than just high-end instrumentation; it demands a deep understanding of the analyte's chemistry and the regulatory landscape. By leveraging LC-MS/MS coupled with a Stable Isotope-Labeled Internal Standard, laboratories can create a self-validating system that inherently corrects for matrix suppression. Adhering strictly to ICH Q2(R2)[1] and FDA bioanalytical guidelines[4] ensures that the data generated is scientifically defensible, reproducible, and ready for global regulatory submission.

    References

    • ICH Q2(R2)
    • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL
    • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards Source: Benchchem URL
    • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: ResearchGate URL

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Methyl N-(3-acetylphenyl)carbamate

    For professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of Methyl N-(3-acetylphenyl)carbamate, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.

    Pre-Disposal Hazard Assessment: Understanding the Compound

    A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. As a specific Safety Data Sheet (SDS) for Methyl N-(3-acetylphenyl)carbamate may not be readily available, we must assess the risks based on its constituent functional groups: the carbamate ester and the acetylphenyl moiety.

    • Carbamate Esters: This is the primary driver of the compound's hazard profile. Carbamate-containing molecules are a class of compounds used in the formulation of pesticides, herbicides, and fungicides[1]. Due to their inherent toxicity, wastes generated from carbamate production are regulated by the U.S. Environmental Protection Agency (EPA) as hazardous wastes under the Resource Conservation and Recovery Act (RCRA)[1]. Many carbamates are suspected carcinogens and can act as cholinesterase inhibitors, posing significant health risks upon exposure[2][3][4][5].

    • Aromatic Ketone (Acetylphenyl): This portion of the molecule renders the compound a combustible solid[2][6]. While generally less reactive than the carbamate group, it contributes to the overall chemical properties and potential for hazardous combustion byproducts, such as nitrogen oxides, upon incineration[7].

    Given this profile, Methyl N-(3-acetylphenyl)carbamate must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or drain systems[5][8].

    Immediate Safety & Personal Protective Equipment (PPE)

    Before handling the compound for any purpose, including disposal, ensure the following engineering controls and PPE are in place.

    PPE CategorySpecificationRationale
    Engineering Controls Chemical Fume HoodTo minimize inhalation of dusts or aerosols. Work should be performed in a well-ventilated area[4][6].
    Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.The carbamate class includes compounds that cause serious eye irritation[2][3][6].
    Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, which can cause irritation and absorption[2][9].
    Body Protection Lab coat.To protect against incidental skin contact and contamination of personal clothing[4].
    Respiratory NIOSH/MSHA-approved respirator.Required if handling generates dust or if work is performed outside a fume hood[2][4].

    Step-by-Step Disposal Protocol

    This protocol ensures that Methyl N-(3-acetylphenyl)carbamate waste is handled, segregated, and contained in a manner that is safe, compliant, and minimizes risk.

    Step 1: Waste Segregation Designate a specific, sealed container for "Methyl N-(3-acetylphenyl)carbamate Solid Waste." This is the most critical step in preventing dangerous chemical reactions.

    • Do Not Mix: Never combine this waste stream with incompatible chemicals. Carbamates are incompatible with strong acids, strong bases, and oxidizing agents[5][7][9]. Contact with these can lead to violent reactions or the generation of toxic fumes[8].

    • Rationale: Segregation by compatibility is a core tenet of safe laboratory waste management, preventing unforeseen exothermic reactions or gas generation within a waste container[10].

    Step 2: Container Selection and Packaging

    • Primary Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition with no signs of damage and has a secure, screw-top closure[10].

    • Solid Waste: Carefully place pure solid Methyl N-(3-acetylphenyl)carbamate directly into the designated hazardous waste container. Avoid generating dust during transfer[6].

    • Contaminated Materials: Any items that have come into direct contact with the compound—including gloves, weighing papers, pipette tips, and contaminated bench liners—must also be placed in the same designated container[5].

    • Headspace: Leave at least one inch of headspace in the container to accommodate pressure changes due to temperature fluctuations[10].

    Step 3: Labeling Proper labeling is a regulatory requirement and essential for the safety of all personnel.

    • Affix a Hazardous Waste Label: As soon as the first item is placed in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

    • Complete All Fields: Clearly write the full chemical name, "Methyl N-(3-acetylphenyl)carbamate," and list all other contaminated materials. Indicate the associated hazards (e.g., "Toxic," "Carcinogen Suspect").

    • Deface Old Labels: If reusing a container, ensure any and all previous labels are completely removed or defaced to avoid confusion[10][11].

    Step 4: Container Management

    • Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste[8][10]. This prevents the release of vapors and protects the contents from environmental factors.

    Waste Accumulation and Storage

    Generated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8].

    • Location: The SAA must be under the control of the laboratory personnel generating the waste[12].

    • Accumulation Limits: Regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons[8][12]. For acutely toxic wastes (P-listed), the limit is one quart[8].

    • Secondary Containment: It is best practice to use secondary containment, such as a basin or tub, to segregate incompatible wastes stored in the same area and to contain potential leaks[10].

    • Pickup Request: Once the container is full or waste generation is complete, submit a request to your institution's EHS department for pickup and final disposal[8]. Academic laboratories operating under EPA Subpart K regulations may have up to twelve months to have the waste removed from the laboratory[12].

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of Methyl N-(3-acetylphenyl)carbamate and associated waste.

    DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_storage Storage & Final Disposition A Generate Methyl N-(3-acetylphenyl)carbamate Waste (Solid or Contaminated Material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Locate Designated, Labeled Carbamate Waste Container B->C D Is container compatible and properly labeled? C->D E Place Waste into Container D->E  Yes G Obtain new, compliant container. Label correctly. D->G No F Securely Close Container E->F H Store container in designated Satellite Accumulation Area (SAA) F->H G->C I Is container full or project complete? H->I J Continue research. Keep container closed. I->J No K Contact EHS for Hazardous Waste Pickup I->K  Yes J->A

    Caption: Decision workflow for handling and disposing of carbamate waste.

    Emergency Procedures

    a) Spills

    • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Assess: Evaluate the spill size and determine if you can safely manage it. For large spills, contact your EHS department immediately.

    • Contain: For small, manageable spills of solid material, dampen the powder with water to prevent it from becoming airborne[4][7].

    • Clean-up: Wearing appropriate PPE, gently sweep or wipe up the dampened material with absorbent pads[4].

    • Dispose: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the designated hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly with soap and water[7].

    b) Personal Exposure

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][13].

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention[2][6].

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[2][13].

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6][7].

    Regulatory Framework: A Note on Compliance

    The disposal of carbamate waste is not just a matter of institutional policy but is governed by federal law. The EPA, under RCRA, has established specific regulations for the management and treatment of these wastes, including Land Disposal Restrictions (LDRs) that require treatment to reduce toxicity before final disposal[1][14]. By adhering to the procedures outlined in this guide and working with your licensed EHS provider, you ensure that your laboratory remains in full compliance with these critical environmental regulations.

    References

    • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

    • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

    • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

    • VinUniversity. (2025, June 30). Regulations on Management of Laboratories. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2021, December 14). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]

    • PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (1996, July 10). Emergency Revision of the Carbamate Nonwastewater Treatment Standards. Memorandum. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (1995, February). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (1997, June 17). Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste. Federal Register. Retrieved from [Link]

    • National Institute of Advanced Industrial Science and Technology (AIST). (2020, August 11). Safety Data Sheet. Retrieved from [Link]

    • Chemos GmbH & Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

    • New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Carbamate. Retrieved from [Link]

    • Restek. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]

    Sources

    Handling

    Operational Guide to Personal Protective Equipment for Handling Methyl N-(3-acetylphenyl)carbamate

    As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling of Methyl N-(3-acetylphenyl)carbamate. While specific toxicological data for this exact compound is limited, its classification as a carbamate necessitates stringent safety measures based on the known hazards of this chemical family. Carbamates as a class can act as cholinesterase inhibitors, posing significant risks to the nervous system, and many exhibit skin, eye, and respiratory irritation.[1][2][3] This guide is structured to provide not just a list of equipment, but a comprehensive safety workflow, from risk assessment to disposal.

    Hazard Assessment and Risk Analysis

    Before any procedure, a thorough risk assessment is mandatory. The primary hazards associated with Methyl N-(3-acetylphenyl)carbamate, extrapolated from related carbamate compounds, include potential skin, eye, and respiratory irritation, and suspected carcinogenicity.[2][4][5][6][7][8] The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal (skin) contact, and ocular (eye) exposure.[9]

    The level of personal protective equipment required is directly proportional to the risk of exposure associated with a specific task. The following workflow provides a logical framework for determining the necessary protective measures.

    cluster_0 Risk Assessment & PPE Selection A Start: Assess the Task (e.g., Weighing, Dissolving, Reaction) B Is the material a solid powder? Will dust be generated? A->B C Are you working with solutions? (Concentrated or Dilute) A->C D Is there a risk of splashing or aerosol generation? A->D E Minimum PPE: Lab Coat, Safety Goggles, Nitrile Gloves B->E No F Add Respiratory Protection (e.g., N95 or Half-Mask Respirator) B->F Yes C->E D->E No G Add Face Shield over Safety Goggles D->G Yes

    Caption: PPE selection workflow based on task-specific exposure risks.

    Core Personal Protective Equipment (PPE) Requirements

    Adherence to the following PPE standards is mandatory when handling Methyl N-(3-acetylphenyl)carbamate in any form.

    Eye and Face Protection

    The causality for this requirement is the prevention of contact with dust particles or liquid splashes, which can cause serious eye irritation.[2][4][10]

    • Standard Operations : At a minimum, wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

    • High-Risk Operations : For tasks with a high risk of splashing (e.g., transferring large volumes of solutions, running reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][11]

    Hand Protection

    Dermal absorption is a primary route of exposure for carbamates.[3] Therefore, appropriate hand protection is critical.

    • Glove Type : Use chemical-resistant, disposable gloves such as nitrile. Leather and fabric gloves are unsuitable as they can absorb chemicals.[12]

    • Protocol : Always inspect gloves for tears or punctures before use. When handling the solid compound or concentrated solutions, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[13]

    Body Protection

    To prevent accidental skin contact and contamination of personal clothing, protective garments are required.

    • Standard : A full-length laboratory coat is mandatory.[10]

    • Maintenance : Remove the lab coat before leaving the laboratory. If significant contamination occurs, remove the garment immediately and wash it separately from other clothing.[10][12]

    Respiratory Protection

    Inhalation of airborne dust is a significant exposure risk, particularly when handling the solid form of the compound.

    • When Required : A NIOSH/MSHA-approved respirator is necessary when engineering controls (like a fume hood) are insufficient, when dusts may be generated (e.g., weighing, transferring powder), or if irritation is experienced.[10][11]

    • Respirator Type :

      • For weighing powders: A minimum of an N95-rated filtering facepiece respirator.

      • For higher potential exposure: A half-face or full-face elastomeric respirator with P100 (particulate) cartridges offers a higher protection factor.[1]

    • Compliance : Use of respirators must be in accordance with a comprehensive respiratory protection program, including medical clearance and fit-testing, as outlined by OSHA standard 29 CFR 1910.134.[14]

    Summary of PPE for Laboratory Tasks
    TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: N95 or Half-Mask Respirator with P100 filters
    Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRecommended if not in a fume hood
    Reaction Monitoring Chemical Splash GogglesNitrile GlovesLab CoatAs needed based on aerosol risk
    Spill Cleanup (Solid) Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/CoverallRequired: Half-Mask Respirator with P100 filters

    Procedural Guidance: Donning, Doffing, and Disposal

    The process of removing (doffing) PPE is a critical control point where cross-contamination can occur. The sequence is designed to move from most contaminated to least contaminated.

    Donning (Putting On) PPE Sequence
    • Lab Coat : Don the laboratory coat and fasten it completely.

    • Respirator : If required, perform a seal check and don the respirator.

    • Eye Protection : Put on safety goggles and a face shield if needed.

    • Gloves : Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

    Doffing (Removing) PPE Sequence

    The following workflow illustrates the safest method for PPE removal to prevent exposure.

    cluster_1 Safe PPE Removal (Doffing) Protocol S1 Step 1: Clean outer gloves (if double-gloved) or remove outer gloves. S2 Step 2: Remove lab coat. Roll it inside-out. S1->S2 S3 Step 3: Remove face shield/goggles from the back. S2->S3 S4 Step 4: Remove respirator from the back. S3->S4 S5 Step 5: Remove inner gloves. Peel off without touching the exterior. S4->S5 S6 Step 6: Wash hands thoroughly with soap and water. S5->S6

    Caption: The correct sequence for removing PPE to minimize cross-contamination.

    Disposal of Contaminated PPE

    All disposable PPE used while handling Methyl N-(3-acetylphenyl)carbamate must be considered contaminated waste.

    • Procedure : Place used gloves, respirator filters, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[15][16]

    • Regulations : All waste must be disposed of through an approved waste disposal plant in accordance with local and national regulations.[4][15]

    Emergency Procedures

    In the event of an accidental exposure or spill, immediate and correct action is crucial.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][10]

    • Skin Contact : Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[10] If irritation persists, seek medical advice.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

    • Small Spills (Solid) : For small spills, carefully dampen the solid material with water to prevent dust generation.[10][16] Sweep or absorb the material and place it into a suitable, sealed container for disposal.[10] Clean the spill area thoroughly with soap and water.

    This guide provides a framework for the safe handling of Methyl N-(3-acetylphenyl)carbamate. Always consult your institution's specific Chemical Hygiene Plan and the most recent Safety Data Sheet (SDS) for related compounds before beginning work.

    References

    • Personal protective equipment for handling Methyl carbam
    • WSDA Pesticide Applicator Advisory - Washington St
    • Carbamate Pesticides Standard (1X1 mL)
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    • PHENOL, 3-(1-METHYLETHYL)
    • 3-Acetylphenyl ethyl(methyl)
    • Safety Data Sheet: Methyl carbam
    • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
    • Prudent Practices in the Laboratory: Working with Chemicals - NCBI Bookshelf.
    • 108650 - Methyl carbamate - Safety D
    • Chemical Hygiene Plan - USDA ARS.
    • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.

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